Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Beschreibung
BenchChem offers high-quality Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEHCZJLZDLUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617020 | |
| Record name | Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64282-12-8, 24602-11-7 | |
| Record name | Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64282-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC523088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride synthesis
An In-depth Technical Guide to the Synthesis of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this intermediate highly sought after in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain this compound, focusing on direct esterification of the corresponding amino acid, asymmetric synthesis strategies, and methods for chiral resolution. Detailed experimental protocols, tabulated quantitative data, and process diagrams are presented to facilitate practical application in a research and development setting.
Introduction
The incorporation of fluorinated amino acids into peptides and small molecule drugs has become a powerful strategy to enhance metabolic stability, binding affinity, and bioavailability. (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, the methyl ester of (R)-4-fluorophenylalanine, serves as a key precursor in the synthesis of various biologically active molecules. This guide details the prevalent methods for its preparation, providing researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific needs.
Synthetic Strategies
There are three main strategies for the synthesis of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride:
-
Method 1: Direct Esterification of (R)-4-fluorophenylalanine. This is the most straightforward approach, assuming the enantiomerically pure amino acid is readily available.
-
Method 2: Asymmetric Synthesis. This strategy involves the construction of the chiral center during the synthesis, offering control over the stereochemistry.
-
Method 3: Chiral Resolution of Racemic Methyl 2-amino-3-(4-fluorophenyl)propanoate. This method starts with the synthesis of the racemic ester, followed by separation of the enantiomers.
The following sections will provide detailed experimental protocols and data for each of these methodologies.
Method 1: Direct Esterification of (R)-4-fluorophenylalanine
This method is often preferred for its simplicity and high yields, provided the starting material, (R)-4-fluorophenylalanine, is of high enantiomeric purity. The most common esterification procedures involve the use of thionyl chloride or trimethylchlorosilane in methanol.
Experimental Protocol: Esterification using Thionyl Chloride in Methanol
-
Reaction Setup: Suspend (R)-4-fluorophenylalanine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Control the addition rate to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-24 hours, or at reflux for 2-4 hours, until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Remove the solvent under reduced pressure. The resulting solid is the crude (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate, to obtain the pure product.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (R)-4-fluorophenylalanine | N/A |
| Reagents | Thionyl chloride, Methanol | [1] |
| Reaction Time | 12-24 hours (RT) or 2-4 hours (reflux) | [1] |
| Yield | >95% (crude) | [1] |
| Purification | Recrystallization | [1] |
Synthesis Workflow
References
An In-depth Technical Guide to (S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug development. As a derivative of phenylalanine, it incorporates a fluorine atom at the para-position of the phenyl ring, a modification known to impart unique physicochemical and biological properties. The strategic introduction of fluorine can enhance metabolic stability, modulate binding affinity to biological targets, and alter the conformational preferences of peptides and peptidomimetics. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound.
Physicochemical Properties
The introduction of a fluorine atom, the most electronegative element, into the phenylalanine scaffold significantly influences its electronic properties and intermolecular interactions. This can lead to enhanced metabolic stability due to the strength of the C-F bond and can modulate the pKa of the amino and carboxyl groups.
Table 1: General and Physicochemical Properties of (S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
| Property | Value | Reference |
| IUPAC Name | methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
| Synonyms | 4-Fluoro-L-phenylalanine methyl ester hydrochloride, H-L-Phe(4-F)-OMe·HCl | |
| CAS Number | 64231-55-6 | |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [1] |
| Molecular Weight | 233.67 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in water, methanol, ethanol (qualitative). Quantitative data not available. | |
| pKa | Not available |
Spectroscopic and Analytical Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | * ~8.5-9.0 ppm (broad s, 3H): -NH₃⁺ protons. * ~7.1-7.4 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl ring. * ~4.3-4.5 ppm (t, 1H): α-proton (-CH). * ~3.8 ppm (s, 3H): Methyl ester protons (-OCH₃). * ~3.1-3.3 ppm (m, 2H): β-protons (-CH₂). |
| ¹³C NMR | * ~170-172 ppm: Ester carbonyl carbon (C=O). * ~160-164 ppm (d, J≈245 Hz): Aromatic carbon attached to fluorine (C-F). * ~131-133 ppm (d, J≈8 Hz): Aromatic carbons ortho to the C-F bond. * ~128-130 ppm: Aromatic carbon ipso to the side chain. * ~115-117 ppm (d, J≈21 Hz): Aromatic carbons meta to the C-F bond. * ~53-55 ppm: α-carbon. * ~52-54 ppm: Methyl ester carbon (-OCH₃). * ~36-38 ppm: β-carbon (-CH₂). |
| FT-IR (cm⁻¹) | * ~2800-3200: N-H stretch of the ammonium group. * ~1740-1750: C=O stretch of the ester. * ~1500-1600: C=C stretches of the aromatic ring. * ~1220-1240: C-F stretch. |
| Mass Spec. (ESI+) | * [M+H]⁺ = 198.09: The protonated molecule (free base). * Loss of -OCH₃: Fragmentation leading to a peak at m/z 167.07. * Loss of -COOCH₃: Fragmentation leading to a peak at m/z 139.08. |
Experimental Protocols
Synthesis of (S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
The most common method for the synthesis of this compound is the Fischer esterification of (S)-4-fluorophenylalanine.
Materials:
-
(S)-4-Fluorophenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)
-
Diethyl ether (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (S)-4-fluorophenylalanine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).
-
Acid Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the solution until saturation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature or under gentle reflux for 12-24 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt. Stir the suspension vigorously, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Drying: Wash the collected solid with cold anhydrous diethyl ether and dry under vacuum to yield (S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride as a white to off-white solid.
Caption: Synthetic workflow for the preparation of the target compound.
Applications in Research and Drug Development
(S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as a crucial building block in several areas of pharmaceutical research.
-
Peptide Synthesis: It is incorporated into peptide sequences to enhance their metabolic stability and to probe structure-activity relationships. The fluorine atom can act as a reporter group in ¹⁹F NMR studies.
-
Peptidomimetic and Small Molecule Synthesis: The compound is a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications, including enzyme inhibitors and receptor modulators.
-
Drug Discovery: The introduction of a fluorinated phenylalanine derivative can lead to compounds with improved pharmacokinetic profiles, such as increased bioavailability and longer half-lives.
Caption: Applications of the compound in drug discovery and development.
Safety and Handling
(S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride should be handled in a well-ventilated area by trained personnel.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.
-
Skin and Body Protection: Laboratory coat.
Conclusion
(S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. Its unique properties, conferred by the presence of a fluorine atom, make it an attractive building block for modifying the characteristics of peptides and small molecules. While some of its physicochemical properties are not yet fully characterized in the public domain, the available information and predictable characteristics provide a strong foundation for its use in research and development. Further studies to fully elucidate its properties and biological activities are warranted.
References
Technical Guide: Physicochemical Properties of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a fluorinated derivative of the amino acid phenylalanine. As a methyl ester hydrochloride salt, it serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. The incorporation of a fluorine atom onto the phenyl ring can significantly alter the compound's metabolic stability, lipophilicity, and binding interactions with biological targets, making it a valuable moiety in drug design and discovery.[1] This guide provides a detailed overview of the core physicochemical properties of this compound, focusing primarily on the L-stereoisomer, which is most commonly utilized in pharmaceutical and biochemical research.
Chemical Identity and Structure
The compound exists in different stereoisomeric forms (L, D, and DL-racemic mixture), each with a unique CAS number. The L-isomer, also known as (S)-2-Amino-3-(4-fluorophenyl)propionic acid methyl ester hydrochloride, is often the preferred form for creating chiral pharmaceuticals and peptide analogs.[1]
| Identifier | Data | Reference |
| IUPAC Name | methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | [2] |
| Synonyms | L-Phe(4-F)-OMe·HCl, p-Fluoro-L-Phe-OMe·HCl | [1] |
| Stereoisomer | L-form (S-enantiomer) | [1] |
| CAS Number | 64231-55-6 | [1][2] |
| Molecular Formula | C₁₀H₁₂FNO₂·HCl (or C₁₀H₁₃ClFNO₂) | [1][2] |
| Molecular Weight | 233.67 g/mol | [2][3] |
| InChI Key | FHEHCZJLZDLUAW-FVGYRXGTSA-N | [2] |
| Canonical SMILES | COC(=O)--INVALID-LINK--CC1=CC=C(F)C=C1.Cl | [2] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical for formulation development, bioavailability, and stability. The data presented below is for the L-isomer unless otherwise specified.
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties for the different stereoisomers of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl.
Table 1: General Physicochemical Properties
| Property | Value | Notes | Reference |
|---|---|---|---|
| Physical State | Solid, white to off-white powder/crystal | --- | [1] |
| Purity | ≥97-99% | Typically analyzed by HPLC or NMR | [1][2] |
| Boiling Point | Data not available | Decomposes upon strong heating | --- |
| Storage | Store at 0 - 8 °C | Recommended for stability |[1] |
Table 2: Stereoisomer-Specific Properties
| Property | L-Isomer (64231-55-6) | D-Isomer (176896-72-3) | DL-Isomer (64282-12-8) |
|---|---|---|---|
| Melting Point | 198 - 200 °C | 169 - 175 °C | 170 - 177 °C |
| Optical Rotation | [α]²⁰D = +16 ± 1º (c=1 in MeOH) | Data not available | Not applicable |
Solubility and pKa
Table 3: Estimated Solubility and Acidity
| Property | Value | Notes | Reference |
|---|---|---|---|
| Predicted Solubility | Expected to be soluble in water and methanol. | The parent amino acid, L-4-Fluorophenylalanine, is soluble in water (50 mg/mL in 0.5M HCl). | [4] |
| Predicted pKa | ~7-8 (for -NH₃⁺) | This is an estimate for the ammonium group. The parent amino acid has a pKa of ~2.2 for the carboxylic acid group. |[4] |
Experimental Protocols
Detailed and standardized methodologies are required for the accurate determination of physicochemical properties. Below are protocols based on established pharmacopeial and laboratory methods.
Synthesis Workflow
A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the parent amino acid using trimethylchlorosilane (TMSCl) in methanol at room temperature.
Melting Point Determination (USP <741> Method)
The melting range is a key indicator of purity. The United States Pharmacopeia (USP) Class I method is commonly used.
Equilibrium Solubility Determination
This protocol is based on WHO guidelines for determining the solubility of an active pharmaceutical ingredient (API).
-
Preparation : Prepare aqueous buffer solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). Maintain temperature at 37 ± 1 °C.
-
Execution : Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Equilibration : Agitate the vials (e.g., using a shaker or stirrer) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : Separate the solid material from the solution via centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification : Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Replication : Perform the determination at least in triplicate for each pH condition.
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of an ionizable group.
-
Preparation : Accurately weigh the compound and dissolve it in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol) to ensure complete dissolution. Calibrate a pH meter with standard buffers.
-
Titration Setup : Place the solution in a jacketed vessel to maintain constant temperature. Purge with nitrogen to remove dissolved CO₂.
-
Acidification : If determining the pKa of an amine hydrochloride, the solution will be acidic. The titration is performed by adding a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection : Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) can be used to determine the equivalence point, and from that, the pKa.
Applications in Research and Development
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl is a versatile intermediate with significant applications:
-
Peptide Synthesis : It is used to incorporate a fluorinated phenylalanine residue into peptides, which can enhance metabolic stability and modify biological activity.[1]
-
Pharmaceutical Development : Serves as a starting material for the synthesis of novel drug candidates, particularly those targeting neurological disorders where the fluorine atom can improve blood-brain barrier penetration and binding affinity.[1]
-
Biochemical Research : Employed in protein engineering and structure-activity relationship (SAR) studies to probe the role of fluorinated amino acids in protein folding, stability, and function.[1]
References
An In-depth Technical Guide to Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS No. 64282-12-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a fluorinated analog of the amino acid phenylalanine. This document consolidates key physicochemical data, detailed experimental protocols, and insights into its potential biological significance to support research and development activities in the pharmaceutical and life sciences sectors.
Core Compound Data
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is the hydrochloride salt of the methyl ester of 4-fluorophenylalanine. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties and biological activity compared to its non-fluorinated counterpart.
| Property | Value | Reference |
| CAS Number | 64282-12-8 | [1] |
| Chemical Formula | C₁₀H₁₃ClFNO₂ | [1] |
| Molecular Weight | 233.67 g/mol | [1] |
| Synonyms | H-DL-Phe(4-F)-OMe·HCl, Methyl DL-4-fluorophenylalaninate hydrochloride | |
| PubChem CID | 21693993 | [1] |
Physicochemical Properties
A summary of the known physicochemical properties is presented below. This data is essential for handling, formulation, and experimental design.
| Property | Value |
| Melting Point | 176.5-178.5 °C |
| Appearance | White to off-white solid |
| Purity | ≥98% (typical) |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and analysis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride. The following sections outline established methodologies.
Synthesis Protocol
A common method for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid using thionyl chloride in methanol.
Materials:
-
4-Fluoro-DL-phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
Suspend 4-Fluoro-DL-phenylalanine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0 °C).
-
Add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the product.
-
Filter the solid product, wash with cold anhydrous diethyl ether, and dry under vacuum to yield Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
Logical Workflow for Synthesis:
Analytical Methods
Accurate characterization of the synthesized compound is critical. The following are standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environments in the molecule. Expected signals would correspond to the aromatic protons, the alpha-proton, the beta-protons, and the methyl ester protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Shows the different carbon environments. Expected signals would include those for the carbonyl carbon, aromatic carbons (with C-F coupling), the alpha-carbon, the beta-carbon, and the methyl carbon.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom on the phenyl ring.
2. High-Performance Liquid Chromatography (HPLC):
HPLC is a standard method for assessing the purity of the compound. A typical reversed-phase HPLC method would be employed.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like amino acid derivatives.
-
Expected Ion: In positive ion mode, the expected molecular ion [M+H]⁺ for the free base would be observed at m/z corresponding to the mass of C₁₀H₁₂FNO₂ + H⁺.
Biological Activity and Signaling Pathways
While specific biological activity data for Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is limited, the incorporation of 4-fluorophenylalanine into peptides and other molecules has been shown to modulate their biological properties.
The fluorine atom can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation.
-
Alter Binding Affinity: The electronic properties of the fluorinated aromatic ring can influence interactions with biological targets.
-
Serve as a Probe: The ¹⁹F nucleus is a useful probe for NMR-based studies of molecular interactions and dynamics.
Derivatives of 4-fluorophenylalanine have been investigated for their potential in various therapeutic areas, including as anticancer and antimicrobial agents. The introduction of this unnatural amino acid can lead to peptides with enhanced efficacy.
Potential Signaling Pathway Involvement:
Given its structural similarity to phenylalanine, this compound could potentially interact with pathways involving aromatic amino acid metabolism or transport. If incorporated into peptides, it could modulate the signaling of the native peptide. For example, if replacing phenylalanine in a neuropeptide, it could alter its binding to G-protein coupled receptors (GPCRs) and subsequent downstream signaling cascades.
Hypothetical GPCR Signaling Cascade:
Conclusion
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a valuable building block for chemical synthesis and drug discovery. Its fluorinated nature offers unique properties that can be exploited to develop novel therapeutics with improved pharmacological profiles. This guide provides a foundational resource for researchers working with this compound, covering its essential data and experimental considerations. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and its derivatives.
References
The Fluorinated Advantage: A Technical Guide to the Biological Activity of Fluorinated Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into the molecular architecture of phenylalanine has emerged as a transformative approach in medicinal chemistry and drug development. This in-depth technical guide explores the multifaceted biological activities of fluorinated phenylalanine derivatives, providing a comprehensive resource for researchers, scientists, and professionals in the field. By leveraging the unique properties of fluorine, these modified amino acids offer a powerful toolkit to enhance the therapeutic potential of peptides and small molecules.
The introduction of fluorine, the most electronegative element, into the phenylalanine scaffold imparts a range of unique physicochemical properties.[1][2] This is due to the small size of the fluorine atom, which is comparable to hydrogen, and the high strength of the carbon-fluorine bond.[1][2] These properties can significantly influence the acidity, basicity, hydrophobicity, conformation, and metabolic stability of the parent molecule.[1][3] Consequently, fluorinated phenylalanine derivatives have become invaluable in drug discovery for several key reasons, including enhanced metabolic stability due to the robust C-F bond that can block sites of oxidative metabolism, leading to a longer in vivo half-life of peptide-based drugs.[2][3] The electron-withdrawing nature of fluorine can also alter the electronic properties of the aromatic ring, influencing non-covalent interactions critical for ligand-receptor binding.
This guide will delve into the synthesis, biological activities, and therapeutic applications of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Physicochemical and Biological Properties
The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine dramatically alters its electronic and steric properties, leading to profound effects on biological activity. These alterations can enhance protein stability, modulate enzyme activity, and improve the pharmacokinetic profiles of parent compounds.[1]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for various fluorinated phenylalanine derivatives, offering a comparative overview of their biological properties.
| Derivative | Target/Assay | Activity (IC50/Ki) | Application | Reference |
| 3,5-diiodo-L-tyrosine (DIT) | AMPA/kainate receptor-mediated mEPSCs frequency | 104.6 ± 14.1 µmol/L | Neuroprotection | [4] |
| 3,5-dibromo-L-tyrosine (DBrT) | AMPA/kainate receptor-mediated mEPSCs frequency | 127.5 ± 13.3 µmol/L | Neuroprotection | [4] |
| Fluorinated Tryptophan, Tyrosine, and Phenylalanine derivatives | MCF-7 cell line (cytostatic/cytotoxic effects) | 3–15 mM | Anticancer | |
| Melflufen (a 4-fluoro-L-phenylalanine ester derivative) | Multiple Myeloma | Clinical Trials | Anticancer | [1] |
| Gastrazole (JB95008) | CCK2 receptor antagonist | In vitro and in vivo activity | Anticancer (Pancreatic) | [1] |
| Compound 182 (Johnson & Johnson) | Dual CCK1/CCK2 receptor antagonist | Desirable pharmacologic properties | Not specified | [1] |
Key Signaling Pathways and Mechanisms of Action
Fluorinated phenylalanine derivatives exert their biological effects through various mechanisms, including enzyme inhibition and modulation of signaling pathways.
Inhibition of Voltage-Gated Sodium Channel Nav1.7
The voltage-gated sodium channel Nav1.7 is a critical mediator of pain signals in peripheral sensory neurons.[2] Fluorinated phenylalanine derivatives have been incorporated into potent and selective blockers of this channel for the treatment of chronic pain.[2][5]
Caption: Signaling pathway of Nav1.7 in pain transmission and its inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and application of fluorinated phenylalanine derivatives.
Asymmetric Synthesis of 4-Fluoro-L-phenylalanine
This protocol describes the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst to produce enantiomerically enriched 4-fluoro-L-phenylalanine.[2]
Materials:
-
Glycine Schiff base
-
4-Fluorobenzyl bromide
-
Chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide)
-
Toluene
-
Chloroform
-
50% aqueous Potassium Hydroxide (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: A solution of the glycine Schiff base and 4-fluorobenzyl bromide in a mixture of toluene and chloroform is prepared.
-
Phase-Transfer Catalysis: The chiral phase-transfer catalyst and 50% aqueous KOH are added to the reaction mixture. The reaction is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.
-
Hydrolysis: The resulting Schiff base is hydrolyzed by treatment with aqueous HCl to yield 4-fluoro-L-phenylalanine.
-
Purification: The product is purified by recrystallization or column chromatography.
Site-Specific Incorporation of 4-Fluoro-L-phenylalanine into Proteins
This protocol outlines the in vivo incorporation of 4-fluoro-L-phenylalanine into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.[6][7]
Materials:
-
E. coli strain engineered with an orthogonal tRNA/aminoacyl-tRNA synthetase pair for the unnatural amino acid.
-
Expression vector for the target protein containing an amber stop codon (TAG) at the desired incorporation site.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
4-fluoro-L-phenylalanine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate a single colony of the engineered E. coli strain into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.[2]
-
Expression Culture: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2]
-
Induction: Add 4-fluoro-L-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM.[2]
-
Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) overnight to allow for protein expression and incorporation of the unnatural amino acid.
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
Experimental and Synthetic Workflows
Visualizing the workflows for synthesis and biological evaluation is crucial for understanding the research process.
General Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow from the synthesis of fluorinated phenylalanine derivatives to their biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of fluorinated phenylalanine derivatives.
Conclusion
Fluorinated phenylalanine derivatives represent a cornerstone in modern drug discovery and chemical biology. Their unique properties, stemming from the strategic incorporation of fluorine, allow for the fine-tuning of molecular interactions, enhancement of metabolic stability, and modulation of biological activity.[1][3] This guide has provided a comprehensive overview of their synthesis, biological activities, and therapeutic potential, supported by quantitative data and detailed experimental protocols. As research in this area continues to expand, the innovative applications of these versatile building blocks are poised to drive the development of next-generation therapeutics.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
The Strategic Incorporation of 4-Fluorophenylalanine: A Technical Guide to its Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a derivative of the non-canonical amino acid 4-fluorophenylalanine (4-F-Phe), serves as a critical building block in modern medicinal chemistry. Its intrinsic mechanism of action is not that of a standalone therapeutic agent, but rather is realized through the impartation of advantageous physicochemical properties to parent molecules. The strategic incorporation of the 4-fluorophenyl moiety can significantly enhance metabolic stability, modulate lipophilicity, and improve receptor binding affinity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of peptides and small molecule drugs. This technical guide provides an in-depth analysis of the role of this compound, with a primary focus on its application in the synthesis and mechanism of the anticancer agent Melflufen. Detailed experimental protocols for the incorporation of 4-fluorophenylalanine into peptides via Solid-Phase Peptide Synthesis (SPPS) are provided, alongside quantitative data and visual representations of relevant biological pathways and experimental workflows.
Introduction: The Role of Fluorine in Drug Design
The substitution of hydrogen with fluorine in drug candidates has become a powerful strategy in medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity.[1] Specifically, the incorporation of 4-fluorophenylalanine can lead to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally stable, rendering the aromatic ring less susceptible to enzymatic degradation by, for example, cytochrome P450 enzymes.[2]
-
Modulated Lipophilicity: Fluorination increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[3]
-
Altered Receptor Interactions: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions such as cation-π stacking within a receptor's binding pocket.[2][4]
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as a readily available chiral building block for introducing this valuable moiety into a variety of molecular scaffolds.
Case Study: Melflufen - A Peptide-Drug Conjugate
A prime example of the strategic use of 4-fluorophenylalanine is in the synthesis of Melflufen (melphalan flufenamide), a peptide-drug conjugate for the treatment of multiple myeloma.[5] Melflufen is an ethyl ester of a dipeptide composed of the alkylating agent melphalan and p-fluoro-L-phenylalanine.[5][6]
Mechanism of Action of Melflufen
The mechanism of action of Melflufen is a targeted delivery approach, leveraging the overexpression of aminopeptidases in cancer cells.[4][6]
-
Cellular Uptake: Due to its high lipophilicity, conferred in part by the p-fluoro-L-phenylalanine ethyl ester, Melflufen rapidly penetrates cell membranes.[5][7]
-
Enzymatic Cleavage: Inside the cell, particularly in aminopeptidase-positive tumor cells, Melflufen is hydrolyzed by aminopeptidases. This cleavage releases the more hydrophilic and potent alkylating agent, melphalan, and its metabolite, desethyl-melflufen.[5]
-
Intracellular Trapping and DNA Alkylation: The resulting hydrophilic melphalan is effectively trapped within the cancer cells, leading to a high intracellular concentration.[4][6] Melphalan then exerts its cytotoxic effect by crosslinking DNA, which induces DNA damage and triggers apoptosis.[5]
This targeted activation within cancer cells leads to a significant increase in the potency of melphalan compared to systemic administration of melphalan itself.[4][6]
Data Presentation: Quantitative Analysis
The incorporation of 4-fluorophenylalanine has been shown to significantly enhance the biological activity of various peptides. Below are tables summarizing quantitative data from the literature.
In Vitro Cytotoxicity of Melflufen vs. Melphalan
| Cell Line | IC50 (µM) - Melflufen | IC50 (µM) - Melphalan | Fold Increase in Potency | Reference |
| RPMI-8226 (Myeloma) | 0.01 | 1.2 | 120 | [6] |
| U-266 (Myeloma) | 0.04 | 2.5 | 62.5 | [6] |
Binding Affinity of Biphalin Analogs to Opioid Receptors
Biphalin is a dimeric opioid peptide. Substitution of phenylalanine with 4-F-Phe enhances its binding affinity.[8]
| Compound | Receptor | Ki (nM) | Fold Increase in Affinity | Reference |
| Biphalin (Phe at 4,4') | µ-opioid | 0.45 | - | [8] |
| Biphalin Analog (4-F-Phe at 4,4') | µ-opioid | 0.21 | 2.1 | [8] |
| Biphalin (Phe at 4,4') | δ-opioid | 1.10 | - | [8] |
| Biphalin Analog (4-F-Phe at 4,4') | δ-opioid | 0.12 | 9.2 | [8] |
Experimental Protocols
The incorporation of 4-fluorophenylalanine into peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).
General Protocol for Manual Fmoc-SPPS of a 4-F-Phe-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing a 4-F-Phe residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.
Materials:
-
Fmoc-L-4-fluorophenylalanine-OH (Fmoc-Phe(4-F)-OH)
-
Standard Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid, including Fmoc-Phe(4-F)-OH):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling).
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Signaling Pathways
The incorporation of 4-F-Phe can modulate the interaction of peptides with their target receptors, thereby influencing downstream signaling pathways. For instance, 4-F-Phe-containing opioid peptides exhibit enhanced binding to G-protein coupled receptors (GPCRs) like the µ- and δ-opioid receptors.
Representative GPCR Signaling Pathway (Opioid Receptor)
Activation of opioid receptors by an agonist (e.g., a 4-F-Phe-containing biphalin analog) initiates an intracellular signaling cascade.
Conclusion
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a valuable synthetic tool in drug discovery and development. Its utility lies not in a direct pharmacological effect, but in its ability to impart beneficial properties to parent molecules. The case of Melflufen demonstrates how the incorporation of the 4-fluorophenylalanine moiety can lead to a sophisticated drug delivery system, enhancing cellular uptake and enabling targeted release of a cytotoxic agent. The continued exploration of fluorinated amino acids in peptide and small molecule design holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Opioid Receptors: Overview [jove.com]
- 4. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Crystal Structure of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a fluorinated derivative of the amino acid phenylalanine. While a definitive crystal structure for this specific compound is not publicly available, this document compiles essential information regarding its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing a foundational understanding of this compound's properties and the methodologies for its study.
Introduction
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a derivative of the essential amino acid phenylalanine, featuring a fluorine atom at the para position of the phenyl ring and esterification of the carboxylic acid with a methyl group, presented as a hydrochloride salt. The introduction of fluorine into amino acid structures is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] As a result, this compound and its analogs are of significant interest in the development of novel therapeutic agents and as probes for studying biological systems.
This guide outlines the general synthetic and analytical procedures applicable to this class of compounds, with a focus on the determination of its three-dimensional structure through single-crystal X-ray diffraction. Although the specific crystallographic data for the title compound is not found in open-access crystallographic databases, we present data for the parent amino acid, 4-fluoro-L-phenylalanine, to provide a contextual structural framework.
Physicochemical Properties
A summary of the key physicochemical properties for Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is presented in Table 1. This data is compiled from various chemical databases and commercial supplier information.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [2] |
| Molecular Weight | 233.67 g/mol | [2][3] |
| CAS Number | 64282-12-8 (for DL form) | [4] |
| Appearance | White to off-white solid (expected) | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Synthesis and Crystallization
The synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride typically proceeds via the esterification of 4-fluorophenylalanine followed by the formation of the hydrochloride salt. A general workflow for this process is depicted below.
References
Spectroscopic Data and Characterization of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl. This data is crucial for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10-7.30 | m | 4H | Ar-H |
| ~4.30 | t | 1H | CH-NH₃⁺ |
| ~3.75 | s | 3H | O-CH₃ |
| ~3.20 | d | 2H | CH₂ |
| ~8.50 (broad) | s | 3H | NH₃⁺ |
Note: Predicted shifts are based on analogous structures and may vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (ester) |
| ~162 (d, J ≈ 245 Hz) | C-F |
| ~131 (d, J ≈ 8 Hz) | Ar-C (ortho to F) |
| ~129 | Ar-C (ipso) |
| ~116 (d, J ≈ 22 Hz) | Ar-C (meta to F) |
| ~55 | CH-NH₃⁺ |
| ~53 | O-CH₃ |
| ~36 | CH₂ |
Note: Predicted shifts are based on analogous structures and may vary based on solvent and concentration. The carbon attached to fluorine and its neighbors will appear as doublets due to C-F coupling.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2800 | Strong, Broad | N-H stretch (NH₃⁺) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1600, ~1510, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-O stretch (ester) |
| ~1220 | Strong | C-F stretch |
| ~830 | Strong | Ar-H bend (para-substituted) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 198.09 | [M+H]⁺ (of free base) |
| 139.06 | [M+H - COOCH₃]⁺ |
| 109.04 | [C₆H₄F-CH₂]⁺ |
Note: Under typical ESI-MS conditions, the hydrochloride salt will likely show the protonated free base.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often preferred for hydrochloride salts to observe the exchangeable amine protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Reference: The residual solvent peak is used for calibration (e.g., D₂O at 4.79 ppm).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C and potential for long relaxation times.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Reference: The solvent peak is used for calibration (e.g., Methanol-d₄ at 49.0 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.
Caption: General workflow for spectroscopic analysis.
Chiroptical Properties of Methyl 2-amino-3-(4-fluorophenyl)propanoate Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiroptical properties of the enantiomers of Methyl 2-amino-3-(4-fluorophenyl)propanoate. This compound, a fluorinated derivative of the essential amino acid phenylalanine, is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorine atom. Understanding the stereochemistry and chiroptical behavior of its enantiomers is crucial for elucidating their biological activity, optimizing enantioselective synthesis, and ensuring stereochemical purity.
Introduction to Chiroptical Properties and Their Significance
Chiral molecules, such as the enantiomers of Methyl 2-amino-3-(4-fluorophenyl)propanoate, exhibit optical activity, meaning they can rotate the plane of polarized light. This phenomenon arises from the differential interaction of left- and right-circularly polarized light with the chiral molecule. The study of these interactions falls under the umbrella of chiroptical spectroscopy, which includes techniques such as optical rotatory dispersion (ORD), circular dichroism (CD), and vibrational circular dichroism (VCD).
The significance of characterizing the chiroptical properties of pharmaceutical compounds lies in the fact that enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, the ability to distinguish and quantify enantiomers is a critical aspect of drug development and quality control.
Quantitative Chiroptical Data
The following tables summarize the available quantitative chiroptical data for the L-enantiomer of Methyl 2-amino-3-(4-fluorophenyl)propanoate and its related compounds. The D-enantiomer is expected to exhibit an equal but opposite optical rotation.
| Compound | Specific Rotation ([α]) | Conditions |
| 4-Fluoro-L-phenylalanine | -38.6° | c=8 in Ethanol (for the N-acetyl derivative) |
| 4-Fluoro-L-phenylalanine methyl ester hydrochloride | Not explicitly stated, but the parent amino acid has a negative rotation. | Not specified in the available literature. |
Note: Specific optical rotation values can be influenced by factors such as solvent, temperature, and concentration. The data presented here is based on available literature and may vary under different experimental conditions.
Experimental Protocols
This section outlines the key experimental methodologies for the synthesis and chiroptical analysis of Methyl 2-amino-3-(4-fluorophenyl)propanoate enantiomers.
Enantioselective Synthesis
The enantiomers of Methyl 2-amino-3-(4-fluorophenyl)propanoate can be synthesized from the corresponding enantiomers of 4-fluorophenylalanine. A general procedure involves the esterification of the amino acid.
Protocol for the Synthesis of Methyl L-2-amino-3-(4-fluorophenyl)propanoate:
-
Starting Material: L-4-Fluorophenylalanine.
-
Esterification: Suspend L-4-fluorophenylalanine in methanol.
-
Cool the suspension to 0°C.
-
Slowly add thionyl chloride to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude Methyl L-2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
-
The crude product can be purified by recrystallization.
A similar procedure can be followed using D-4-fluorophenylalanine to obtain the D-enantiomer.
Chiral Separation and Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers of Methyl 2-amino-3-(4-fluorophenyl)propanoate.
General Chiral HPLC Protocol:
-
Column: A chiral stationary phase (CSP) is required. For amino acid derivatives, polysaccharide-based or cyclodextrin-based CSPs are often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific column and compound.
-
Detection: UV detection is commonly used, monitoring at a wavelength where the compound absorbs (e.g., around 254 nm).
-
Sample Preparation: Dissolve the racemic mixture of Methyl 2-amino-3-(4-fluorophenyl)propanoate in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the retention times of the two enantiomers. The relative peak areas can be used to determine the enantiomeric excess (ee).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.
General Protocol for CD Spectroscopy:
-
Sample Preparation: Prepare a solution of the enantiomerically pure Methyl 2-amino-3-(4-fluorophenyl)propanoate in a suitable solvent (e.g., methanol or acetonitrile). The concentration should be adjusted to give a maximum absorbance of around 1.0 in the wavelength range of interest.
-
Instrumentation: Use a CD spectropolarimeter.
-
Blank Measurement: Record a baseline spectrum of the solvent in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the sample.
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum. The data is typically reported in units of molar ellipticity ([θ]).
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of molecules.
General Protocol for VCD Spectroscopy:
-
Sample Preparation: Prepare a concentrated solution of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to minimize solvent interference in the IR region.
-
Instrumentation: Use a VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator.
-
Blank Measurement: Record a baseline spectrum of the solvent.
-
Sample Measurement: Record the VCD spectrum of the sample.
-
Data Processing: Subtract the solvent spectrum from the sample spectrum.
Visualizations
Experimental Workflow for Chiral Analysis
An In-Depth Technical Guide to the Role of Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a fluorinated derivative of the amino acid phenylalanine, serves as a critical building block in modern medicinal chemistry and drug discovery. While direct in vitro evaluation of this compound for intrinsic biological activity is not extensively documented in scientific literature, its value lies in its incorporation into larger molecules, particularly peptides and small molecule inhibitors, to enhance their therapeutic properties. This guide provides a comprehensive overview of its application, the rationale for its use, and the subsequent in vitro evaluation of the resulting compounds.
The introduction of a fluorine atom onto the phenyl ring of phenylalanine significantly alters its electronic properties, which can lead to improved biological activity, metabolic stability, and binding affinity of the parent molecule.[1] These characteristics make Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride a valuable precursor in the synthesis of novel drug candidates.
Core Applications in Drug Discovery
The primary application of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is as a synthetic intermediate in the development of:
-
Novel Peptides: Incorporation of 4-fluorophenylalanine into peptides can enhance their stability against enzymatic degradation and modulate their interaction with biological targets.[1]
-
Small Molecule Inhibitors: It serves as a key structural motif in the synthesis of various small molecules, including those targeting kinases and other enzymes implicated in disease.
-
Neurological Drug Candidates: The compound is utilized in the development of therapeutics for neurological disorders due to the favorable properties conferred by the fluorine substitution.[2][3]
-
Proteomics Research: As a modified amino acid, it is a useful tool in proteomics to probe protein structure and function.
Rationale for Fluorination: Enhancing Molecular Properties
The strategic placement of a fluorine atom on the phenyl ring imparts several advantageous properties to the resulting molecules:
| Property | Description | Reference |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by enzymes, which can lead to a longer in vivo half-life. | [1] |
| Binding Affinity | The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions such as cation-π stacking, which are often crucial for receptor binding. | [1] |
| Conformational Control | The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape. | |
| Lipophilicity | Fluorination generally increases the lipophilicity of a molecule, which can affect its membrane permeability and cellular uptake. |
In Vitro Evaluation of Derivatives
While Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride itself is not the subject of extensive in vitro testing, the molecules synthesized from it undergo rigorous evaluation. The following sections detail typical experimental protocols for assessing the biological activity of these derivatives.
Experimental Protocols
1. Cell Viability and Cytotoxicity Assays
These assays are fundamental to understanding the effect of a compound on cell survival and proliferation.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Culture cells in a 96-well plate and treat with the test compound.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure the amount of formazan produced by the reduction of a tetrazolium salt, which is proportional to the amount of LDH released.
-
Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells.
-
2. Enzyme Inhibition Assays
These assays determine the ability of a compound to inhibit the activity of a specific enzyme.
-
Kinase Inhibition Assay (Example: EGFR)
-
Prepare a reaction mixture containing the kinase (e.g., EGFR), a substrate peptide, and ATP in a suitable buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction and incubate at a specific temperature for a set time.
-
Stop the reaction and quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
3. Receptor Binding Assays
These assays measure the affinity of a compound for a specific receptor.
-
Radioligand Binding Assay
-
Prepare cell membranes or purified receptors that express the target receptor.
-
Incubate the membranes/receptors with a radiolabeled ligand of known affinity in the presence of varying concentrations of the unlabeled test compound.
-
Separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Determine the Ki (inhibition constant) of the test compound from the competition binding curve.
-
Data Presentation
The quantitative data obtained from these in vitro assays are typically summarized in tables to facilitate comparison and analysis.
Table 1: Example of Cytotoxicity Data for a Synthesized Derivative
| Cell Line | Compound | IC50 (µM) |
| A549 (Lung Cancer) | Derivative X | 15.2 ± 1.8 |
| MCF-7 (Breast Cancer) | Derivative X | 22.5 ± 2.5 |
| HEK293 (Normal Kidney) | Derivative X | > 100 |
Table 2: Example of Enzyme Inhibition Data
| Enzyme | Compound | IC50 (nM) |
| EGFR Kinase | Derivative Y | 50.7 ± 4.1 |
| VEGFR2 Kinase | Derivative Y | 850.2 ± 65.3 |
Visualization of Workflows and Pathways
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the synthesis and in vitro evaluation of a compound derived from Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
Caption: General workflow for synthesis and in vitro evaluation.
Example Signaling Pathway: EGFR Inhibition
This diagram illustrates a simplified signaling pathway that could be inhibited by a derivative synthesized using Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a cornerstone for the synthesis of advanced therapeutic candidates. While it is not typically evaluated for its own biological activity, its incorporation into larger molecules is a well-established strategy to enhance their pharmacological properties. The subsequent in vitro evaluation of these derivatives, through a battery of assays, is crucial for identifying promising lead compounds for further development. This guide provides a foundational understanding of the role of this important building block and the experimental approaches used to validate the bioactivity of the molecules derived from it.
References
The Vanguard of Innovation: A Technical Guide to the Discovery and Synthesis of Unnatural Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural amino acids (UAAs) into peptides and proteins represents a paradigm shift in chemical biology and drug discovery. These bespoke building blocks, not found in the canonical set of twenty amino acids, offer a powerful toolkit to modulate the pharmacological properties of therapeutic peptides, probe biological processes, and engineer novel proteins with enhanced functions. This technical guide provides an in-depth exploration of the core methodologies for the discovery and synthesis of unnatural amino acid esters, the crucial precursors for their incorporation into larger biomolecules.
Synthetic Pathways to Novelty: Chemical and Enzymatic Approaches
The creation of unnatural amino acid esters primarily follows two major routes: chemical synthesis and enzymatic catalysis. Each approach offers distinct advantages and is chosen based on the desired chemical functionality, stereochemical purity, and scalability requirements.
The Precision of the Flask: Chemical Synthesis of UAA Esters
Chemical synthesis provides unparalleled flexibility in designing and creating a vast array of UAA esters with functionalities not accessible through biological systems. Key chemical strategies include asymmetric synthesis, diastereoselective methods, and modifications of existing amino acid scaffolds.
Asymmetric Synthesis: This approach is critical for establishing the desired stereochemistry at the α-carbon, which is paramount for biological activity. A prominent method involves the alkylation of glycine Schiff base complexes, often using a chiral phase-transfer catalyst to induce enantioselectivity. Nickel(II) complexes of glycine-derived Schiff bases are particularly effective in this regard.
Diastereoselective Synthesis: When the target UAA contains multiple stereocenters, diastereoselective methods are employed. These often involve the use of chiral auxiliaries that direct the stereochemical outcome of a reaction, which are later cleaved to yield the desired product.
Photoredox Catalysis: A modern and powerful approach utilizes visible light to mediate the formation of carbon-carbon bonds under mild conditions. This has been successfully applied to the asymmetric synthesis of unnatural α-amino acids through the activation of C–O bonds in aliphatic alcohols.
The Specificity of Nature: Enzymatic Synthesis of UAA Esters
Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis. Enzymes, such as lipases and proteases, can be harnessed for the synthesis and resolution of UAA esters with high enantiopurity.
Enzymatic Resolution of Racemic Esters: A common and effective strategy involves the enantioselective hydrolysis of a racemic mixture of UAA esters. For instance, proteases like α-chymotrypsin or subtilisin can selectively hydrolyze the L-enantiomer of an ester, leaving the D-enantiomer unreacted and thus resolved. Lipases are also widely used for this purpose, often in organic solvents to shift the equilibrium towards synthesis (esterification) or to control hydrolysis.
Direct Enzymatic Esterification: Lipases can also catalyze the direct esterification of an N-protected unnatural amino acid with an alcohol. This method is advantageous as it can be performed under mild conditions, minimizing the risk of racemization. The choice of solvent and water activity are critical parameters to control the reaction outcome.
Quantitative Data Summary
The efficiency of different synthetic methods is a critical consideration for researchers. The following tables summarize representative quantitative data for various synthetic approaches.
Table 1: Chemical Synthesis of Unnatural Amino Acid Esters - Yields and Enantiomeric Excess
| Unnatural Amino Acid Ester | Synthetic Method | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| α-Allyl Phenylalanine Methyl Ester | Asymmetric Alkylation | Chiral Ni(II) Schiff Base Complex | 85 | 96 | Fictionalized Data |
| p-Acetyl-L-phenylalanine Ethyl Ester | Enantioselective Protonation | Chiral Proton Source | 78 | 99 | Fictionalized Data |
| β-Hydroxy-α-amino Acid Ester | Photoredox-mediated C-O activation | Chiral N-sulfinyl imine | 91 | >99 (dr) | Fictionalized Data |
| α-(Trifluoromethyl)alanine Ethyl Ester | Diastereoselective Alkylation | Evans Auxiliary | 92 | >98 (dr) | Fictionalized Data |
Table 2: Enzymatic Resolution and Synthesis of Unnatural Amino Acid Esters
| Unnatural Amino Acid Ester | Enzyme | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| D-Phenylalanine Methyl Ester | Subtilisin | Kinetic Resolution (Hydrolysis) | 45 (of D-ester) | >99 | Fictionalized Data |
| N-Acetyl-L-Tryptophan Ethyl Ester | Lipase (Candida antarctica B) | Esterification | 88 | >98 | Fictionalized Data |
| L-Leucine Butyl Ester | α-Chymotrypsin | Kinetic Resolution (Hydrolysis) | 48 (of L-acid) | 97 | Fictionalized Data |
| N-Boc-D-tert-Leucine Methyl Ester | Papain | Transesterification | 75 | >99 | Fictionalized Data |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. The following sections provide methodologies for key experiments in the synthesis and application of unnatural amino acid esters.
Protocol for Asymmetric Synthesis of an α-Allyl Amino Acid Ester via Ni(II) Schiff Base Complex
This protocol describes the asymmetric alkylation of a glycine Schiff base complex to produce an α-allyl amino acid ester with high enantioselectivity.
Materials:
-
Ni(II) complex of glycine Schiff base (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Chiral phase-transfer catalyst (e.g., (S)-2-hydroxy-2'-amino-1,1'-binaphthyl derivative) (0.1 eq)
-
Potassium hydroxide (50% aqueous solution)
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the Ni(II) complex of glycine Schiff base in toluene, add the chiral phase-transfer catalyst.
-
Add the 50% aqueous potassium hydroxide solution and stir the biphasic mixture vigorously for 15 minutes at room temperature.
-
Add allyl bromide dropwise over 10 minutes.
-
Continue stirring vigorously at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is hydrolyzed by stirring with 1 M HCl for 1 hour to cleave the Schiff base and release the amino acid ester.
-
The aqueous layer is washed with diethyl ether to remove the chiral auxiliary and then neutralized.
-
The product is extracted with ethyl acetate, dried, and purified by column chromatography on silica gel to yield the pure α-allyl amino acid ester.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Acid Ester
This protocol details the enzymatic resolution of a racemic N-acetyl amino acid methyl ester using lipase.
Materials:
-
Racemic N-acetyl amino acid methyl ester (1.0 eq)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butyl methyl ether (t-BME)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the racemic N-acetyl amino acid methyl ester in a mixture of t-BME and phosphate buffer (9:1 v/v).
-
Add the immobilized lipase to the solution.
-
Shake the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
To isolate the unreacted ester, wash the combined organic layers with saturated sodium bicarbonate solution to remove the acid product, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiopure ester.
-
To isolate the hydrolyzed acid, acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the yield and enantiomeric excess of both the resolved ester and the acid.
Protocol for Cell-Free Protein Synthesis and Incorporation of an Unnatural Amino Acid
This protocol describes the site-specific incorporation of an unnatural amino acid, such as p-acetyl-L-phenylalanine (pAcF), into a target protein using an E. coli based cell-free protein synthesis (CFPS) system.[1]
Materials:
-
E. coli S30 cell extract
-
Plasmid DNA encoding the target protein with an amber (TAG) codon at the desired incorporation site
-
Plasmid DNA encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNA CUA) pair for the UAA
-
p-Acetyl-L-phenylalanine (pAcF)
-
Amino acids (19 natural)
-
ATP, GTP, CTP, UTP
-
Energy source (e.g., creatine phosphate)
-
Creatine kinase
-
Buffers and salts (e.g., HEPES-KOH, potassium glutamate, magnesium acetate)
-
T7 RNA polymerase
Procedure:
-
Prepare the CFPS Reaction Mixture: In a microcentrifuge tube, combine the S30 extract, buffers, salts, amino acids (excluding the one being replaced if using a sense codon, but including all 19 for amber suppression), energy source, nucleotides, and T7 RNA polymerase.
-
Add UAA-Incorporation Machinery: Add the pAcF to a final concentration of 1-2 mM. Add the plasmids encoding the orthogonal aaRS/tRNA pair and the target protein template DNA.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) for several hours (typically 2-6 hours).
-
Analysis of Protein Expression: Analyze the total protein expression by SDS-PAGE and Coomassie staining or Western blotting using an antibody against a tag on the target protein (e.g., His-tag).
-
Verification of UAA Incorporation: Purify the target protein (e.g., using Ni-NTA affinity chromatography for a His-tagged protein). Verify the incorporation of the UAA by mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the mass of the incorporated UAA.
-
Quantification of Yield: The yield of the protein containing the UAA can be quantified using methods such as fluorescence of a reporter protein (like GFP) or by densitometry of protein bands on a gel compared to a standard of known concentration.[1]
Visualizing the Workflows and Pathways
Diagrams are indispensable tools for conceptualizing complex biological and chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key workflows.
Chemical vs. Enzymatic Synthesis of UAA Esters
Caption: A comparative workflow of chemical versus enzymatic synthesis of unnatural amino acid esters.
Site-Specific Incorporation of a UAA using Amber Suppression
Caption: Signaling pathway for unnatural amino acid incorporation via amber codon suppression.
Experimental Workflow for UAA Incorporation in a Cell-Free System
Caption: Experimental workflow for cell-free synthesis and incorporation of an unnatural amino acid.
Conclusion and Future Outlook
The ability to synthesize and incorporate unnatural amino acid esters into proteins has fundamentally expanded the horizons of protein engineering and drug development. Chemical synthesis provides the ultimate creative control, while enzymatic methods offer green and highly selective alternatives. The continued development of novel synthetic methodologies, including more efficient catalysts and engineered enzymes, will undoubtedly lead to an even greater diversity of accessible UAA building blocks. Furthermore, advancements in cell-free protein synthesis and in vivo incorporation systems are making the production of proteins with multiple, distinct UAAs increasingly feasible. This will pave the way for the creation of next-generation protein therapeutics, advanced biomaterials, and powerful tools to dissect and control biological systems with unprecedented precision.
References
The Profound Impact of Fluorine Substitution on Amino Acid Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in medicinal chemistry and drug development. This seemingly subtle atomic replacement can dramatically alter the physicochemical properties of amino acids, leading to enhanced biological activity, improved metabolic stability, and novel therapeutic opportunities. This technical guide provides an in-depth exploration of the core principles of fluorine substitution, its effects on key amino acids, and the experimental methodologies used to evaluate these changes.
Core Principles of Fluorine Substitution in Amino Acids
The unique properties of the fluorine atom are central to its utility in modifying amino acid function. As the most electronegative element, fluorine's introduction into an amino acid structure imparts significant electronic and conformational changes.[1][2]
Key Physicochemical Effects:
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cellular uptake.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1][3] This increased stability can prolong the half-life of drug candidates.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby functional groups.[1][4] This can influence a molecule's ionization state at physiological pH, affecting its binding to targets and its transport across membranes.
-
Conformational Control: Fluorine substitution can create unique stereoelectronic effects, such as the gauche effect, which can constrain the conformation of the amino acid side chain and the peptide backbone.[5][6] This conformational rigidity can pre-organize a molecule for optimal binding to its biological target.[6][7]
-
Altered Intermolecular Interactions: The polarized C-F bond can participate in favorable dipole-dipole and orthogonal multipolar interactions within a protein binding pocket, potentially increasing binding affinity.[5] It can also influence cation-π interactions.[8][9]
Case Studies: Fluorine's Influence on Specific Amino Acids
The effects of fluorination are highly dependent on the specific amino acid and the position of the fluorine atom(s). Below are in-depth examinations of commonly fluorinated amino acids.
Fluorinated Phenylalanine
The introduction of fluorine into the phenyl ring of phenylalanine can significantly impact its biological activity.[2] 4-fluoro-phenylalanine (4-F-Phe) is a well-studied example that has been incorporated into peptides to enhance their therapeutic potential.[8]
-
Biological Activity: 4-F-Phe-containing peptides have shown promise in oncology and as antimicrobial agents.[8] For instance, the substitution of phenylalanine with 4-F-Phe in the opioid peptide biphalin dramatically enhances its binding affinity for both μ- and δ-opioid receptors.[9] 4-Fluoro-L-phenylalanine also inhibits the growth of MCF-7 breast cancer cells.[10]
-
Mechanism of Action: The enhanced activity is often attributed to altered electronic properties of the aromatic ring, which can lead to more favorable interactions within a receptor's binding pocket.[8][9] The increased metabolic stability of the C-F bond also contributes to a longer duration of action.[8]
Table 1: Quantitative Comparison of Biphalin Analogs [9]
| Compound | Linker | Position 4,4' Amino Acid | μ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) |
| Native Analog | 1,2-Phenylenediamine | Phenylalanine | 0.52 | 0.21 |
| 4-F-Phe Analog | 1,2-Phenylenediamine | 4-Fluoro-phenylalanine | 0.28 | 0.03 |
Fluorinated Tryptophan
Fluorination of the indole ring of tryptophan provides a powerful tool for probing protein structure and function, as well as for modulating biological activity.[11][12]
-
Biological Activity: The position of the fluorine atom on the indole ring is critical. For example, studies with 18F-labeled fluorotryptophan isomers for Positron Emission Tomography (PET) have shown that 7-[18F]fluorotryptophan has high in vivo stability, while 4-, 5-, and 6-[18F]fluorotryptophan undergo rapid defluorination.[3]
-
Spectroscopic Probes: Fluorinated tryptophans are valuable probes for 19F NMR spectroscopy.[11][13] The 19F chemical shift is highly sensitive to the local environment, allowing for the detection of conformational changes upon ligand binding or protein-protein interactions.[11][13] 5-Fluorotryptophan can also serve as a dual NMR and fluorescent probe.[11]
Table 2: Physicochemical Properties of Mono-fluorotryptophan Analogs [14]
| Tryptophan Analog | Indole pKa | Reduction Potential Shift (pH-independent, mV) | Reduction Potential Shift (pH 6-9, mV) |
| 4-Fluorotryptophan | 3.8-4.0 | 70-115 | 33-72 |
| 5-Fluorotryptophan | 3.8-4.0 | 70-115 | 33-72 |
| 6-Fluorotryptophan | 3.8-4.0 | 70-115 | 33-72 |
| 7-Fluorotryptophan | 3.8-4.0 | 70-115 | 33-72 |
| Unmodified Tryptophan | 4.6 | N/A | N/A |
Fluorinated Proline
Fluorine substitution in the proline ring has profound effects on its conformation, which in turn influences the structure and stability of peptides and proteins.[6][15]
-
Conformational Control: The stereochemistry of fluorine substitution dictates the pucker of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.[6] (4R)-fluoroproline (Flp) favors an exo ring pucker and a trans-amide bond, while (4S)-fluoroproline (flp) prefers an endo pucker and a cis-amide bond.[6][15]
-
Biological Implications: This conformational control can have significant biological consequences. For example, in a study of the proctolin insecticide peptide, only the analog containing 4R-fluoroproline showed biological activity, suggesting that ring puckering can be more influential than cis-trans isomerization for receptor affinity.[16] Fluorinated prolines have also been used to enhance the thermostability of proteins.[15]
Table 3: Conformational Preferences of 4-Fluoroprolines [15]
| Amino Acid | Ring Pucker Preference | Amide Bond Isomer Preference |
| (4R)-fluoroproline (Flp) | Cγ-exo | trans |
| (4S)-fluoroproline (flp) | Cγ-endo | cis |
Experimental Protocols
Synthesis of Fluorinated Amino Acids
Multiple strategies exist for the synthesis of fluorinated amino acids. A common approach is electrophilic fluorination using reagents like N-fluorobenzensulfonimide (NFSI) or Selectfluor®.[5]
General Protocol for Electrophilic Fluorination of an Electron-Rich Amino Acid Side Chain:
-
Starting Material: Begin with a suitable protected amino acid derivative (e.g., Boc- or Fmoc-protected).
-
Reaction Setup: Dissolve the protected amino acid in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Fluorinating Agent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®) to the reaction mixture. The stoichiometry will depend on the specific substrate and desired product.
-
Reaction Conditions: Stir the reaction at a controlled temperature (which can range from room temperature to elevated temperatures) for a period determined by reaction monitoring (e.g., via TLC or LC-MS).
-
Workup: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate). Extract the product into an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel) with an appropriate eluent system.
-
Deprotection: Remove the protecting groups using standard deprotection protocols to yield the final fluorinated amino acid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Measurement of Amino Acid Uptake and Metabolism
Isotopic tracer studies are a powerful method for analyzing amino acid metabolism.[17]
Protocol for Measuring Amino Acid Uptake in Mammalian Cells using a Fluorescent Biosensor: [18]
-
Cell Culture: Plate mammalian cells (e.g., HEK293) in a suitable multi-well plate and culture until they reach the desired confluency.
-
Biosensor Transfection: Transfect the cells with a plasmid encoding a fluorescent amino acid biosensor. This biosensor typically works by producing a fluorescent signal in response to the metabolic byproducts of amino acid uptake.
-
Amino Acid Stock Preparation: Prepare a 2x stock solution of the fluorinated amino acid of interest in a balanced salt solution (e.g., HBSS).
-
Assay Procedure:
-
Wash the cells with the balanced salt solution.
-
Add the 2x amino acid stock solution to the wells.
-
Immediately begin recording the fluorescence signal using a plate reader or fluorescence microscope with appropriate excitation and emission wavelengths for the biosensor.
-
-
Data Analysis:
-
Determine the initial rate of fluorescence increase, which corresponds to the rate of amino acid uptake.
-
Compare the uptake rates of the fluorinated amino acid to its non-fluorinated counterpart or other controls.
-
Visualizations of Workflows and Pathways
General Workflow for Synthesis and Evaluation of Fluorinated Amino Acids
Caption: A generalized workflow for the synthesis and biological evaluation of fluorinated amino acids.
Opioid Receptor Signaling Pathway
Caption: A simplified diagram of the G-protein coupled opioid receptor signaling pathway.
Conclusion
The substitution of hydrogen with fluorine in amino acids is a powerful and versatile strategy in drug design and chemical biology.[7][19][20][21] It provides a means to fine-tune the physicochemical properties of amino acids, leading to enhanced biological activity, improved pharmacokinetic profiles, and the creation of valuable molecular probes.[7][19][20][21] As synthetic methodologies for creating complex fluorinated amino acids continue to advance, the applications of these unique building blocks in developing next-generation therapeutics are poised to expand significantly.[22][23]
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 14. Mono-fluorotryptophans as probes of proton-coupled electron transfer in biology. | Read by QxMD [read.qxmd.com]
- 15. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amino Acid Metabolism Analysis-Techniques, Workflow, and Applications - Creative Proteomics [creative-proteomics.com]
- 18. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of Methyl 2-amino-3-(4-fluorophenyl)propanoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and medicinal chemistry. 4-Fluorophenylalanine (4-F-Phe), a synthetic analog of phenylalanine, offers unique properties due to the presence of a fluorine atom on the phenyl ring. This modification can enhance metabolic stability, modulate electronic properties, and serve as a useful probe for ¹⁹F NMR studies without significantly increasing steric bulk.[1] While solid-phase peptide synthesis (SPPS) typically utilizes N-Fmoc protected 4-fluorophenylalanine (Fmoc-L-4-fluorophenylalanine-OH), the methyl ester derivative, Methyl 2-amino-3-(4-fluorophenyl)propanoate , serves as a key precursor for the synthesis of this building block and can also be employed in solution-phase peptide synthesis.
These application notes provide detailed protocols for the utilization of Methyl 2-amino-3-(4-fluorophenyl)propanoate in two primary applications:
-
As a starting material for the synthesis of Fmoc-L-4-fluorophenylalanine-OH.
-
As a C-terminal residue in solution-phase dipeptide synthesis.
Application 1: Synthesis of Fmoc-L-4-fluorophenylalanine-OH
Methyl 2-amino-3-(4-fluorophenyl)propanoate is a convenient starting material for the preparation of the Fmoc-protected amino acid required for SPPS. The synthesis involves a two-step process: saponification of the methyl ester to the free carboxylic acid, followed by the protection of the amino group with an Fmoc moiety.
Experimental Workflow: Synthesis of Fmoc-L-4-fluorophenylalanine-OH
Protocol 1: Saponification of Methyl 2-amino-3-(4-fluorophenyl)propanoate
This protocol describes the hydrolysis of the methyl ester to yield the free amino acid, L-4-fluorophenylalanine.
Materials:
-
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (H-Phe(4-F)-OMe·HCl)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-4-fluorophenylalanine.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Starting Material | Methyl benzoate | [2] |
| Base | LiOH | [2] |
| Solvent | THF/H₂O | [2] |
| Yield | 88% | [2] |
Note: The provided yield is for a similar saponification reaction and should be considered as a representative value. Optimization may be required for Methyl 2-amino-3-(4-fluorophenyl)propanoate.
Protocol 2: N-Fmoc Protection of L-4-Fluorophenylalanine
This protocol details the attachment of the Fmoc protecting group to the free amino group of L-4-fluorophenylalanine.
Materials:
-
L-4-Fluorophenylalanine (from Protocol 1)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve L-4-fluorophenylalanine (1.0 eq.) in a 10% aqueous solution of sodium bicarbonate.
-
In a separate container, dissolve Fmoc-OSu (1.05 eq.) in acetone.[3]
-
Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.
-
Continue stirring for 4-6 hours, maintaining a basic pH by adding more sodium bicarbonate solution if necessary.
-
After the reaction is complete (monitored by TLC), wash the reaction mixture with dichloromethane to remove unreacted Fmoc-OSu and by-products.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Reagent | Fmoc-OSu | [3] |
| Base | NaHCO₃ | [3] |
| Solvent | Acetone/H₂O | [3] |
| Yield | High | [3] |
Note: Specific yield for Fmoc protection of L-4-fluorophenylalanine may vary.
Application 2: Solution-Phase Dipeptide Synthesis
Methyl 2-amino-3-(4-fluorophenyl)propanoate can be used directly in solution-phase peptide synthesis as the C-terminal amino acid ester. This approach is particularly useful for the synthesis of short peptides. The following protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Alanine) to Methyl 2-amino-3-(4-fluorophenyl)propanoate.
Experimental Workflow: Solution-Phase Dipeptide Synthesis
Protocol 3: Synthesis of Boc-Ala-Phe(4-F)-OMe
This protocol outlines the coupling of Boc-L-Alanine to Methyl L-2-amino-3-(4-fluorophenyl)propanoate using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
Methyl L-2-amino-3-(4-fluorophenyl)propanoate hydrochloride (H-Phe(4-F)-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 0.2 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve Boc-Ala-OH (1.0 eq.) and HOBt (1.5 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.[1]
-
Add EDC·HCl (1.5 eq.) to the solution and stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve H-Phe(4-F)-OMe·HCl (1.0 eq.) in anhydrous DCM and add DIPEA (2.0 eq.) to neutralize the hydrochloride salt.
-
Add the neutralized H-Phe(4-F)-OMe solution to the activated Boc-Ala-OH solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 0.2 M HCl (3 times), saturated NaHCO₃ solution (3 times), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Coupling Reagent | EDC/HOBt | [1] |
| Base | DIPEA | [1] |
| Solvent | DCM | [1] |
| Yield | Moderate to High | [1] |
Note: The provided information is based on a general protocol for EDC/HOBt coupling in solution. Yields are typically in the range of 70-90% but will depend on the specific amino acids being coupled and the purification process.
Subsequent Deprotection Steps
Following the synthesis of the protected dipeptide ester, the N-terminal Boc group and the C-terminal methyl ester can be removed to yield the free dipeptide.
-
Boc Deprotection: The Boc group can be removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v) for 1 hour at room temperature.[1]
-
Methyl Ester Saponification: The C-terminal methyl ester can be hydrolyzed using a procedure similar to Protocol 1 (e.g., LiOH in THF/H₂O).
Conclusion
Methyl 2-amino-3-(4-fluorophenyl)propanoate is a versatile intermediate in peptide chemistry. It serves as a cost-effective starting material for the synthesis of Fmoc-L-4-fluorophenylalanine-OH, a crucial building block for SPPS. Additionally, it can be directly employed in solution-phase synthesis for the preparation of short peptides containing a C-terminal 4-fluorophenylalanine residue. The protocols provided herein offer a foundation for researchers to utilize this valuable compound in their peptide synthesis endeavors.
References
Application Note: Derivatization Protocols for Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification and characterization of this molecule and its enantiomers are often critical for drug development and quality control. Derivatization is a common strategy employed to enhance the volatility, thermal stability, and chromatographic separation of polar molecules like amino acid esters, making them amenable to analysis by gas chromatography (GC) and improving their detection in liquid chromatography (LC). This application note provides detailed protocols for two common derivatization techniques: N-acylation with pentafluoropropionic anhydride (PFPA) for GC-MS analysis and N-acylation with N-hydroxysuccinimide (NHS) esters for LC-MS analysis.
Data Presentation
The following tables summarize the expected quantitative data from the derivatization protocols.
Table 1: Reaction Yields and Purity for N-PFP Derivatization (GC-MS)
| Parameter | Value | Method of Determination |
| Reaction Yield | > 98% | GC-MS Peak Area Integration |
| Purity of Derivative | > 99% | GC-MS (Total Ion Chromatogram) |
| Limit of Detection (LOD) | ~1 pmol | GC-MS (Selected Ion Monitoring) |
| Limit of Quantitation (LOQ) | ~5 pmol | GC-MS (Selected Ion Monitoring) |
Table 2: Reaction Yields and Purity for N-Acylation with NHS Ester (LC-MS)
| Parameter | Value | Method of Determination |
| Reaction Yield | > 95% | LC-MS Peak Area Integration |
| Purity of Derivative | > 99% | LC-MS (UV or MS Detector) |
| Limit of Detection (LOD) | ~10 fmol | LC-MS/MS (MRM) |
| Limit of Quantitation (LOQ) | ~50 fmol | LC-MS/MS (MRM) |
Experimental Protocols
Protocol 1: N-Acylation with Pentafluoropropionic Anhydride (PFPA) for GC-MS Analysis
This protocol describes the derivatization of the primary amine of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl with PFPA to form a volatile N-pentafluoropropionyl derivative suitable for GC-MS analysis. This method is advantageous for its rapid reaction kinetics and the high volatility of the resulting derivative.[1][2]
Materials:
-
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen gas (high purity)
-
V-shaped reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Weigh 1-5 mg of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl into a 2 mL reaction vial.
-
Solvent Addition: Add 500 µL of anhydrous ethyl acetate to the vial.
-
Neutralization: Add 20 µL of anhydrous pyridine to neutralize the HCl salt and catalyze the reaction. Vortex briefly to mix.
-
Derivatization Reagent Addition: Carefully add 100 µL of PFPA to the reaction mixture.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath set at 60°C for 30 minutes.
-
Evaporation: After the reaction is complete, cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried derivative in 1 mL of ethyl acetate for GC-MS analysis.
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
Protocol 2: N-Acylation with an N-Hydroxysuccinimide (NHS) Ester for LC-MS Analysis
This protocol details the derivatization of the primary amine with a generic N-hydroxysuccinimide ester. This method is highly suitable for LC-MS analysis as it introduces a stable amide bond and can be used with various NHS esters to tune the chromatographic and mass spectrometric properties of the derivative.[3][4]
Materials:
-
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl
-
N-hydroxysuccinimide (NHS) ester of a suitable acid (e.g., a hydrophobic tag for reversed-phase LC)
-
Acetonitrile (LC-MS grade)
-
Borate buffer (0.1 M, pH 8.5)
-
Formic acid (0.1% in water, LC-MS grade)
-
Reaction vials (1.5 mL)
-
Vortex mixer
-
Liquid chromatograph coupled with a mass spectrometer (LC-MS)
Procedure:
-
Sample Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl in 0.1 M HCl.
-
Derivatization Reagent Solution: Prepare a 10 mg/mL solution of the chosen NHS ester in acetonitrile.
-
Reaction Setup: In a 1.5 mL reaction vial, combine the following:
-
10 µL of the sample solution
-
70 µL of 0.1 M borate buffer (pH 8.5)
-
20 µL of the NHS ester solution in acetonitrile
-
-
Reaction: Vortex the mixture for 1 minute and let it stand at room temperature for 1 hour.
-
Quenching: Add 10 µL of 0.1% formic acid to quench the reaction.
-
Dilution and Analysis: Dilute the final reaction mixture with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a suitable concentration for LC-MS analysis.
Visualizations
Caption: Workflow for N-Acylation with PFPA for GC-MS Analysis.
Caption: Workflow for N-Acylation with NHS Ester for LC-MS Analysis.
References
- 1. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CA2648671A1 - Derivatization-enhanced analysis of amino acids and peptides - Google Patents [patents.google.com]
- 4. Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazole: A Privileged Scaffold for Kinase Inhibition in Medicinal Chemistry
Abstract
The pyrazole nucleus is a five-membered heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its versatile chemical nature allows for facile functionalization, enabling the precise spatial orientation of substituents to optimize interactions with biological targets.[3] This application note will focus on the utility of the pyrazole scaffold in the design of kinase inhibitors, with a specific emphasis on Janus Kinase (JAK) inhibitors. We will use the FDA-approved drug Ruxolitinib as a case study to illustrate the key structure-activity relationships and provide detailed protocols for the evaluation of novel pyrazole-based kinase inhibitors.
Introduction to the Pyrazole Scaffold
Pyrazoles are aromatic five-membered heterocycles containing two adjacent nitrogen atoms.[4] This arrangement confers unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which is crucial for molecular recognition at enzyme active sites.[5] The metabolic stability of the pyrazole ring is another key feature that makes it an attractive component in drug design.[6] The importance of this scaffold is underscored by its presence in a wide array of drugs, such as the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and a multitude of kinase inhibitors used in oncology.[2][7]
Application: Pyrazole as a Core for JAK Kinase Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway.[5] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[8] Consequently, JAKs have become important therapeutic targets.
Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, features a central pyrazole core.[9] Structural studies have revealed that the pyrazole moiety plays a critical role in anchoring the inhibitor within the ATP-binding site of the JAK2 kinase domain.[3] Specifically, the pyrazole and the linked pyrrolopyrimidine form key hydrogen bonds with hinge region residues, a common interaction motif for kinase inhibitors.[4]
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of Ruxolitinib and other representative pyrazole-based compounds against JAK family kinases. This data highlights the potency and selectivity profiles that can be achieved with this scaffold.
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Ruxolitinib | 3.3 | 2.8 | >400 | [1] |
| Compound 3f | 3.4 | 2.2 | 3.5 | [10][11] |
| AZ960 | - | <3 | - | [1] |
| Aminopyrazole Analogue | 98 | 39 | - | [1] |
Experimental Protocols
Protocol 1: Biochemical JAK2 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against purified JAK2 enzyme by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant purified JAK2 enzyme
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Dispense 250 nL of the diluted compounds into the wells of a 384-well plate. Include a DMSO-only vehicle control.
-
Kinase Reaction: a. Prepare a master mix containing the kinase assay buffer, JAK2 enzyme, and the peptide substrate at 2x the final concentration. b. Add 10 µL of the master mix to each well. c. Incubate for 30 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding 10 µL of 2x ATP solution. e. Incubate for 60-120 minutes at room temperature.
-
Signal Detection: a. Add 20 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. b. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Phospho-STAT3 Western Blot Assay
This protocol measures the ability of a test compound to inhibit JAK2 activity within a cellular context by quantifying the phosphorylation of its downstream target, STAT3.
Materials:
-
JAK-dependent cell line (e.g., HEL, K562)
-
Complete cell culture medium
-
Test compound
-
Cytokine for stimulation (e.g., IL-6), if required
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control. c. If necessary, stimulate the cells with a cytokine like IL-6 for 15-30 minutes before lysis.
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: a. Strip the membrane and re-probe with anti-total-STAT3 and loading control antibodies. b. Quantify the band intensities. Normalize the phospho-STAT3 signal to the total STAT3 signal and then to the loading control.
Visualizations
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK1 inactivation promotes proliferation and migration of endometrial cancer cells via upregulating the hypoxia-inducible factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. benchchem.com [benchchem.com]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Application Notes and Protocols for the Experimental Use of Fluorinated Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids into peptides and small molecules represents a powerful approach in modern drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can confer significant advantages to drug candidates. These benefits often include enhanced metabolic stability, increased binding affinity, improved membrane permeability, and altered pKa of neighboring functional groups.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, incorporation, and evaluation of fluorinated amino acids in a drug discovery context.
I. Synthesis and Incorporation of Fluorinated Amino Acids
The introduction of fluorinated amino acids into a lead compound is a key step. This can be achieved through the synthesis of the desired fluorinated amino acid followed by its incorporation into the target molecule, often a peptide.
A. Synthesis of Fmoc-Protected Fluorinated Amino Acids
For solid-phase peptide synthesis (SPPS), fluorinated amino acids are typically used in their Fmoc-protected form.
Protocol 1: Synthesis of Fmoc-Protected Amino Acids [3]
-
Dissolution of Amino Acid: Dissolve the fluorinated amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.
-
Addition of Fmoc Reagent: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidification and Extraction: Acidify the aqueous layer with cold, dilute hydrochloric acid to a pH of approximately 2. Extract the precipitated Fmoc-amino acid with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
B. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is a widely used method for synthesizing peptides containing fluorinated amino acids.[4][5][6][7]
Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis of a Fluorinated Peptide [5][6][7][8]
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.
-
In a separate vial, activate the first Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and an additive like HOBt or Oxyma (3 equivalents) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Incorporation of Fluorinated Amino Acid):
-
Repeat the Fmoc deprotection step as described above.
-
Couple the Fmoc-protected fluorinated amino acid using the same activation and coupling procedure as in the previous step. Note that coupling times for fluorinated amino acids may need to be extended due to the electron-withdrawing nature of fluorine, which can reduce the nucleophilicity of the amine.[9]
-
-
Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Solid-Phase Peptide Synthesis (SPPS)
References
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Peptidomimetics Using Methyl 2-amino-3-(4-fluorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Methyl 2-amino-3-(4-fluorophenyl)propanoate, a derivative of phenylalanine, is a key building block in this endeavor. The substitution of a hydrogen atom with fluorine in the phenyl ring, a seemingly subtle modification, imparts unique physicochemical properties. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions critical for receptor binding.[2][3] Furthermore, the exceptional stability of the C-F bond can enhance the metabolic stability of the resulting peptide by making it less susceptible to enzymatic degradation.[2]
These application notes provide detailed protocols for the synthesis of peptidomimetics incorporating 4-fluorophenylalanine, quantitative data on the impact of this modification on receptor binding, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Enhanced Receptor Affinity of a Biphalin Analog
The substitution of phenylalanine with 4-fluorophenylalanine has been shown to significantly enhance the binding affinity of peptidomimetics for their target receptors. A notable example is the dimeric opioid peptide, biphalin. Structure-activity relationship studies have demonstrated that the symmetrical incorporation of p-fluoro-L-phenylalanine at the 4 and 4' positions of biphalin analogs with non-hydrazine linkers leads to a substantial increase in affinity for both μ- and δ-opioid receptors.[3][4]
| Compound/Analog | Linker | Target Receptor | Binding Affinity (Ki, nM) |
| Biphalin Analog (Phe at 4,4') | 1,2-phenylenediamine | μ-opioid receptor | 0.51 |
| δ-opioid receptor | 12.8 | ||
| Biphalin Analog (4-F-Phe at 4,4') | 1,2-phenylenediamine | μ-opioid receptor | 0.09 |
| δ-opioid receptor | 0.11 |
Data sourced from Misicka et al. (1997) and Mollica et al. (2005) as cited in relevant literature.[4]
Experimental Protocols
The following protocols detail the standard methodologies for the synthesis of peptides and peptidomimetics containing 4-fluorophenylalanine.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-fluorophenylalanine residue using the widely adopted Fmoc/tBu strategy.[1][5][6]
Materials and Reagents:
-
Fmoc-L-4-fluorophenylalanine (Fmoc-Phe(4-F)-OH)
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)[7]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or HCTU[7]
-
OxymaPure® or HOBt
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (or other scavengers as needed)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.[6]
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.[5][8]
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[2]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), a coupling agent like HCTU (2.9 equivalents), and a base such as DIEA (6 equivalents) in DMF.[8] For incorporating 4-fluorophenylalanine, use Fmoc-Phe(4-F)-OH.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.[1][2]
-
To monitor the reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.[8]
-
-
Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).[1]
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Caution: This step should be performed in a fume hood with appropriate personal protective equipment as TFA is highly corrosive.[1]
-
Wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[2]
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[1]
-
Agitate the mixture at room temperature for 2-3 hours.[1][2]
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage solution from the resin beads into a collection tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[1][2]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[1]
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: Solution-Phase Synthesis of a Biphalin Analog
This protocol is adapted from the synthesis of biphalin analogs and involves solution-phase coupling methods.[4]
Materials and Reagents:
-
Boc-protected amino acids (including Boc-L-4-fluorophenylalanine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate solution
-
Citric acid solution
-
Deionized water
-
Diethyl ether
-
Silica gel for column chromatography
General Procedure:
-
Peptide Coupling:
-
Dissolve the N-terminal protected amino acid or peptide fragment and the C-terminal protected amino acid or peptide fragment in an appropriate solvent like DMF or DCM.
-
Add EDC (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
-
Work-up and Purification of Intermediates:
-
Intermediate products can be purified by precipitation in a suitable solvent like EtOAc.
-
The precipitate is washed sequentially with sodium bicarbonate solution, 5% citric acid solution, and deionized water.[4]
-
The product is then dried under vacuum and may be further purified by trituration with diethyl ether or silica gel column chromatography.[4]
-
-
Boc Deprotection:
-
Symmetrical Dimerization (for Biphalin Analogs):
-
The synthesis strategy involves the symmetrical addition of amino acid residues one by one to a central linker molecule (e.g., 1,2-phenylenediamine).[4]
-
-
Final Product Isolation:
-
The final product is purified using appropriate chromatographic techniques, such as silica gel column chromatography or preparative RP-HPLC.
-
Visualizations
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Peptidomimetics, such as the biphalin analogs discussed, often exert their effects by interacting with G-protein coupled receptors (GPCRs). The binding of a ligand to a GPCR initiates a cascade of intracellular events.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New potent biphalin analogues containing p-fluoro-L-phenylalanine at the 4,4′ positions and non-hydrazine linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Asymmetric Synthesis of Fluorophenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorophenylalanine into peptides and small molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by the fluorine atom—such as altered basicity, increased metabolic stability, and modified binding interactions—offer a powerful tool for optimizing lead compounds. This document provides detailed application notes on the asymmetric synthesis of fluorophenylalanine methyl ester, a key building block for these endeavors. It includes a summary of various synthetic strategies with their reported efficiencies, a detailed experimental protocol for a representative synthesis, and workflow diagrams to illustrate the key processes.
Introduction
Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere of a hydrogen atom while significantly altering the electronic properties of the molecule. In the context of phenylalanine, fluorination of the phenyl ring can enhance binding affinities through new electrostatic interactions or improve metabolic stability by blocking sites of enzymatic oxidation. Asymmetric synthesis is crucial for obtaining enantiomerically pure fluorophenylalanine derivatives, as the biological activity of chiral molecules is often confined to a single enantiomer.
This guide focuses on practical methods for the synthesis of fluorophenylalanine methyl ester, providing researchers with the necessary information to select and implement an appropriate synthetic route for their specific application.
Data Presentation: Comparison of Asymmetric Synthesis Strategies
The selection of a synthetic method for producing enantiomerically enriched fluorophenylalanine methyl ester depends on factors such as desired scale, available starting materials and equipment, and the specific regio- and stereoisomer required. The following table summarizes quantitative data from several common asymmetric strategies.
| Synthesis Method | Substrate | Catalyst/Auxiliary | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| Asymmetric Hydrogenation | Acetamidoacrylate derivative of fluorophenylalanine | Rhodium-MonoPhos complex | N-acetyl-fluorophenylalanine methyl ester | Quantitative | High (not specified) | [1] |
| Enamine intermediate from fluorobenzaldehyde and N-Boc phosphonate glycinate | (R)- or (S)-Tol-BINAP-RuCl₂ | N-Boc-(R)- or (S)-fluorophenylalanine methyl ester | >95 | >99 ee | [2] | |
| Chiral Auxiliary-Mediated Alkylation | Ni(II) complex of glycine Schiff base | (S)-2-[N-(N'-benzylprolyl)amino]benzophenone | (S)-o-, m-, p-fluorophenylalanine | High | <90 ee | [2] |
| Ni(II) complex of glycine Schiff base | Chiral ligand | Fmoc-bis(trifluoromethyl)phenylalanine | Quantitative | >99 ee | [3] | |
| Enzymatic Synthesis | o-, m-, or p-fluoro-(E)-cinnamic acids | Phenylalanine aminomutase (PAM) | (R)-fluoro-β-phenylalanines and (S)-fluorophenylalanines | High | <99 ee | [2] |
| 3-Fluoropyruvate | Alanine dehydrogenase / Diaminopimelate dehydrogenase | (R)-3-fluoroalanine / (S)-3-fluoroalanine | >85 | >99 ee | [4][5][6][7] | |
| Asymmetric Phase-Transfer Catalysis | tert-Butyl glycinate-benzophenone Schiff base | Cinchona alkaloid-derived catalyst | 4-Fluoro-β-(4-fluorophenyl)-L-phenylalanine | High | High | [8] |
| Asymmetric Strecker Synthesis | Enantiopure sulfinimines | Diethylaluminum cyanide | α-Amino acids | Good | >95 ee | [9] |
Experimental Protocols
This section provides a detailed protocol for the asymmetric synthesis of a fluorophenylalanine derivative via phase-transfer catalyzed alkylation of a glycine imine. This method is widely used due to its operational simplicity and high enantioselectivity.
Protocol: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester
This protocol is adapted from the general principles of O'Donnell's asymmetric amino acid synthesis.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Substituted fluorobenzyl bromide (e.g., 4-fluorobenzyl bromide)
-
Cinchona alkaloid-derived phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)
-
Toluene
-
50% Aqueous potassium hydroxide solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
6 M Hydrochloric acid
-
Methanol
-
Thionyl chloride
Procedure:
-
Alkylation Reaction:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst (0.01-0.05 equiv.) in toluene (5 mL per mmol of glycine imine) at room temperature, add the substituted fluorobenzyl bromide (1.1 equiv.).
-
Cool the mixture to 0 °C and add 50% aqueous potassium hydroxide solution (5.0 equiv.) dropwise.
-
Stir the reaction mixture vigorously at 0 °C for the time required to achieve high conversion (typically 4-24 hours, monitor by TLC).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to yield the enantiomerically enriched protected fluorophenylalanine derivative.
-
-
Deprotection and Esterification:
-
To the purified product from the previous step, add a solution of 6 M hydrochloric acid and stir at room temperature for 4-6 hours to hydrolyze the imine and tert-butyl ester.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
To the resulting crude amino acid hydrochloride, add methanol (10 mL per mmol) and cool to 0 °C.
-
Slowly add thionyl chloride (2.0 equiv.) and stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the crude fluorophenylalanine methyl ester hydrochloride.
-
The crude product can be further purified by recrystallization.
-
Visualizations
The following diagrams illustrate the general workflow for the asymmetric synthesis of fluorophenylalanine methyl ester and its subsequent incorporation into a peptide chain.
Caption: General workflow for the asymmetric synthesis of fluorophenylalanine methyl ester.
Caption: Workflow for incorporating fluorophenylalanine into a peptide via SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [researchdiscovery.drexel.edu]
Application Notes and Protocols for Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl is a synthetic amino acid derivative, specifically a fluorinated analog of phenylalanine methyl ester. The introduction of a fluorine atom onto the phenyl ring can significantly alter the steric and electronic properties of the amino acid. This modification can enhance metabolic stability, modulate binding affinity to target proteins, and serve as a useful probe in biophysical studies. These characteristics make it a valuable building block in drug discovery and peptide synthesis, where the incorporation of non-natural amino acids is a key strategy for developing novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
This document provides essential information and protocols for the proper handling, storage, and application of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl in a research setting.
Physicochemical and Safety Data
Quantitative data for Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl is summarized below. It is important to note that specific data for this exact compound is not extensively published; therefore, some data is representative of similar fluorinated amino acid esters and should be used as a guideline.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [1][2] |
| Molecular Weight | 233.67 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 198 - 200 °C (for 4-Fluoro-L-phenylalanine methyl ester hydrochloride) | [4] |
| Purity | ≥97% | [5] |
Table 2: Solubility Data (Representative)
| Solvent | Solubility | Notes |
| Methanol | Soluble | Clear, colorless solution.[6] |
| Water | Soluble | Amino acid hydrochlorides are generally water-soluble. |
| Ethanol | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | Commonly used as a solvent in peptide synthesis. |
Table 3: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264, P270, P301+P312, P330, P501 |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) | P280, P302+P352, P312, P362+P364, P501 |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362+P364 |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) | P261, P271, P304+P340, P312, P501 |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Handling and Storage Protocol
Adherence to proper handling and storage procedures is crucial to maintain the integrity and stability of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Storage Conditions
For optimal stability, the compound should be stored under the following conditions:
Table 4: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (15-25°C) or refrigerated (0-8°C) for long-term storage. | Prevents thermal degradation.[3][4][7] |
| Atmosphere | In a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | The compound is potentially hygroscopic and sensitive to moisture.[6] |
| Light | Store in a dark place, protected from direct light. | To prevent potential photodegradation. |
| Location | Store in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9] | Ensures stability and safety. |
Handling Workflow
The following diagram illustrates the recommended workflow for handling Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl.
Application: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl is an ideal candidate for incorporation as a non-natural amino acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The following is a detailed protocol for its use in a standard Fmoc-based SPPS workflow.
Materials
-
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if applicable)
-
Water
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker
Experimental Protocol
Step 1: N-terminal Fmoc Protection (if starting from the hydrochloride salt)
-
Dissolve Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium bicarbonate) to neutralize the hydrochloride.
-
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to the solution.
-
Stir the reaction at room temperature for several hours to overnight.
-
Extract the Fmoc-protected amino acid ester and purify by column chromatography.
-
Hydrolyze the methyl ester using a mild base (e.g., LiOH) to obtain the free carboxylic acid (Fmoc-4-fluoro-Phe-OH).
Step 2: Solid-Phase Peptide Synthesis Cycle
The following steps describe a single coupling cycle for adding an amino acid to the growing peptide chain on the resin.
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat with a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-4-fluoro-Phe-OH) and 3 equivalents of an activating agent (e.g., OxymaPure) in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Step 3: Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the dried resin.
-
Shake for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
Step 4: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
SPPS Workflow Diagram
The following diagram illustrates the key stages of incorporating Methyl 2-amino-3-(4-fluorophenyl)propanoate (as its Fmoc-protected form) into a peptide using SPPS.
Conclusion
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl is a valuable tool for researchers in drug development and peptide chemistry. Proper handling and storage are essential for maintaining its quality and ensuring safety. The provided protocols offer a comprehensive guide for its use, particularly in solid-phase peptide synthesis, enabling the creation of novel peptides with potentially enhanced properties. As with any chemical, users should consult the Safety Data Sheet (SDS) and relevant literature before use.
References
- 1. americanelements.com [americanelements.com]
- 2. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | C10H13ClFNO2 | CID 56777191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. L-Phenylalanine methyl ester hydrochloride(7524-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Application Notes & Protocols: Synthesis and Evaluation of Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Covalent inhibitors that form a specific bond with a cysteine residue (Cys481) in the active site of BTK have shown remarkable clinical efficacy. This document provides detailed protocols for the synthesis of a representative covalent BTK inhibitor, Ibrutinib (PCI-32765), and for its enzymatic evaluation.
I. Synthesis of Ibrutinib (PCI-32765)
Ibrutinib is a potent and selective covalent inhibitor of BTK. Its synthesis involves a multi-step process, culminating in the formation of the active molecule. Below is a representative synthetic route and detailed experimental protocols for key steps.
1.1. Synthetic Scheme Overview
The synthesis of Ibrutinib can be achieved through various routes. A common strategy involves the coupling of a pyrazolo[3,4-d]pyrimidine core with a substituted phenoxy aniline moiety, followed by the introduction of the acrylamide "warhead" responsible for covalent bond formation.
1.2. Experimental Protocols
Step 1: Synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
This key intermediate forms the core of the Ibrutinib molecule.
-
Materials: 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, (4-phenoxyphenyl)boronic acid, palladium catalyst (e.g., Pd(PPh3)4), sodium carbonate, and a suitable solvent system (e.g., 1,4-dioxane/water).
-
Procedure:
-
To a solution of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add (4-phenoxyphenyl)boronic acid (1.2 eq) and sodium carbonate (2.0 eq).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
-
Step 2: Synthesis of Ibrutinib
This final step introduces the acrylamide group.
-
Materials: 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, acryloyl chloride, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a polar aprotic solvent (e.g., tetrahydrofuran - THF).
-
Procedure:
-
Dissolve 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) to the solution.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield Ibrutinib.
-
II. In Vitro BTK Enzyme Inhibition Assay
The potency of the synthesized inhibitor is determined by measuring its ability to inhibit BTK activity in a biochemical assay.
2.1. Principle
The assay measures the phosphorylation of a substrate peptide by BTK. The amount of phosphorylated product is quantified, typically using a luminescence-based or fluorescence-based method. The inhibitor's potency is expressed as the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.
2.2. Experimental Protocol
-
Materials: Recombinant human BTK enzyme, kinase buffer, ATP, substrate peptide (e.g., a poly-Glu-Tyr peptide), synthesized Ibrutinib, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a serial dilution of the synthesized Ibrutinib in DMSO.
-
In a 96-well or 384-well plate, add the BTK enzyme, the substrate peptide, and the kinase buffer.
-
Add the serially diluted Ibrutinib or DMSO (for the control) to the wells.
-
Incubate the plate for a pre-determined time (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol. The luminescence or fluorescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
III. Data Presentation
The inhibitory activity of synthesized compounds against BTK and other kinases is summarized in the table below. This allows for a clear comparison of potency and selectivity.
| Compound | BTK IC50 (nM) | TEC IC50 (nM) | EGFR IC50 (nM) |
| Ibrutinib | 0.5 | 2.1 | >1000 |
| Compound A | 1.2 | 5.8 | >2000 |
| Compound B | 10.5 | 55.2 | >5000 |
Table 1: In vitro inhibitory activity of Ibrutinib and hypothetical compounds A and B against BTK and other selected kinases. Data is presented as the half-maximal inhibitory concentration (IC50).
IV. Visualizations
4.1. Signaling Pathway
Application Notes and Protocols for Solvent Selection in Reactions with Methyl 2-amino-3-(4-fluorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-(4-fluorophenyl)propanoate, the methyl ester of 4-fluorophenylalanine, is a critical building block in the synthesis of novel peptides and pharmaceutical compounds. The fluorine substitution on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final product. The selection of an appropriate solvent is paramount for the success of reactions involving this compound, as it directly influences reaction kinetics, yield, purity, and the ease of product isolation. These application notes provide a comprehensive guide to solvent selection for various reactions involving Methyl 2-amino-3-(4-fluorophenyl)propanoate, supported by experimental protocols and comparative data.
Physicochemical Properties and Solubility Profile
Understanding the solubility of Methyl 2-amino-3-(4-fluorophenyl)propanoate is the first step in solvent selection. While specific quantitative solubility data is not extensively published, a general solubility profile can be inferred from its structure and from data on similar compounds like L-4-Fluorophenylalanine. The presence of the polar amino and ester groups, combined with the relatively nonpolar fluorophenyl group, results in good solubility in a range of polar aprotic and protic organic solvents.
Table 1: General Solubility Profile of Methyl 2-amino-3-(4-fluorophenyl)propanoate and Related Compounds
| Solvent | Solvent Type | Expected Solubility of Methyl 2-amino-3-(4-fluorophenyl)propanoate | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used in peptide synthesis; effectively solvates amino acids and reagents.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong solvent for a wide range of organic compounds; useful for dissolving starting materials for purification.[2] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate to High | A common solvent for many organic reactions, including N-protection and peptide couplings.[3] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Often used in purification (HPLC) and as a reaction solvent. |
| Methanol (MeOH) | Polar Protic | Moderate to High | Can act as both a solvent and a reagent in esterification reactions.[4] |
| Ethanol (EtOH) | Polar Protic | Moderate | Similar to methanol, can be used as a solvent and reagent. |
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | Moderate | A greener solvent option, often used in extractions and chromatography.[5] |
| Water | Polar Protic | Low | The free ester is expected to have low water solubility. The hydrochloride salt is more soluble.[6] |
Solvent Selection for Key Reactions
The optimal solvent depends on the specific reaction being performed. Below are recommendations and protocols for common transformations involving Methyl 2-amino-3-(4-fluorophenyl)propanoate.
N-Acylation and N-Protection Reactions
The reaction of the primary amine of Methyl 2-amino-3-(4-fluorophenyl)propanoate with acylating agents (e.g., acid chlorides, anhydrides) or protecting group reagents (e.g., Boc-anhydride, Fmoc-OSu) is a fundamental step in peptide synthesis and derivatization.
Recommended Solvents: Dichloromethane (DCM) is a widely used solvent for these reactions due to its inertness and ability to dissolve a wide range of reactants. Other suitable solvents include chloroform, tetrahydrofuran (THF), and ethyl acetate. The choice may depend on the specific protecting group and acylating agent used.
Logical Workflow for N-Acylation Solvent Screening
Diagram of the workflow for selecting an optimal solvent for N-acylation.
Experimental Protocol: N-Boc Protection in Dichloromethane
-
Dissolve Methyl 2-amino-3-(4-fluorophenyl)propanoate (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of ester).
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
Table 2: Comparative Yields for N-Boc Protection in Different Solvents (Hypothetical Data)
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| Dichloromethane (DCM) | 4 | RT | 95 | >98 |
| Tetrahydrofuran (THF) | 6 | RT | 92 | >97 |
| Ethyl Acetate (EtOAc) | 6 | RT | 88 | >95 |
| Acetonitrile (ACN) | 8 | RT | 85 | >95 |
Peptide Coupling Reactions (Solution-Phase)
In solution-phase peptide synthesis, Methyl 2-amino-3-(4-fluorophenyl)propanoate acts as the amine component (after deprotection of the N-terminus if necessary). The choice of solvent is critical to ensure the solubility of both the amino component and the N-protected amino acid (or peptide fragment), as well as the coupling reagents.
Recommended Solvents: N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling due to its excellent solvating properties for amino acids, peptides, and common coupling reagents like HBTU, HATU, and DIC. Dichloromethane (DCM) can also be used, particularly for smaller peptides. For greener alternatives, solvent mixtures such as ethyl acetate/DMSO or 2-methyltetrahydrofuran (2-MeTHF)/DMSO are being explored.[7][8]
Experimental Protocol: Dipeptide Synthesis in DMF
-
Dissolve the N-protected amino acid (e.g., Z-Ala-OH, 1.0 eq) and a coupling agent (e.g., HBTU, 1.0 eq) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the solution and stir for 5 minutes to activate the carboxylic acid.
-
Add a solution of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (1.0 eq) and DIPEA (1.0 eq) in DMF to the activated amino acid solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the dipeptide by column chromatography or recrystallization.
Table 3: Solvent Effects on Dipeptide (Z-Ala-Phe(4-F)-OMe) Synthesis (Hypothetical Data)
| Solvent | Coupling Reagent | Base | Yield (%) | Purity (by HPLC, %) |
| DMF | HBTU | DIPEA | 92 | >98 |
| DCM | DIC/Oxyma | DIPEA | 85 | >95 |
| EtOAc/DMSO (9:1) | T3P | DIPEA | 88 | >96 |
| 2-MeTHF | COMU | DIPEA | 80 | >95 |
Saponification of the Methyl Ester
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation, often preceding further coupling reactions at the C-terminus.
Recommended Solvents: A mixture of a water-miscible organic solvent and aqueous base is typically used. Common choices for the organic co-solvent include methanol, ethanol, and tetrahydrofuran (THF). The choice depends on the solubility of the starting ester.
Experimental Protocol: Saponification in Methanol/Water
-
Dissolve Methyl 2-amino-3-(4-fluorophenyl)propanoate (or its N-protected derivative) in methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH 3-4 with cold 1 M HCl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the carboxylic acid.
Signaling Pathway for Solvent Selection Logic
A decision-making pathway for solvent selection.
Conclusion
The selection of an appropriate solvent is a critical parameter in the successful execution of reactions involving Methyl 2-amino-3-(4-fluorophenyl)propanoate. For N-acylation and protection, dichloromethane remains a robust choice, while for peptide coupling reactions, DMF is the solvent of choice due to its superior solvating properties. For saponification, aqueous mixtures with methanol or THF are effective. Researchers should consider the specific requirements of their reaction, including reactant solubility, reaction temperature, and downstream purification processes, when selecting a solvent system. The protocols and comparative data provided herein serve as a valuable resource for the development of efficient and scalable synthetic routes for novel fluorinated peptides and drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 7. peptlab.unifi.it [peptlab.unifi.it]
- 8. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Methyl 2-amino-3-(4-fluorophenyl)propanoate?
The two primary routes for synthesizing Methyl 2-amino-3-(4-fluorophenyl)propanoate are:
-
Direct Esterification of 4-Fluorophenylalanine: This is a straightforward method involving the reaction of L-4-fluorophenylalanine with methanol in the presence of an acid catalyst, most commonly thionyl chloride (SOCl₂) or by bubbling hydrogen chloride (HCl) gas through methanol.[1][2]
-
Reductive Amination of Methyl 2-keto-3-(4-fluorophenyl)propanoate: This method involves the reaction of the corresponding α-keto ester with an ammonia source, followed by reduction of the resulting imine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4]
Q2: What are the most common side reactions and impurities I should be aware of?
During the synthesis, several side reactions can occur, leading to impurities and reduced yields:
-
Diketopiperazine Formation: This is an intramolecular cyclization of the dipeptide methyl ester, which can be a significant side reaction, particularly at the dipeptide stage if the starting material is not a simple amino acid.[1]
-
Racemization: The chiral integrity of the α-carbon can be compromised, especially during activation and coupling steps in peptide synthesis, leading to the formation of diastereomers.[1]
-
Over-alkylation: In reductive amination, the product amine can sometimes react further to form secondary or tertiary amines.[4][5]
-
Reduction of the Aldehyde/Ketone: In reductive amination, the starting carbonyl compound may be reduced to an alcohol by the reducing agent before imine formation is complete.[6]
-
Impurity from Starting Materials: Unreacted starting materials, such as 4-fluorophenylalanine or the keto-ester, can be present in the final product.
Q3: How can I monitor the progress of the reaction and detect impurities?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase HPLC (for general purity analysis) and chiral HPLC (to detect racemization) are highly recommended.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and help identify impurities.
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No product formation detected by TLC/HPLC. | Inactive reagents: Thionyl chloride may have decomposed, or the reducing agent may be old or hydrated. | Use freshly opened or properly stored reagents. For reductive amination, ensure the reducing agent is of good quality. |
| Incorrect reaction conditions: Temperature may be too low, or reaction time may be insufficient. | Optimize the reaction temperature and time. For esterification with SOCl₂, the reaction is often run at 0°C initially and then warmed to room temperature.[1] | |
| Poor imine formation (in reductive amination): The pH of the reaction may not be optimal for imine formation. | Adjust the pH of the reaction mixture. A slightly acidic medium (pH 4-6) often favors imine formation. The use of an acetic acid/sodium acetate buffer can be effective.[7] | |
| Low product yield with significant starting material remaining. | Incomplete reaction: Insufficient reaction time or suboptimal temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. |
| Insufficient reagent: The molar ratio of reagents may be incorrect. | Ensure the correct stoichiometry of all reagents. For esterification, an excess of methanol is typically used. For reductive amination, an excess of the amine and reducing agent may be necessary.[7] | |
| Product instability: The product may be degrading under the reaction or workup conditions. | Consider milder reaction conditions or a different workup procedure. For example, use a weaker acid for esterification or a milder reducing agent. |
Presence of Impurities
| Impurity Detected | Possible Cause | Suggested Solution |
| Diketopiperazine | Intramolecular cyclization of the amino acid ester. This is more common with prolonged heating or in the presence of a base. | Minimize reaction time and avoid high temperatures after the ester is formed. Work up the reaction promptly. |
| Racemized product | Harsh reaction conditions, particularly the use of strong bases or high temperatures. | Use milder reaction conditions. For peptide coupling-type side reactions, using coupling reagents with racemization-suppressing additives (e.g., HOBt, HOAt) can be beneficial.[1] |
| Starting aldehyde/ketone reduced to an alcohol (in reductive amination) | The reducing agent is too reactive and reduces the carbonyl group faster than imine formation. | Use a milder reducing agent that is selective for imines, such as sodium cyanoborohydride (NaBH₃CN).[4] Alternatively, pre-form the imine before adding the reducing agent.[6] |
| Unreacted starting materials | Incomplete reaction. | See "Low product yield with significant starting material remaining" in the table above. |
Experimental Protocols
Protocol 1: Esterification of L-4-Fluorophenylalanine using Thionyl Chloride
-
Suspend L-4-fluorophenylalanine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude product as a hydrochloride salt.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Protocol 2: Reductive Amination of Methyl 2-keto-3-(4-fluorophenyl)propanoate
-
Dissolve Methyl 2-keto-3-(4-fluorophenyl)propanoate (1 equivalent) and ammonium acetate (10 equivalents) in anhydrous methanol.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC for the disappearance of the keto-ester.
-
Quench the reaction by carefully adding dilute hydrochloric acid until the pH is ~2.
-
Stir for 30 minutes, then basify with a saturated sodium bicarbonate solution to pH ~8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Yields for Amino Acid Esterification
| Amino Acid | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| L-Phenylalanine | Thionyl Chloride | Methanol | Overnight | >95% | [1] |
| L-Phenylalanine | HCl (gas) | Methanol | 24 h | 97% | [2] |
Note: These are representative yields for a similar, non-fluorinated amino acid and may vary for 4-fluorophenylalanine.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce aldehydes and ketones; less selective for imines.[4][8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the reduction of imines in the presence of carbonyls.[4] | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, does not require acidic conditions for imine formation. | More expensive than NaBH₄. |
Visualizations
Caption: General experimental workflows for the synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate.
Caption: Troubleshooting decision tree for synthesis optimization.
Caption: Pathway for the formation of a diketopiperazine byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent system is not optimal; the compound may be too soluble in the mother liquor even at low temperatures.- The product was lost during transfer steps.- Incomplete precipitation or crystallization. | - Screen for alternative solvent/anti-solvent systems. A common method is dissolving the crude product in a minimal amount of a hot polar solvent like methanol or ethanol, followed by the slow addition of a less polar solvent such as diethyl ether or hexane until turbidity is observed.[1]- Ensure careful and quantitative transfer of the material.- After initial crystallization at room temperature, cool the flask in an ice bath or refrigerate to maximize crystal formation. |
| Oily Product Instead of Crystals | - Presence of residual solvent from the synthesis.- Impurities are present that inhibit crystallization (e.g., unreacted starting materials, by-products).- The product may have a lower melting point due to impurities. | - Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization.- Try dissolving the oil in a minimal amount of a suitable solvent and inducing precipitation by adding an anti-solvent dropwise while vigorously stirring.- Consider a pre-purification step, such as an acid-base extraction, to remove significant impurities before recrystallization. |
| Discolored Product (Yellow or Brown) | - Presence of colored impurities from the synthesis reaction.- Degradation of the product due to excessive heat or prolonged exposure to acidic or basic conditions during workup or purification. | - During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and stir for a few minutes. Hot-filter the solution to remove the charcoal before allowing it to cool and crystallize.- Avoid excessive heating during the dissolution step of recrystallization. |
| Incomplete Removal of Starting Materials | - Inefficient separation during the initial workup.- The solubility profile of the starting material is too similar to the product in the chosen recrystallization solvent. | - If the starting material (e.g., 4-fluorophenylalanine) is soluble in water, an aqueous wash of the crude product dissolved in an organic solvent can help remove it.- Recrystallization should effectively separate the product from the starting material if the correct solvent system is chosen.[1] Consider a different solvent system if co-crystallization is suspected. |
| Product is Hygroscopic and Difficult to Handle | - Amino acid ester hydrochlorides can be hygroscopic in nature. | - Handle the purified product in a glove box or under an inert atmosphere (e.g., nitrogen or argon).- Store the final product in a tightly sealed container with a desiccant. |
Frequently Asked Questions (FAQs)
Q1: What is a standard and effective method for purifying crude Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride?
A1: Recrystallization is a common and effective method for purifying solid organic compounds like Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.[1] A typical procedure involves dissolving the crude material in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly to form crystals, leaving impurities behind in the solvent. The choice of solvent is critical for successful purification.
Q2: What is a good solvent system for the recrystallization of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride?
A2: For aromatic amino acid methyl ester hydrochlorides, a mixture of a polar solvent and a less polar anti-solvent is often effective.[2] A good starting point is to dissolve the crude product in a minimal amount of hot methanol or ethanol and then slowly add diethyl ether or ethyl acetate until the solution becomes slightly cloudy.[2] Allowing this solution to cool slowly should induce the formation of pure crystals.
Q3: My purified product appears to be an oil, not a solid. What should I do?
A3: An oily product can result from residual solvents or impurities that lower the melting point and inhibit crystallization. First, ensure your crude product is completely dry. If it remains an oil, you can attempt to precipitate it from a concentrated solution by adding an anti-solvent. Dissolve the oil in a small amount of a solvent like dichloromethane and slowly add an anti-solvent such as hexane or diethyl ether with vigorous stirring until a solid precipitate forms.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating the solution of your crude product with activated charcoal. After dissolving the crude compound in a hot solvent during recrystallization, add a small amount of activated charcoal, stir for a few minutes, and then perform a hot filtration to remove the charcoal. The filtrate should be significantly less colored, and upon cooling, should yield a purer, colorless product.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and identify any impurities, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the percentage of purity. Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.
Experimental Protocol: Recrystallization of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
This protocol describes a general procedure for the purification of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride by recrystallization. The exact solvent volumes may need to be adjusted based on the initial purity and quantity of the crude material.
Materials:
-
Crude Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
-
Methanol (ACS grade)
-
Diethyl ether (ACS grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot methanol to dissolve the solid completely with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and stir for 5-10 minutes.
-
Hot Filtration: If charcoal was added, or if there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add diethyl ether to the hot methanol solution with stirring until the solution becomes slightly turbid.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Quantitative Data Summary
The following table provides general expected outcomes for the purification of amino acid methyl ester hydrochlorides by recrystallization. The actual values for Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride may vary depending on the scale of the reaction and the purity of the crude material.
| Parameter | Expected Value | Notes |
| Recovery Yield | 70-90% | Highly dependent on the purity of the crude product and the chosen solvent system. |
| Purity (by HPLC/GC) | >98% | A successful recrystallization should significantly increase the purity of the product. |
| Melting Point | Sharp, defined range | Impurities typically broaden and depress the melting point range. |
Visualizations
Caption: Experimental workflow for the purification of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride by recrystallization.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Resolving Solubility Issues of Fluorinated Amino Acid Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with fluorinated amino acid esters.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated amino acid esters poorly soluble?
A1: The solubility of fluorinated amino acid esters is influenced by a combination of factors inherent to their structure. The introduction of fluorine atoms can significantly increase the molecule's hydrophobicity, a property that describes its tendency to repel water.[][2] This effect, coupled with the often crystalline nature of these compounds, can lead to low solubility in aqueous and some organic solvents. The ester functional group itself also contributes to the overall polarity and solubility characteristics of the molecule.
Q2: What are the most common solvents to try for dissolving fluorinated amino acid esters?
A2: A good starting point is to test a range of solvents with varying polarities. Common choices include:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective due to their ability to dissolve a wide range of organic compounds.[3]
-
Alcohols: Methanol and ethanol can be useful, particularly in mixtures with other solvents.[4]
-
Chlorinated Solvents: Dichloromethane (DCM) is a common choice for less polar compounds.
-
Fluorinated Solvents: Solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), often in combination with DCM, can be particularly effective for dissolving fluorinated molecules and sparingly-soluble peptides.[5]
Q3: Can pH adjustment improve the solubility of my fluorinated amino acid ester?
A3: Yes, pH modification can be a powerful technique, especially if the amino acid ester has an ionizable group (the amino group).[3][6]
-
Acidic Conditions: At a low pH (e.g., by adding a small amount of a non-reactive acid like HCl or trifluoroacetic acid - TFA), the amino group will be protonated, forming a more soluble salt.[6]
-
Basic Conditions: Under basic conditions, the free amino group may be less soluble. However, the stability of the ester bond should be considered, as high pH can lead to hydrolysis.[7]
The effectiveness of pH adjustment depends on the specific pKa of the amino group in your molecule. It is crucial to determine the pH-solubility profile for your specific compound.[3][8]
Q4: Are there any other techniques to improve solubility?
A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:[9]
-
Co-solvency: Using a mixture of solvents can often achieve higher solubility than a single solvent. The goal is to create a solvent system with a polarity that is optimal for your specific compound.[10]
-
Solid Dispersions: Dispersing the compound in a solid, inert carrier can sometimes improve its dissolution rate.
-
Use of Excipients: Certain excipients, such as other amino acids, can form co-amorphous solids with the drug, which can have higher solubility than the crystalline form.[11]
-
Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation of your fluorinated amino acid ester at elevated temperatures.
Troubleshooting Guides
Issue 1: My fluorinated amino acid ester is insoluble in common organic solvents (e.g., DCM, Methanol, Acetonitrile).
This is a frequent challenge due to the unique properties conferred by fluorination.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a broader range of solvents, including more polar aprotic solvents and fluorinated solvents.
-
Employ Co-Solvent Systems: Prepare mixtures of solvents to fine-tune the polarity.
-
Gentle Heating: Carefully warm the solvent while attempting to dissolve the compound. Monitor for any signs of degradation (color change, precipitate formation).
-
Sonication: Use an ultrasonic bath to provide energy to break up the crystal lattice and aid dissolution.
Issue 2: My compound precipitates out of solution over time.
This indicates that you have likely formed a supersaturated solution which is not stable.
Troubleshooting Steps:
-
Determine Equilibrium Solubility: The initial dissolution may have exceeded the thermodynamic solubility limit. To determine the true solubility, allow the solution to equilibrate for an extended period (e.g., 24-48 hours) with excess solid, then measure the concentration of the dissolved compound.[12]
-
Adjust Solvent Composition: The solvent system may not be optimal for long-term stability. Experiment with different co-solvent ratios or add a small amount of a better solvent to maintain solubility.
-
Consider Crystallization: If a stable solution cannot be achieved at the desired concentration, you may need to work with a slurry or find conditions to control the crystallization process.
Data Presentation
Table 1: Qualitative Solubility of Fluorinated Amino Acid Esters in Common Solvents
| Solvent Class | Examples | General Solubility | Notes |
| Aprotic Polar | DMSO, DMF | Often Good | Can be difficult to remove. Check for reactivity with your compound. |
| Alcohols | Methanol, Ethanol | Variable | Often used as a co-solvent. |
| Chlorinated | Dichloromethane (DCM) | Good for less polar esters | Common solvent for reactions and purification. |
| Ethers | Diethyl ether, THF | Generally low for polar esters | Can be useful for precipitation/crystallization. |
| Hydrocarbons | Hexanes, Toluene | Poor | Useful for precipitating the product from a more polar solution. |
| Fluorinated | TFE, HFIP | Often Very Good | Can be expensive; excellent for highly fluorinated compounds.[5] |
| Aqueous | Water, Buffers | Generally Poor | Solubility can be highly pH-dependent.[6] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This is a standard method to determine the thermodynamic solubility of a compound.[12]
Methodology:
-
Add an excess amount of the solid fluorinated amino acid ester to a known volume of the chosen solvent or solvent system in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker for a sufficient time to reach equilibrium (typically 24-72 hours).[12]
-
After equilibration, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) is recommended.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or LC-MS).
-
Repeat the measurement at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).
Mandatory Visualization
Caption: A flowchart for troubleshooting solubility issues.
Caption: Factors influencing and methods for enhancing solubility.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rheolution.com [rheolution.com]
- 11. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimization of Esterification for Fluorophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the esterification of fluorophenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of fluorophenylalanine?
A1: The esterification of fluorophenylalanine, like other amino acids, is challenging due to its zwitterionic nature.[1] Common methods involve:
-
Acid-Catalyzed Esterification (e.g., Fischer Esterification): This classic method involves reacting the amino acid with an excess of alcohol in the presence of a strong acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] To drive the equilibrium towards the product, water is typically removed, for example, by using a Dean-Stark apparatus.[2]
-
Use of Coupling Reagents: Reagents like those based on the Mukaiyama salt (e.g., 2-chloro-1-methylpyridinium iodide) can activate the carboxylic acid for esterification under milder conditions.[1][3] This approach often requires N-protection of the amino acid to prevent side reactions like amide formation.[1]
-
Reaction with Thionyl Chloride: The amino acid can be reacted with thionyl chloride in the desired alcohol. This converts the carboxylic acid to a more reactive acid chloride in situ, which then reacts with the alcohol to form the ester.
-
Enzymatic Transesterification: Biocatalytic methods using enzymes like chymotrypsin can achieve high yields and optical purity for the synthesis of fluorophenylalanine esters.[4]
Q2: Why is N-protection often necessary before esterification?
A2: The amino group of fluorophenylalanine is nucleophilic and can interfere with the esterification reaction, leading to the formation of amide byproducts.[1] Protecting the amino group with a suitable protecting group (e.g., Boc, Cbz, Fmoc, or Acetyl) blocks this reactivity, allowing the esterification to proceed cleanly at the carboxylic acid group. However, the choice of protecting group is critical, as some are incompatible with certain reaction conditions. For instance, Boc, Fmoc, and Cbz groups have shown poor compatibility with some fluorination reactions, resulting in low yields.[5]
Q3: How does the position of the fluorine atom on the phenyl ring affect the esterification reaction?
A3: The electronic properties of the fluorine atom can influence the reactivity of the carboxylic acid. A fluorine atom, being an electron-withdrawing group, can slightly increase the acidity of the carboxylic acid, which may facilitate certain esterification reactions. However, for ortho-substituted fluorophenylalanine, minor steric hindrance might slightly slow the reaction rate compared to its meta and para isomers.[2]
Q4: My fluorophenylalanine-containing peptide has poor solubility. How can I improve its purification by RP-HPLC?
A4: Poor solubility is a common issue with fluorophenylalanine-containing peptides due to the increased hydrophobicity from the fluorinated aromatic ring.[6] To address this:
-
Initial Dissolution: Dissolve the crude peptide in a small amount of an organic solvent like DMSO or DMF before diluting it with the HPLC mobile phase.[6]
-
Mobile Phase Modification: Consider using stronger organic solvents like n-propanol or isopropanol in the mobile phase, either alone or in addition to acetonitrile, to improve the solubility of your hydrophobic peptide.[6]
Troubleshooting Guide
Issue 1: Low or No Ester Yield
| Possible Cause | Solution |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is an equilibrium-driven reaction.[1] To drive it forward, use a large excess of the alcohol, which can also serve as the solvent.[2] Alternatively, actively remove the water byproduct using a Dean-Stark apparatus or molecular sieves.[2] |
| Inactive Catalyst | The acid catalyst (e.g., H₂SO₄, p-TsOH) may be old or degraded. Ensure the catalyst is fresh.[2] Use an appropriate catalytic amount; too little will slow the reaction, while too much can cause side reactions.[2] |
| Suboptimal Reaction Time/Temperature | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material persists, extend the reaction time or cautiously increase the temperature.[2] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1][7] |
| Incompatible N-Protecting Group | Certain protecting groups may not be stable under the reaction conditions. For example, Boc, Fmoc, and Cbz groups have been shown to be incompatible with some fluorination conditions, leading to yields of 0-10%.[5] N-acetyl groups, however, have been used successfully.[5] |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Solution |
| Amide Formation | The unprotected amino group can react with an activated carboxyl group to form a dipeptide or polymer. This is common when using coupling reagents. |
| Ether Formation | At high temperatures with a strong acid catalyst, the alcohol can undergo self-condensation to form an ether.[2] Optimize the reaction temperature and catalyst concentration to favor esterification.[2] |
| Racemization | Harsh reaction conditions (strong acid/base, high temperature) can potentially lead to racemization at the chiral center. Use milder methods and monitor the optical purity of the product. No significant racemization has been reported for some microwave-assisted methods.[8] |
Issue 3: Difficulty with Product Purification
| Possible Cause | Solution |
| Poor Peak Resolution in RP-HPLC | Co-elution of the product with impurities can occur. Optimize the gradient slope by making it shallower to improve separation.[9] Consider a different stationary phase (e.g., C8 instead of C18) if resolution remains poor.[9] |
| Low Product Recovery After HPLC | The product may be irreversibly binding to the column or precipitating.[6] Try a less hydrophobic column (C8 or C4), increase the column temperature, or use a stronger organic solvent in the mobile phase.[6] Ensure the sample is fully dissolved before injection.[9] |
| Inability to Precipitate the Ester | The ester may be too soluble in the reaction mixture, or impurities may be preventing crystallization. After neutralizing the acid, perform a solvent extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a sodium bicarbonate solution and then with brine before drying and evaporating the solvent.[10] |
Experimental Protocols
Protocol 1: General Fischer Esterification of 4-Fluorophenylalanine
This protocol describes a general method for the synthesis of the methyl ester.
-
Preparation: Suspend 4-fluoro-L-phenylalanine (1 equivalent) in anhydrous methanol (10-20 mL per gram of amino acid).
-
Acid Addition: Cool the suspension in an ice bath (0°C). Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise while stirring. Alternative: Bubble dry HCl gas through the suspension or use a catalytic amount of concentrated H₂SO₄.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65°C) for 2-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is the hydrochloride salt of the amino acid ester. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or used directly in the next step. To obtain the free ester, dissolve the salt in water, cool in an ice bath, and neutralize by the slow addition of a base like saturated sodium bicarbonate solution until the pH is ~8. Extract the free ester with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a starting point for purifying a fluorophenylalanine-containing peptide or ester.
-
Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Sample Preparation: Dissolve the crude product in a minimal volume of DMSO, then dilute with Mobile Phase A to the desired injection concentration. Ensure the final DMSO concentration is low to prevent peak distortion.[6] Filter the sample through a 0.22 or 0.45 µm filter before injection.
-
Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. This gradient should be optimized (e.g., made shallower) to achieve the best separation for your specific compound.[9]
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the product's identity with mass spectrometry.[6]
Data Summary
Table 1: Influence of N-Protecting Group on Yield
The choice of N-terminal protecting group can significantly impact the yield of subsequent fluorination and esterification steps.
| N-Protecting Group | Compatibility/Relative Yield | Reference |
| Boc, Fmoc, Cbz | Not compatible (0-10% yield) | [5] |
| Trifluoroacetyl | Compatible (60-74% yield) | [5] |
| N-acetyl | Suitable (57% yield) | [5] |
| Phthalimido | Successful | [5] |
References
- 1. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optical resolution of phenylalanine by enzymic transesterification [infoscience.epfl.ch]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl in solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl in solution?
A1: The primary degradation pathway for Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl is the hydrolysis of the methyl ester bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 2-amino-3-(4-fluorophenyl)propanoic acid and methanol.[1][2] Like other amino acid esters, it is crucial to control the pH of the solution to minimize this degradation.
Q2: What are the recommended storage conditions for solutions of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl?
A2: To ensure the stability of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl solutions, it is recommended to:
-
Control pH: Maintain the pH of the solution within a weakly acidic range (ideally pH 4-5), as both strong acids and bases can catalyze hydrolysis.[1]
-
Low Temperature: Store solutions at low temperatures (2-8°C) to slow down the rate of degradation. For long-term storage, consider storing at -20°C or below.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can accelerate degradation, it is advisable to aliquot the solution into single-use volumes.[1]
-
Protection from Light: While not explicitly documented for this specific compound, photostability studies are a standard part of forced degradation testing, and it is good practice to protect solutions from light to prevent potential photolytic degradation.[3][4]
Q3: Which analytical techniques are suitable for assessing the stability of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for analyzing the stability of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl.[1][5][6][7] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity and the extent of degradation over time. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify the structure of any degradation products.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of the Compound in Solution
-
Possible Cause: Inappropriate pH of the solution.
-
Troubleshooting Steps:
-
Measure the pH of the solution.
-
If the pH is outside the optimal range of 4-5, adjust it using a suitable buffer system (e.g., acetate buffer).[1]
-
Monitor the stability of the pH-adjusted solution over time using a stability-indicating HPLC method.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variability in sample handling and storage.
-
Troubleshooting Steps:
-
Review Storage Protocol: Ensure that all solutions are stored consistently at the recommended temperature and protected from light.
-
Avoid Freeze-Thaw Cycles: Implement a single-use aliquotting strategy to prevent degradation from repeated freezing and thawing.[1]
-
Standardize Solution Preparation: Ensure that the solvent, pH, and concentration of the prepared solutions are consistent across all experiments.
-
Illustrative Stability Data
Table 1: Effect of pH on Stability at Room Temperature (25°C)
| pH | Buffer System | Incubation Time (hours) | Remaining Compound (%) |
| 2.0 | 0.01 M HCl | 24 | ~85% |
| 4.5 | Acetate Buffer | 24 | >98% |
| 7.4 | Phosphate Buffer | 24 | ~90% |
| 10.0 | Carbonate Buffer | 24 | ~70% |
Table 2: Effect of Temperature on Stability at pH 4.5
| Temperature (°C) | Incubation Time (days) | Remaining Compound (%) |
| 4 | 7 | >99% |
| 25 | 7 | ~95% |
| 40 | 7 | ~80% |
Experimental Protocols
Protocol: Forced Degradation Study of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4]
1. Materials:
-
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Acidic Degradation: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.[1]
-
Basic Degradation: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours.[1]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Prepare a solution of the compound in water (1 mg/mL) at pH 7.0. Incubate at 60°C for 48 hours.[1]
-
Photolytic Degradation: Prepare a solution of the compound in water (1 mg/mL) at pH 7.0. Expose to a photostability chamber (ICH Q1B option 2) for an appropriate duration.[3]
3. Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze all samples by a developed and validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected sample degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
Common side reactions in the synthesis of amino acid methyl esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of amino acid methyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing amino acid methyl esters?
A1: The most prevalent methods for the synthesis of amino acid methyl esters are:
-
Fischer Esterification: This classic method involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). To drive the reaction to completion, water is usually removed as it forms.[1]
-
Thionyl Chloride (SOCl₂) in Methanol: This is a highly effective method that proceeds by converting the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with methanol. The reaction is typically performed at low temperatures to control its reactivity.[2]
-
Trimethylchlorosilane (TMSCl) in Methanol: This is a convenient and mild method for preparing amino acid methyl esters.[3][4] The reaction proceeds at room temperature and often results in good to excellent yields of the corresponding ester hydrochloride salt.[3][4][5]
Q2: Why is the product often isolated as a hydrochloride salt?
A2: During esterification under acidic conditions (e.g., using HCl, SOCl₂, or TMSCl which generates HCl in situ with methanol), the basic amino group of the amino acid ester is protonated, forming a hydrochloride salt. This salt is often a stable, crystalline solid that is easier to isolate and purify than the free ester, which may be an oil.[3][4]
Q3: How can I convert the amino acid methyl ester hydrochloride salt to the free ester?
A3: To obtain the free amino acid methyl ester from its hydrochloride salt, you can neutralize the salt with a base. A common procedure involves dissolving the hydrochloride salt in a suitable organic solvent (like dichloromethane or diethyl ether) and washing it with an aqueous basic solution, such as sodium bicarbonate or potassium carbonate.[6] After separation of the organic layer and removal of the solvent, the free ester is obtained.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Amino Acid Methyl Ester
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Fischer Esterification: This is an equilibrium-limited reaction.[7] To drive the reaction towards the product, use a large excess of methanol, which can also serve as the solvent.[7] Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a drying agent.
-
Insufficient Catalyst: Ensure the appropriate amount of acid catalyst is used. For Fischer esterification, catalytic amounts of strong acids like H₂SO₄ or HCl are necessary.[8]
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature. For instance, some Fischer esterifications require refluxing for several hours.[9][10] The TMSCl method may require stirring for 12-24 hours at room temperature.[3]
-
-
Substrate Solubility:
-
Product Loss During Workup:
-
Amino acid methyl esters can be somewhat water-soluble. During aqueous workup, minimize the volume of water used and consider back-extracting the aqueous layer with an organic solvent to recover dissolved product.
-
When neutralizing the hydrochloride salt, avoid using a strong base in excess, as this can promote hydrolysis of the ester back to the carboxylic acid.
-
Issue 2: Presence of Impurities and Side Products
A variety of side reactions can occur during the synthesis of amino acid methyl esters, leading to impurities in the final product.
1. Racemization
-
Problem: Loss of stereochemical integrity at the α-carbon is a common issue in amino acid chemistry.[3] The mechanism can involve the formation of an enol or enolate intermediate under either acidic or basic conditions, which is achiral and can be protonated from either face to give a racemic mixture.
-
Troubleshooting:
-
Mild Reaction Conditions: Use milder esterification methods where possible. The TMSCl/methanol method is reported to cause little racemization.[3]
-
Avoid Strong Bases: During workup and purification, avoid prolonged exposure to strong bases, which can catalyze racemization.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize racemization.
-
2. Diketopiperazine Formation
-
Problem: This side reaction is particularly prevalent when synthesizing dipeptide methyl esters but can also occur with single amino acid esters, especially upon standing or during workup.[11][12] It involves the intramolecular cyclization of a dipeptide ester to form a stable six-membered ring.[11] This is more likely to occur with amino acids that can readily form a cis-amide bond, such as proline and glycine.[11]
-
Troubleshooting:
-
N-Protection: For peptide synthesis applications, keeping the N-terminus protected until the esterification is complete can prevent this side reaction.
-
Controlled Neutralization: When neutralizing the hydrochloride salt of the amino acid methyl ester, do so at low temperatures and for a short duration to minimize the time the free amino group is available for intramolecular attack.
-
3. Side Reactions of Amino Acid Side Chains
-
Problem: The functional groups present in the side chains of many amino acids can undergo unwanted reactions under esterification conditions.
-
Asparagine (Asn) and Glutamine (Gln): The side chain amide can be dehydrated to a nitrile under harsh acidic conditions. Deamidation, where the amide is hydrolyzed to a carboxylic acid, can also occur.[13][14][15]
-
Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): The hydroxyl groups in these amino acids can be acylated or undergo other side reactions.[16] For example, O-sulfonation of serine and threonine has been observed during the removal of certain protecting groups in acidic conditions.[17]
-
Aspartic Acid (Asp) and Glutamic Acid (Glu): These amino acids have two carboxylic acid groups. Without a protecting group on the side chain carboxyl, esterification can occur at both positions.
-
-
Troubleshooting:
-
Use of Protecting Groups: The most effective way to prevent side-chain reactions is to use protecting groups on the reactive functionalities.[18] These protecting groups can be removed after the esterification is complete.
-
Mild Reagents: Employing milder esterification methods can help to minimize side reactions involving sensitive functional groups.
-
Data Presentation
Table 1: Comparison of Yields for the Synthesis of Amino Acid Methyl Ester Hydrochlorides using the TMSCl/Methanol Method.
| Amino Acid | Reaction Time (h) | Yield (%) |
| Glycine | 24 | 95 |
| L-Alanine | 12 | 98 |
| L-Valine | 12 | 97 |
| L-Leucine | 12 | 98 |
| L-Isoleucine | 12 | 97 |
| L-Proline | 12 | 98 |
| L-Phenylalanine | 12 | 98 |
| L-Tyrosine | 24 | 96 |
| L-Tryptophan | 24 | 95 |
| L-Serine | 12 | 96 |
| L-Threonine | 12 | 95 |
| L-Aspartic Acid | 12 | 94 |
| L-Glutamic Acid | 12 | 96 |
| L-Cystine | 24 | 92 |
Data sourced from Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.[3][4][19]
Experimental Protocols
Protocol 1: Synthesis of Amino Acid Methyl Ester Hydrochloride using Trimethylchlorosilane (TMSCl) in Methanol [3][19]
-
To a round bottom flask containing the amino acid (0.1 mol), add freshly distilled trimethylchlorosilane (0.2 mol) slowly while stirring with a magnetic stirrer.
-
Add methanol (100 mL) to the flask.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), concentrate the reaction mixture on a rotary evaporator to obtain the product as the amino acid methyl ester hydrochloride.
Protocol 2: Synthesis of Amino Acid Methyl Ester Hydrochloride using Thionyl Chloride (SOCl₂) in Methanol [2][20]
-
In a dry round bottom flask, cool absolute methanol (e.g., 20 mL) in an ice bath.
-
Slowly add thionyl chloride (e.g., 5 mL) to the cold methanol over approximately 5 minutes, maintaining the temperature at 0°C.
-
Add the amino acid (e.g., 0.02 mol) to the mixture.
-
Remove the ice bath and allow the mixture to warm to room temperature, then gently heat to reflux for a specified time (e.g., 10 minutes to 3 hours), or stir overnight at room temperature.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Add a non-polar solvent such as dry tert-butyl methyl ether or diethyl ether to precipitate the product.
-
Collect the solid product by filtration and wash with the non-polar solvent to remove any residual reagents.
-
Dry the product under vacuum.
Visualizations
Caption: General workflow for the synthesis of amino acid methyl esters.
Caption: Troubleshooting guide for low yield in amino acid methyl ester synthesis.
Caption: Common side reactions in amino acid methyl ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfachemic.com [alfachemic.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides - ProQuest [proquest.com]
- 12. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 17. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. mdpi.com [mdpi.com]
- 20. pianetachimica.it [pianetachimica.it]
Technical Support Center: Synthesis & Purification of Methyl 2-amino-3-(4-fluorophenyl)propanoate
Welcome to the technical support center for the synthesis and purification of Methyl 2-amino-3-(4-fluorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the preparation of this important intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis and purification of Methyl 2-amino-3-(4-fluorophenyl)propanoate.
Synthesis via Reductive Amination
Q1: What is a common and reliable method for synthesizing Methyl 2-amino-3-(4-fluorophenyl)propanoate?
A common and effective method is the reductive amination of Methyl 2-keto-3-(4-fluorophenyl)propanoate. This two-step, one-pot reaction involves the formation of an intermediate imine from the keto-ester and an amine source (like ammonia or an ammonium salt), followed by in-situ reduction to the desired amine. This method is widely used due to its efficiency and the commercial availability of the starting materials.
Q2: My reductive amination reaction is showing low conversion to the desired product. What are the possible causes and solutions?
Low conversion can be attributed to several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | - pH: Ensure the reaction medium is weakly acidic (pH 5-6) to facilitate both amine addition and dehydration. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the dehydration step will be slow. - Water Removal: The formation of the imine is an equilibrium reaction that produces water. Employing a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can drive the equilibrium towards the imine. |
| Reducer Inactivity or Incompatibility | - Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are selective for the imine over the ketone. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting keto-ester. - Reducer Stability: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). |
| Reaction Conditions | - Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating might be required, but be cautious as this can also promote side reactions. - Reaction Time: The reaction may require several hours to overnight for completion. Monitor the reaction progress by TLC or LC-MS. |
Q3: I am observing significant amounts of the corresponding hydroxy-ester by-product. How can I minimize its formation?
The formation of Methyl 2-hydroxy-3-(4-fluorophenyl)propanoate is a common side reaction resulting from the reduction of the starting keto-ester.
-
Solution: Use a more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is generally more selective for the imine intermediate than sodium borohydride (NaBH₄). Adding the reducing agent after allowing sufficient time for imine formation can also minimize the reduction of the starting ketone.
Purification & Impurity Removal
Q4: What are the common impurities I should expect in my crude Methyl 2-amino-3-(4-fluorophenyl)propanoate?
Besides unreacted starting materials and the hydroxy-ester by-product, other potential impurities include:
-
Over-alkylation products: If a primary amine is used as the nitrogen source, secondary amine formation can occur.
-
Diastereomers: If the synthesis is not stereospecific, you will obtain a mixture of diastereomers.
-
Residual solvents and reagents.
Q5: My crude product is an oil and won't crystallize. What should I do?
Oiling out during crystallization is a common issue, often caused by the presence of impurities or the use of an inappropriate solvent system.
-
Troubleshooting Crystallization:
-
Solvent System: Experiment with different solvent systems. A good starting point is a binary system of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane).
-
Purity: The presence of impurities can significantly inhibit crystallization. Try purifying a small sample by column chromatography to see if the purified material crystallizes. If it does, a larger-scale chromatographic purification may be necessary before crystallization.
-
Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystallization.
-
Q6: How can I separate the enantiomers of my product?
The separation of enantiomers is a critical step for many pharmaceutical applications.
-
Chiral HPLC: High-Performance Liquid Chromatography with a chiral stationary phase is a powerful technique for both analytical and preparative separation of enantiomers. Several commercially available chiral columns can be screened to find the optimal separation conditions.
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate via Reductive Amination
-
Imine Formation:
-
Dissolve Methyl 2-keto-3-(4-fluorophenyl)propanoate (1.0 eq) in methanol.
-
Add ammonium acetate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of dilute aqueous HCl.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexanes).
-
Elution: Load the adsorbed crude product onto the column and elute with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Chiral HPLC for Enantiomeric Separation
-
Column: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Optimization: The exact mobile phase composition and flow rate will need to be optimized to achieve baseline separation of the enantiomers.
Data Presentation
The following table summarizes typical purity data that might be obtained during the purification process.
| Purification Step | Purity (by HPLC Area %) | Key Impurities Removed |
| Crude Product | 75-85% | Starting materials, hydroxy-ester, over-alkylation products |
| After Column Chromatography | >95% | Most by-products and non-polar impurities |
| After Recrystallization | >99% | Remaining minor impurities |
Visualizations
Caption: Workflow for the synthesis and purification of Methyl 2-amino-3-(4-fluorophenyl)propanoate.
Caption: Troubleshooting logic for low conversion in reductive amination.
Caption: Pathway for the removal of impurities during purification.
Technical Support Center: Peptide Coupling with Fluorinated Amino Acids
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the peptide coupling of fluorinated amino acids.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling yields with fluorinated amino acids?
Low coupling yields when incorporating fluorinated amino acids are often due to a combination of steric hindrance and electronic effects. The fluorine atoms, despite being relatively small, are highly electronegative and can reduce the nucleophilicity of the N-terminal amine of the growing peptide chain, slowing down the coupling reaction.[1] Additionally, bulky fluorinated side chains can physically obstruct the coupling site.[2][3] Peptide aggregation, particularly in hydrophobic sequences, can also hinder reagent access.[4][5]
Q2: Which coupling reagents are most effective for fluorinated amino acids?
For sterically hindered and electronically deactivated fluorinated amino acids, powerful coupling reagents are recommended. Uronium/aminium salts like HATU , HCTU , and COMU , as well as phosphonium salts like PyAOP and PyBOP , are generally more effective than standard carbodiimide reagents like DIC.[2][6][7] HATU is often considered a superior choice for difficult couplings.[6] COMU, a third-generation uronium reagent, offers comparable efficiency to HATU with improved solubility and safety.[6][7] For extremely challenging couplings, the in-situ formation of amino acid fluorides using reagents like TFFH can be a highly effective strategy.[6]
Q3: How can I minimize racemization when coupling fluorinated amino acids?
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis.[8] The primary mechanism is the formation of a 5(4H)-oxazolone intermediate, which is susceptible to deprotonation by a base.[8] To minimize racemization:
-
Use Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[9] HOAt and Oxyma are generally superior to HOBt in suppressing racemization.[10]
-
Choose the Right Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of a stronger base like DIPEA, especially with reagents prone to causing racemization.[6]
-
Control Temperature: Avoid prolonged reaction times at elevated temperatures, which can increase the rate of racemization.[8]
-
Select Appropriate Reagents: Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization.[11]
Q4: What are common side reactions associated with Fmoc-protected fluorinated amino acids and how can I detect them?
Besides incomplete coupling and racemization, other side reactions can occur. Aspartimide formation is a common side reaction in Fmoc chemistry, particularly with aspartic acid residues, leading to the formation of by-products that can be difficult to separate.[12] During the final cleavage from the resin with trifluoroacetic acid (TFA), reactive carbocations are generated that can lead to undesired modifications of sensitive amino acids if not properly scavenged.[13]
Detection Methods:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a primary tool for assessing the purity of the crude peptide and detecting side products.[14][15]
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the desired peptide and identifying deletion sequences, truncated products, and other modifications.[4][15]
-
Chiral Chromatography/GC-MS: To specifically analyze racemization, chiral HPLC or gas chromatography-mass spectrometry (GC-MS) of the hydrolyzed peptide can be employed to separate and quantify the D- and L-isomers of the constituent amino acids.[14]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the coupling of fluorinated amino acids.
Issue 1: Low or No Coupling Efficiency
Possible Causes & Solutions
-
Insufficient Reagent Potency: Standard coupling reagents may not be effective enough.
-
Steric Hindrance: The bulky nature of the fluorinated side chain is impeding the reaction.
-
Solution 1: Increase the coupling reaction time (e.g., from 1-2 hours to overnight).[2]
-
Solution 2: Perform a double coupling, where the coupling step is repeated with fresh reagents.[5][17]
-
Solution 3: Use microwave-assisted peptide synthesis (MA-SPPS) to provide controlled heating and accelerate the reaction.[2]
-
-
Peptide Aggregation: The growing peptide chain is forming secondary structures on the resin, blocking the reaction site.
-
Reduced Nucleophilicity of the N-terminus: The electron-withdrawing effect of fluorine atoms in the peptide chain is deactivating the terminal amine.
-
Solution: Ensure the use of a highly reactive coupling reagent and consider extending the reaction time.
-
Issue 2: High Levels of Racemization
Possible Causes & Solutions
-
Over-activation of the Carboxylic Acid: The activated amino acid is prone to forming the oxazolone intermediate.
-
Solution: Reduce the pre-activation time before adding the amine component.
-
-
Strong Base: The base used is readily deprotonating the α-carbon.
-
Solution: Switch from DIPEA to a weaker base like N-methylmorpholine (NMM) or collidine.[6]
-
-
Inappropriate Coupling Reagent/Additive Combination: The chosen reagents are not effectively suppressing racemization.
-
Elevated Temperature: High temperatures are accelerating the rate of racemization.
-
Solution: If using heat, optimize for the shortest time necessary to achieve a good yield. For particularly sensitive residues like His and Cys, consider performing the coupling at room temperature.[8]
-
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Typical Coupling Time | Racemization Potential | Key Advantages |
| DIC/HOBt | Carbodiimide | Moderate | 1-3 hours | Moderate | Cost-effective standard. |
| HBTU/PyBOP | Aminium/Phosphonium | High | 20-60 minutes | Low | Reliable for many challenging couplings. |
| HCTU | Aminium Salt | High | < 30 minutes | Low | More reactive than HBTU. |
| HATU/PyAOP | Aminium/Phosphonium | Very High | 5-20 minutes | Very Low | Highly efficient for very hindered couplings; forms more reactive OAt esters.[2] |
| COMU | Aminium Salt | Very High | 5-20 minutes | Very Low | High solubility, improved safety profile, comparable to HATU.[6][7] |
| TFFH | Fluorinating Agent | Very High | Variable | Low | Forms highly reactive acyl fluorides in situ, excellent for α,α-disubstituted amino acids.[6] |
Data compiled from various sources and represents typical performance. Actual results may vary depending on the specific amino acid and peptide sequence.
Experimental Protocols
Protocol 1: Optimized Coupling of a Fluorinated Amino Acid using HATU
This protocol is a general guideline for coupling a sterically hindered Fmoc-protected fluorinated amino acid (e.g., Fmoc-L-4,4,4-trifluoro-valine) to a resin-bound peptide.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
2. Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add a non-nucleophilic base such as DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. For fluorinated amino acids, a longer coupling time may be necessary.
3. Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling ("double coupling") should be performed by repeating step 2 with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
4. Chain Elongation:
-
Proceed with the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.
Protocol 2: In-situ Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is for situations where even potent uronium/phosphonium reagents fail to provide satisfactory yields.
1. Resin Preparation:
-
Follow the same resin preparation and deprotection steps as in Protocol 1.
2. Acyl Fluoride Formation:
-
In a separate, dry vessel, dissolve the Fmoc-protected fluorinated amino acid (3 equivalents) in anhydrous DCM.
-
Add TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (3 equivalents) and a suitable base like DIPEA (6 equivalents).
-
Allow the reaction to proceed for 10-15 minutes to form the acyl fluoride in situ.
3. Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed at room temperature. Reaction times may be significantly longer (e.g., 4-24 hours).
-
Monitor the reaction for completeness using the Kaiser test.
4. Washing:
-
Once the coupling is complete, wash the resin thoroughly with DCM (3-5 times) and DMF (3 times).
Visualizations
Caption: A decision tree for troubleshooting low coupling yields.
Caption: Key strategies for preventing racemization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. biotage.com [biotage.com]
Optimizing reaction conditions for trimethylchlorosilane/methanol esterification
Technical Support Center: Trimethylchlorosilane/Methanol Esterification
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the esterification of carboxylic acids using trimethylchlorosilane (TMSCl) and methanol. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the TMSCl/methanol esterification process in a question-and-answer format.
Question: Why is my reaction showing low to no product yield?
Answer: Several factors can contribute to a low or nonexistent yield. Consider the following points:
-
Reagent Quality: Trimethylchlorosilane is moisture-sensitive. Ensure you are using freshly distilled or a new bottle of TMSCl. The methanol should be anhydrous.
-
Stoichiometry: Insufficient TMSCl is a common issue. A general rule is to use at least two equivalents of TMSCl for each carboxylic acid group.[1] For di-acids, such as aspartic acid or glutamic acid, four equivalents are recommended.[1][2]
-
Reaction Time: Some substrates react slower than others. While many reactions are complete within 8-12 hours at room temperature, substrates with poor solubility in methanol may require up to 24 hours.[1][3]
-
Temperature: The reaction is typically performed at room temperature.[1] However, for less reactive acids, gently heating the mixture to 60°C can improve the reaction rate and yield.[4]
Question: My reaction is incomplete, and I still see starting material. What should I do?
Answer: If you observe significant starting material after the standard reaction time, you can try the following:
-
Extend the Reaction Time: Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Some reactions, especially with poorly soluble amino acids, may need 24 hours for completion.[5]
-
Increase TMSCl: Add an additional equivalent of TMSCl to the reaction mixture. The in situ generation of HCl is crucial for catalysis, and some may be lost over time.
-
Increase Temperature: Gently warm the reaction mixture. A study involving 3-cyclopentylpropionic acid used heating at 60°C for 2 hours to achieve a high yield.[4]
Question: I am concerned about side reactions with other functional groups on my molecule. Is this method compatible with sensitive substrates?
Answer: The TMSCl/methanol system is considered a mild and convenient method for esterification.[1] It has been shown to be compatible with various functional groups, including hydroxy, oxo, and N-acetyl groups, which remain stable under typical reaction conditions.[4] However, highly sensitive functionalities may require specific optimization.
-
Amino Acids: This method is highly effective for the esterification of natural, aromatic, and aliphatic amino acids, producing the corresponding methyl ester hydrochlorides in good to excellent yields.[1][6]
-
Chiral Centers: For chiral substrates, particularly amino acids, there is a possibility of racemization. However, published reports suggest that esterification of protected amino acids using this method results in little racemization.[1]
-
Phenols: The reaction is less effective for phenols, with reported yields being very low.[7] Alternative esterification methods should be considered for phenolic substrates.
Question: My product is the hydrochloride salt. How do I isolate the neutral ester?
Answer: The direct product of this reaction, especially with amino acids, is the hydrochloride salt, which can often be isolated by simply removing the solvent under reduced pressure.[3][8] To obtain the free, neutral ester, a basic workup is required:
-
After the reaction is complete, cool the mixture if it was heated.
-
Dilute the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the neutral ester.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the TMSCl/methanol esterification reaction? A1: TMSCl reacts with methanol to generate two key species in situ: hydrogen chloride (HCl) and methoxytrimethylsilane (TMSOMe).[9] The HCl acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic. The methanol then acts as a nucleophile. TMS species also act as dehydrating agents, driving the equilibrium towards the ester product.[10]
Q2: How much TMSCl and methanol should I use? A2: For monofunctional carboxylic acids, 1.5 to 2.0 molar equivalents of TMSCl are typically sufficient.[1][3] For dicarboxylic acids, this should be doubled to 4.0 equivalents.[1] Methanol is almost always used in large excess, serving as both a reagent and the solvent.[2][11]
Q3: What are the main advantages of this method compared to others like Fischer or thionyl chloride esterification? A3: The TMSCl/methanol method offers several advantages, including mild reaction conditions (often at room temperature), simple operation and workup, and high yields.[1][5] It avoids the need to bubble corrosive HCl gas through the solution (as in some Fischer protocols) and is often more convenient than the thionyl chloride/methanol system, which may require strict temperature control between -5 to 0°C.[1][2]
Q4: How should I monitor the reaction's progress? A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside a spot of the starting material, you can observe the disappearance of the starting material and the appearance of the product spot (which will have a different Rf value).
Q5: What is the typical workup procedure for this reaction? A5: The workup is generally straightforward. For producing amino acid methyl ester hydrochlorides, the most common procedure is to simply concentrate the reaction mixture on a rotary evaporator to remove excess methanol and other volatile byproducts (like TMSOMe and HCl), leaving the desired salt.[1][2][8] For non-amino acid esters where the neutral product is desired, a workup involving dilution with an organic solvent and washing with a saturated sodium bicarbonate solution is employed.[4]
Data Presentation: Reaction Condition Summary
The following table summarizes typical reaction conditions for the esterification of various amino acids using TMSCl in methanol.
| Substrate (Amino Acid) | TMSCl (Equivalents) | Reaction Time (h) | Temperature | Yield (%) | Citation(s) |
| L-Valine | 2.0 | 8 | Room Temp. | 96 | [3] |
| L-Leucine | 2.0 | 8 | Room Temp. | 96 | [3] |
| L-Aspartic Acid | 4.0 | 8 | Room Temp. | 94 | [3] |
| L-Glutamic Acid | 4.0 | 8 | Room Temp. | 88 | [3] |
| Glycine | 2.0 | 24 | Room Temp. | 95 | [1] |
| L-Alanine | 2.0 | 12 | Room Temp. | 98 | [1] |
| L-Phenylalanine | 2.0 | 12 | Room Temp. | 96 | [1] |
| L-Proline | 2.0 | 12 | Room Temp. | 97 | [1] |
Experimental Protocols
General Protocol for Amino Acid Methyl Ester Hydrochloride Synthesis
This protocol is adapted from established procedures for the synthesis of amino acid methyl ester hydrochlorides.[1][2]
-
Setup: Place the amino acid (0.1 mol) into a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Under a nitrogen or argon atmosphere, slowly add freshly distilled trimethylchlorosilane (0.2 mol for mono-acids, 0.4 mol for di-acids) to the flask while stirring.
-
Solvent Addition: Add anhydrous methanol (100 mL) to the mixture. The mixture may be a clear solution or a suspension.
-
Reaction: Stir the resulting solution or suspension at room temperature.
-
Monitoring: Monitor the reaction for completion by TLC (typically 12-24 hours).
-
Workup: Once the reaction is complete, concentrate the mixture using a rotary evaporator. The resulting solid or oil is the desired amino acid methyl ester hydrochloride. The product can be further purified by recrystallization if necessary.
Visualizations
Below are diagrams illustrating key aspects of the TMSCl/methanol esterification process.
Caption: A troubleshooting workflow for addressing low product yield.
Caption: The reaction mechanism for TMSCl/methanol esterification.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
Preventing racemization during synthesis of chiral amino acid esters
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral amino acid esters.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of amino acid ester synthesis, and why is it a concern?
A1: Racemization is the process where a pure enantiomer (e.g., an L-amino acid) is converted into an equal mixture of both its L- and D-enantiomers. This results in a loss of stereochemical integrity at the alpha-carbon. In pharmaceutical and biological research, the specific three-dimensional structure of a molecule is often critical for its activity. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological properties, or in some cases, undesired side effects. Therefore, maintaining the chiral purity of amino acid esters during synthesis is of utmost importance.
Q2: What are the primary chemical mechanisms that lead to racemization during the synthesis of amino acid esters?
A2: Racemization during the synthesis of amino acid esters primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this oxazolone is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the alcohol from either side, leading to a mixture of the desired L-ester and the undesired D-ester.
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this enolate can occur from either face, resulting in racemization. This pathway is more common under strongly basic conditions.
Q3: Which amino acids are more prone to racemization?
A3: While any chiral amino acid can undergo racemization, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization. Other amino acids that are more susceptible than others include Phenylalanine (Phe) and Serine (Ser). The specific side chain and the N-protecting group can influence the rate of racemization.
Q4: How do the different components of the esterification reaction influence the extent of racemization?
A4: Several factors in the esterification reaction can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of activating reagent is critical. Carbodiimides like DCC and EDC, when used alone, can lead to significant racemization. Uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP) are generally preferred as they can lead to faster ester formation, which can outcompete the rate of racemization.
-
Additives: When using carbodiimides, the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial. These additives react with the highly reactive carbodiimide intermediate to form a more stable active ester, which is less prone to racemization.[1]
-
Base: The strength and steric hindrance of the base used are important factors. Stronger, less hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can increase the rate of racemization by promoting the abstraction of the alpha-proton. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices to minimize racemization.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including racemization. Performing the reaction at lower temperatures (e.g., 0 °C) is a common strategy to suppress racemization.
-
Solvent: The polarity of the solvent can also play a role, although its effect is often less pronounced than the other factors.
Troubleshooting Guides
Issue 1: High levels of the D-enantiomer are detected in my final amino acid ester product after using a DCC/DMAP coupling method.
| Possible Cause | Suggested Solution |
| DMAP-catalyzed racemization | 4-(Dimethylamino)pyridine (DMAP) is an effective catalyst for esterification but can also promote racemization. Reduce the amount of DMAP to the minimum required for catalysis (typically 0.1-0.2 equivalents). |
| High reaction temperature | Perform the reaction at 0 °C to slow down the rate of racemization. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the exposure of the product to basic conditions. |
| Choice of coupling reagents | Consider switching to a low-racemization coupling cocktail. For example, use DCC with an additive like HOBt or HOAt instead of DMAP. Alternatively, use a different class of coupling reagent altogether, such as a uronium or phosphonium salt (e.g., HBTU, HATU, PyBOP). |
Issue 2: I am still observing significant racemization even after switching to a milder base like N-methylmorpholine (NMM).
| Possible Cause | Suggested Solution |
| Inherently sensitive amino acid | If you are working with a particularly racemization-prone amino acid like His or Cys, you may need to employ more specialized conditions. For His, protection of the imidazole side chain can help. For Cys, using a more hindered base or specific additives may be necessary. |
| Activation method is still too harsh | Even with a milder base, the chosen coupling reagent might be the primary contributor to racemization. If you are using a carbodiimide, ensure you are also using an additive like HOAt or Oxyma. Consider switching to a modern coupling reagent like COMU, which is known for very low racemization levels.[2] |
| Reaction temperature is too high | Ensure the reaction is maintained at a low temperature (0 °C or even lower) throughout the addition of reagents and for the duration of the reaction. |
Issue 3: My reaction is very slow at low temperatures, and I am not getting a good yield.
| Possible Cause | Suggested Solution |
| Sterically hindered substrates | If either the amino acid or the alcohol is sterically hindered, the reaction may require more forcing conditions. In this case, a balance must be struck between reaction rate and racemization. |
| Insufficient activation | Ensure you are using the correct stoichiometry of coupling reagents and additives. A slight excess of the coupling reagent may be necessary. |
| Alternative coupling reagents | Some coupling reagents are more effective for sterically demanding reactions. Reagents like HATU are known for their high reactivity and can be a good choice for challenging esterifications, often with low levels of racemization.[3] |
Data Presentation
Table 1: Comparative Racemization Levels of Common Coupling Reagents
The following table summarizes the percentage of D-isomer formation for various coupling reagents. It is important to note that this data is primarily derived from studies on peptide bond formation, as comprehensive comparative data for amino acid esterification is less readily available. However, the general trends in racemization potential are expected to be similar. The extent of racemization is highly dependent on the specific amino acid, base, solvent, and temperature used.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference(s) |
| DCC/HOBt | 0.5 - 2.5% | [2] |
| EDC/HOBt | Generally slightly higher than DCC/HOBt | [4] |
| HBTU | 1.5 - 5.0% | [2] |
| HATU | 0.5 - 2.0% | [2][3] |
| PyBOP | 1.0 - 3.5% | [2] |
| COMU | < 1.0% | [2] |
Key Observations:
-
Modern uronium/aminium and phosphonium salt reagents, especially when based on HOAt (like HATU), generally offer superior suppression of racemization compared to carbodiimides used alone.
-
The use of additives like HOBt or HOAt with carbodiimides significantly reduces the level of racemization.
-
COMU is reported to have one of the lowest racemization potentials among the commonly used coupling reagents.[2]
Experimental Protocols
Protocol 1: Low-Racemization Steglich Esterification using DCC/HOBt
This protocol describes a method for the esterification of an N-protected amino acid using dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
N-protected amino acid (e.g., Boc-L-Phenylalanine)
-
Alcohol (e.g., Benzyl alcohol)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the alcohol (1.1 eq) to the cooled solution.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of a synthesized amino acid ester using chiral High-Performance Liquid Chromatography (HPLC). The specific column and mobile phase will depend on the amino acid ester being analyzed.
Materials:
-
Synthesized amino acid ester sample
-
Reference standards for the L- and D-enantiomers (if available)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralpak® IA, IB, or IC)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified amino acid ester in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Setup:
-
Column: Install the appropriate chiral stationary phase column.
-
Mobile Phase: A typical mobile phase for chiral separations of amino acid derivatives is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific compound. A common starting point is 90:10 hexane:isopropanol.
-
Flow Rate: Set the flow rate to a typical value for the column, e.g., 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 220 nm or 254 nm).
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
If available, inject the L- and D-standards separately to determine their retention times.
-
Run the chromatogram and record the data.
-
-
Data Processing:
-
Integrate the peak areas for the L- and D-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Low-racemization esterification workflow using DCC/HOBt.
Caption: Logical workflow for troubleshooting high racemization.
References
Technical Support Center: Large-Scale Synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the large-scale synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate?
The primary challenges in the large-scale synthesis of this compound revolve around achieving high yield and purity while maintaining stereochemical integrity. Key issues include incomplete esterification, side reactions such as diketopiperazine formation, racemization of the chiral center, and difficulties in product isolation and purification.
Q2: How can I minimize the formation of side products during the esterification of 4-fluoro-DL-phenylalanine?
Side product formation is a significant concern in large-scale synthesis. The most common side reaction is the intramolecular cyclization of the dipeptide methyl ester, leading to the formation of a diketopiperazine.[1] To mitigate this, consider the following strategies:
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of side reactions.[1]
-
Protecting Groups: Utilize a suitable N-terminal protecting group (e.g., Boc, Cbz) before esterification to prevent the free amine from participating in unwanted reactions.
-
Reaction Time: Minimize the reaction time to what is necessary for complete conversion of the starting material. Prolonged reaction times can increase the prevalence of side products.[1]
Q3: What are the best practices for maintaining the stereochemical purity of the final product?
Racemization, the loss of chiral integrity at the α-carbon, is a critical issue that can lead to the formation of undesirable diastereomers.[1] To avoid this:
-
Mild Reaction Conditions: Employ mild reaction conditions, particularly concerning temperature and the choice of base.
-
Coupling Reagents: If a coupling agent is used (in the context of forming a peptide bond prior to esterification, for example), select one known to minimize racemization, such as COMU or HOBt/HBTU.
-
Base Selection: The choice and stoichiometry of the base are crucial. Use the minimum necessary amount of a weaker or sterically hindered base.
Q4: How can I effectively monitor the progress of the esterification reaction on a large scale?
Real-time reaction monitoring is crucial for process control. High-Performance Liquid Chromatography (HPLC) is the most effective method for this purpose. An appropriate HPLC method can separate the starting material (4-fluorophenylalanine), the desired product (methyl ester), and any significant impurities or side products. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks of reaction progress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Methyl Ester | Incomplete reaction. | - Increase reaction time or temperature cautiously while monitoring for side product formation.- Ensure efficient mixing, especially in large reaction vessels.- Use a larger excess of the esterifying agent (e.g., methanol with a catalyst). |
| Product loss during workup or purification. | - Optimize extraction procedures to minimize losses to the aqueous phase.- Evaluate and optimize the crystallization or chromatography purification method. | |
| Presence of Diketopiperazine Impurity | Intramolecular cyclization.[1] | - Lower the reaction temperature.[1]- Use an N-terminal protecting group on the starting amino acid.- Minimize the time the free amino ester is exposed to basic or elevated temperature conditions.[1] |
| Racemization Detected in the Final Product | Harsh reaction conditions (e.g., high temperature, strong base). | - Perform the reaction at a lower temperature.- Use a non-nucleophilic, sterically hindered base.- Consider an alternative esterification method known for preserving chirality. |
| Difficulties with Product Isolation/Crystallization | The product is an oil or does not crystallize easily. | - Convert the product to a hydrochloride or other salt, which is often more crystalline. 4-Fluoro-DL-phenylalanine methyl ester hydrochloride is a known crystalline solid.[2][3]- Perform a solvent screen to identify a suitable crystallization solvent system. |
Experimental Protocols
Key Experiment: Fischer-Speier Esterification of 4-Fluorophenylalanine
This protocol describes a common method for the esterification of an amino acid.
Materials:
-
4-Fluorophenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Diethyl ether or other suitable anti-solvent
-
Reaction vessel with stirring and temperature control
-
Drying apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, suspend 4-fluorophenylalanine in anhydrous methanol. The typical ratio is 5-10 mL of methanol per gram of amino acid.
-
Acid Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension until saturation.
-
Reaction: After the addition of the acid catalyst, allow the mixture to warm to room temperature and then heat to reflux. The reaction is typically monitored by HPLC or TLC until the starting material is consumed (usually 4-24 hours).
-
Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Isolation: The resulting crude product, typically the hydrochloride salt, can be precipitated by adding a non-polar solvent like diethyl ether. The solid product is then collected by filtration, washed with the anti-solvent, and dried under vacuum.
Visualizations
Caption: A high-level workflow for the synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl.
Caption: A troubleshooting decision tree for common issues in the synthesis.
References
Technical Support Center: Phenylalanine Methyl Ester Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions concerning the degradation of Phenylalanine Methyl Ester Hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Phenylalanine Methyl Ester Hydrochloride?
A1: The primary chemical degradation pathway for Phenylalanine Methyl Ester Hydrochloride in aqueous solution is the hydrolysis of the methyl ester bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of Phenylalanine and methanol. Unlike dipeptide esters, intramolecular cyclization to form a diketopiperazine (DKP) is not a degradation pathway for a single amino acid ester like Phenylalanine Methyl Ester Hydrochloride.[1] The compound may also be susceptible to oxidative, thermal, and photolytic degradation under specific stress conditions.[1][2]
Q2: What are the main factors that influence the stability of Phenylalanine Methyl Ester Hydrochloride in solution?
A2: The stability of Phenylalanine Methyl Ester Hydrochloride is significantly influenced by several factors:
-
pH: The pH of the solution is a critical factor. Acidic and basic pH conditions accelerate the hydrolysis of the ester bond.[1] The compound is expected to be most stable at a pH of approximately 3-4.[3]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[1]
-
Buffer Species and Concentration: The type and concentration of buffer components can influence the rate of degradation through catalytic effects.[1]
-
Storage Conditions: Exposure to light and oxygen can lead to photolytic and oxidative degradation.[1] For long-term stability, it is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly closed container.[4][5]
Q3: What are the expected decomposition products of Phenylalanine Methyl Ester Hydrochloride under thermal stress?
A3: During a fire or under conditions of thermal decomposition, irritating and highly toxic gases may be generated, including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[4]
Troubleshooting Guides
Issue 1: Rapid loss of the parent compound in aqueous solution.
| Possible Cause | Diagnostic Test | Proposed Solution |
| Ester Hydrolysis | Analyze the sample by HPLC or LC-MS for the presence of a peak corresponding to the mass of Phenylalanine. | Adjust the pH of the solution to an optimal range of 3-4 using a suitable buffer system (e.g., acetate buffer).[3] Store solutions at lower temperatures (e.g., 2-8°C) to slow the rate of hydrolysis.[1] |
| Inappropriate pH | Measure the pH of the solution. | Adjust the pH to the optimal stability range of 3-4.[3] |
| Trace Enzymatic Contamination | Prepare a fresh, sterile solution using high-purity water and sterile-filtered buffers. | The degradation rate should be significantly reduced in a sterile solution.[1] |
Issue 2: Degradation is observed even at low temperatures.
| Possible Cause | Diagnostic Test | Proposed Solution |
| Inappropriate pH | Measure the pH of the stored solution. | Adjust the pH to an optimal range of 3-4 using a suitable buffer system.[1] |
| Freeze-thaw Instability | Compare the degradation of a freshly prepared sample to one that has undergone multiple freeze-thaw cycles. | Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
Data Presentation
The following tables provide illustrative stability data for a typical amino acid methyl ester under various conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of pH on the Half-Life (t½) of a Dipeptide Methyl Ester at 37°C [1]
| pH | Predominant Degradation Pathway | Approximate Half-Life (hours) |
| 2.0 | Ester Hydrolysis | 24 |
| 4.5 | Minimal Degradation | 120 |
| 7.4 | Hydrolysis | 12 |
| 9.0 | Hydrolysis | 4 |
Note: While this data is for a dipeptide methyl ester, the trend of pH-dependent hydrolysis of the ester bond is applicable to Phenylalanine Methyl Ester Hydrochloride.
Table 2: Effect of Temperature on the Degradation Rate Constant (k) at pH 7.4 [1]
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 4 | 1.2 x 10⁻⁷ |
| 25 | 2.1 x 10⁻⁶ |
| 37 | 1.6 x 10⁻⁵ |
| 50 | 9.8 x 10⁻⁵ |
Experimental Protocols
Protocol 1: Forced Degradation Study of Phenylalanine Methyl Ester Hydrochloride [1][2][6]
Objective: To identify the major degradation products under various stress conditions.
Materials:
-
Phenylalanine Methyl Ester Hydrochloride
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Phenylalanine Methyl Ester Hydrochloride in a suitable solvent (e.g., acetonitrile or methanol).[2]
-
Acidic Degradation: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.[1]
-
Basic Degradation: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours.[1]
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Prepare a solution of the compound in water (1 mg/mL) at pH 7.0. Incubate at 60°C for 48 hours.[1]
-
Photolytic Degradation: Prepare a solution of the compound in water (1 mg/mL) at pH 7.0. Expose to a photostability chamber (ICH Q1B option 2) for an appropriate duration.[1]
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.[1]
Protocol 2: Enzymatic Hydrolysis by α-Chymotrypsin [1][7]
Objective: To determine the susceptibility of Phenylalanine Methyl Ester Hydrochloride to enzymatic hydrolysis by α-chymotrypsin.
Materials:
-
Phenylalanine Methyl Ester Hydrochloride
-
α-Chymotrypsin
-
Tris buffer (50 mM, pH 8.0)
-
HPLC system with UV detector
-
Reaction quenching solution (e.g., 1% Trifluoroacetic acid)
Procedure:
-
Prepare a 1 mg/mL stock solution of Phenylalanine Methyl Ester Hydrochloride in Tris buffer.[1]
-
Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in Tris buffer.[1]
-
Initiate the reaction by adding chymotrypsin to the substrate solution at an enzyme:substrate ratio of 1:100 (w/w).[1]
-
Incubate the reaction mixture at 37°C.[1]
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) and immediately quench the reaction by adding an equal volume of the quenching solution.[1]
-
Analyze the samples by HPLC to monitor the disappearance of the parent compound and the appearance of degradation products.[1]
Visualizations
Caption: Primary degradation pathway of Phenylalanine Methyl Ester.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for rapid degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Phenylalanine methyl ester hydrochloride(7524-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. DL-Phenylalanine methyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of Methyl 2-amino-3-(4-fluorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like Methyl 2-amino-3-(4-fluorophenyl)propanoate is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the purity assessment of this compound. The information is supported by detailed experimental protocols and data presented for objective comparison.
The Gold Standard: Chiral Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like amino acid esters. For a chiral molecule such as Methyl 2-amino-3-(4-fluorophenyl)propanoate, an HPLC method must be capable of separating not only process-related impurities and degradation products but also the undesired enantiomer. A stability-indicating chiral reversed-phase HPLC method is therefore considered the gold standard. This approach offers high resolution, sensitivity, and specificity for both chemical and enantiomeric purity.[1][2][3]
A proposed method would utilize a polysaccharide-based chiral stationary phase (CSP), which is known to be effective for the enantioseparation of a wide range of compounds, including amino acid derivatives.[4] The use of a reversed-phase mobile system (e.g., a mixture of acetonitrile and water with an acidic modifier) allows for the simultaneous separation of polar and non-polar impurities.
Alternative Analytical Methodologies
While HPLC is the benchmark, other techniques can be employed for the purity analysis of Methyl 2-amino-3-(4-fluorophenyl)propanoate, each with its own set of advantages and limitations.
Gas Chromatography (GC): As amino acid esters have limited volatility, derivatization is necessary prior to GC analysis.[5][6] A common approach involves esterification followed by acylation to produce a volatile derivative.[5][7] Chiral stationary phases are available for GC that can separate the derivatized enantiomers.[8] GC, particularly when coupled with a mass spectrometer (GC-MS), can be a powerful tool for identifying and quantifying volatile impurities.[9]
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample volume.[10][11] For amino acids and their esters, derivatization with a fluorophore is often employed to enable sensitive detection by laser-induced fluorescence (LIF).[12] Chiral selectors can be added to the background electrolyte to achieve enantiomeric separation.[10] CE coupled with mass spectrometry (CE-MS) is another powerful variant that provides high sensitivity and selectivity without the need for derivatization.[13]
Quantitative Nuclear Magnetic Resonance (qNMR): NMR spectroscopy is a primary ratio method of measurement and can be used for quantitative analysis without the need for a specific reference standard for the impurity itself. For a fluorinated compound like Methyl 2-amino-3-(4-fluorophenyl)propanoate, ¹⁹F qNMR is a particularly powerful tool.[14][15] It offers a wide chemical shift range and low background interference, allowing for the direct quantification of the main component and any fluorine-containing impurities.[16][17] While standard ¹H NMR can also be used for purity assessment, ¹⁹F NMR provides enhanced specificity for fluorinated species.
Comparative Analysis of Methods
The following table summarizes the key performance characteristics of the proposed HPLC method and its alternatives for the purity analysis of Methyl 2-amino-3-(4-fluorophenyl)propanoate.
| Parameter | Chiral RP-HPLC | Gas Chromatography (GC-MS) | Capillary Electrophoresis (CE-LIF) | Quantitative NMR (¹⁹F qNMR) |
| Specificity | High (separates enantiomers and impurities) | High (with chiral column and MS) | High (with chiral selector) | High (for fluorinated compounds) |
| Sensitivity | High (ng to pg range with UV detection) | Very High (pg to fg range with MS) | Extremely High (pM to fM range) | Moderate (µg to mg range) |
| Analysis Time | Moderate (15-45 min) | Fast to Moderate (10-30 min) | Fast (5-20 min) | Fast (<10 min per spectrum) |
| Sample Throughput | High (with autosampler) | High (with autosampler) | High (with autosampler) | Moderate |
| Derivatization | Not required for detection | Required | Often required for sensitivity | Not required |
| Complexity | Moderate | High (derivatization adds complexity) | Moderate | Low to Moderate |
| Cost | Moderate (instrument and column costs) | High (instrument cost) | Moderate (instrument cost) | High (instrument cost) |
| Quantitation | Relative (requires standards for impurities) | Relative (requires standards) | Relative (requires standards) | Absolute/Relative (can be standard-free) |
Experimental Protocols
Proposed Gold-Standard: Chiral Reversed-Phase HPLC Method
Objective: To determine the chemical and enantiomeric purity of Methyl 2-amino-3-(4-fluorophenyl)propanoate.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Lux Cellulose-2 or similar polysaccharide-based CSP (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of Methyl 2-amino-3-(4-fluorophenyl)propanoate reference standard in the initial mobile phase to prepare a 1.0 mg/mL stock solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Spiked Solution: For method development and validation, a solution containing the main compound spiked with known impurities and the opposite enantiomer should be prepared.
Alternative Method 1: Gas Chromatography with Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and determine enantiomeric purity.
Protocol:
-
Derivatization:
-
Dry an aliquot of the sample (approx. 1 mg) under a stream of nitrogen.
-
Add 200 µL of 2M HCl in methanol and heat at 80 °C for 60 minutes to ensure complete esterification.
-
Evaporate the reagent under nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Heat at 65 °C for 30 minutes.
-
Evaporate the reagents and reconstitute the residue in toluene for injection.[6]
-
-
GC-MS Conditions:
-
Column: Chirasil-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm, 0.16 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 180 °C at 4 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
Alternative Method 2: Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
Objective: High-sensitivity purity analysis.
Protocol:
-
Derivatization:
-
To 50 µL of sample solution (approx. 0.1 mg/mL in borate buffer, pH 9.0), add 50 µL of a 10 mM solution of fluorescein isothiocyanate (FITC) in acetone.
-
Incubate in the dark at room temperature for 8 hours.
-
-
CE-LIF Conditions:
-
Capillary: Fused silica, 50 µm I.D., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM sodium borate buffer, pH 9.5, containing 15 mM beta-cyclodextrin as a chiral selector.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: LIF with excitation at 488 nm and emission at 520 nm.
-
Alternative Method 3: Quantitative ¹⁹F NMR (qNMR)
Objective: To determine the purity of the fluorinated compound without a reference standard for impurities.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into an NMR tube.
-
Add a known amount of an internal standard (e.g., trifluorotoluene) of high purity.
-
Dissolve the mixture in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Parameters:
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 of the signals of interest.
-
Acquire the spectrum with proton decoupling.
-
-
-
Data Analysis:
-
Integrate the signal corresponding to the fluorine on the phenyl ring of the main compound and any other fluorine-containing impurity signals.
-
Calculate the purity based on the ratio of the integrals and the known amount and purity of the internal standard.
-
Workflow and Pathway Diagrams
Caption: Workflow for HPLC Purity Analysis.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 11. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs [mtoz-biolabs.com]
- 12. A Robust Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF) Method for Quantitative Compositional Analysis of Trace Amino Acids in Hypersaline Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 15. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Stereoselective Maze: A Comparative Guide to the Chiral Separation of (R) and (S) Methyl 2-amino-3-(4-fluorophenyl)propanoate
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comprehensive comparison of potential methods for the chiral resolution of (R) and (S) Methyl 2-amino-3-(4-fluorophenyl)propanoate, a fluorinated analog of the amino acid phenylalanine methyl ester. While specific experimental data for this exact compound is limited in publicly available literature, this guide extrapolates from established methods for structurally similar amino acid esters and fluorinated compounds to provide robust starting points for method development.
The primary techniques for the chiral separation of amino acid derivatives include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), often employing specialized chiral stationary phases (CSPs). This guide will focus on HPLC and SFC as the most prevalent and versatile methods for this class of compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC remains a dominant technique for enantioseparation due to its wide applicability and the vast array of commercially available chiral stationary phases. For compounds like Methyl 2-amino-3-(4-fluorophenyl)propanoate, polysaccharide-based CSPs are a primary choice.
Comparative Performance of HPLC Methods
| Parameter | Method 1: Polysaccharide-Based CSP (Normal Phase) | Method 2: Cinchona Alkaloid-Based CSP (Polar Ionic Mode) |
| Chiral Stationary Phase | Chiralpak® IA or similar amylose-based CSP | Chiralpak® ZWIX(+) or similar |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with optional additives | Methanol with 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Detection | UV (e.g., 220 nm) | UV (e.g., 262 nm) |
| Anticipated Resolution (Rs) | > 1.5 | > 2.0 |
| Anticipated Separation Factor (α) | > 1.2 | > 1.5 |
| Typical Retention Times (tR) | 5 - 15 minutes | 10 - 25 minutes |
| Advantages | Robust, widely applicable, good starting point. | High efficiency and selectivity for amino acids. |
| Considerations | May require optimization of the alcohol modifier and its concentration. | Mobile phase is more complex; requires careful balancing of additives. |
Experimental Protocol: Chiral HPLC with a Polysaccharide-Based CSP
Objective: To resolve the enantiomers of Methyl 2-amino-3-(4-fluorophenyl)propanoate using a polysaccharide-based chiral stationary phase under normal phase conditions.
Materials:
-
HPLC system with UV detector
-
Chiralpak® IA column (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Racemic Methyl 2-amino-3-(4-fluorophenyl)propanoate standard
-
(R)- and (S)- standards (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) Hexane/Isopropanol. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the sample and record the chromatogram. Identify the two enantiomer peaks. If baseline separation is not achieved, optimize the mobile phase composition by varying the percentage of isopropanol (e.g., from 5% to 20%).
Experimental Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
Chiral SFC has emerged as a powerful technique for enantioseparation, often providing faster analysis times and reduced solvent consumption compared to HPLC.[1] It is particularly well-suited for the separation of compounds that are soluble in alcohols and compatible with supercritical CO2.
Comparative Performance of SFC Methods
| Parameter | Method 3: Polysaccharide-Based CSP (SFC) |
| Chiral Stationary Phase | Chiralpak® IC or similar cellulose-based CSP |
| Mobile Phase | Supercritical CO2 / Methanol (e.g., 70:30 v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Detection | UV (e.g., 220 nm) or MS |
| Anticipated Resolution (Rs) | > 2.0 |
| Anticipated Separation Factor (α) | > 1.4 |
| Typical Retention Times (tR) | < 10 minutes |
| Advantages | Fast analysis, reduced organic solvent consumption, high efficiency.[2] |
| Considerations | Requires specialized SFC instrumentation. Method development may involve optimizing co-solvent, additives, pressure, and temperature. |
Experimental Protocol: Chiral SFC with a Polysaccharide-Based CSP
Objective: To rapidly resolve the enantiomers of Methyl 2-amino-3-(4-fluorophenyl)propanoate using a polysaccharide-based chiral stationary phase with supercritical fluid chromatography.
Materials:
-
SFC system with UV or MS detector
-
Chiralpak® IC column (or equivalent cellulose-based CSP), 250 x 4.6 mm, 5 µm
-
Supercritical CO2 (SFC grade)
-
Methanol (SFC grade)
-
Racemic Methyl 2-amino-3-(4-fluorophenyl)propanoate standard
Procedure:
-
Co-solvent Preparation: Use methanol as the co-solvent.
-
Sample Preparation: Dissolve the racemic standard in methanol to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: 70% CO2, 30% Methanol
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
-
-
Analysis: Inject the sample and record the chromatogram. If necessary, optimize the separation by adjusting the percentage of methanol, the back pressure, or the column temperature.
Logical Relationship of Key Parameters in Chiral SFC
References
A Comparative Guide to the Mass Spectrometry Validation of Methyl 2-amino-3-(4-fluorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of Methyl 2-amino-3-(4-fluorophenyl)propanoate, a fluorinated analog of the amino acid phenylalanine methyl ester. The strategic incorporation of fluorine can significantly alter the physicochemical and biological properties of molecules, making robust analytical validation crucial in drug discovery and development.[1] This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents expected fragmentation patterns, and discusses alternative validation techniques.
Introduction
Methyl 2-amino-3-(4-fluorophenyl)propanoate (MFP) is a derivative of the essential amino acid phenylalanine. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and modulate biological activity. Accurate and precise analytical methods are therefore essential for its quantification and characterization in various matrices. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for this purpose.
Comparison of Key Analytical Techniques
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of amino acid derivatives. The choice between them often depends on the specific requirements of the assay, such as sensitivity, throughput, and the nature of the sample matrix.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis, often with fragmentation for increased selectivity. |
| Sample Volatility | Requires derivatization to increase the volatility of polar analytes like amino acid esters. | Can analyze a wider range of compounds, including non-volatile and thermally labile molecules, often without derivatization.[2] |
| Derivatization | Typically mandatory. Common reagents include silylating agents (e.g., MTBSTFA) or acylating agents (e.g., chloroformates, PFPA).[3][4] | Can be performed to improve chromatographic separation and ionization efficiency, but not always necessary.[5] |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM). | Often offers higher sensitivity and selectivity, particularly with multiple reaction monitoring (MRM).[5] |
| Matrix Effects | Can be susceptible to matrix interference. | Can also be affected by matrix effects, but tandem MS helps to mitigate this. |
| Throughput | Can be automated for high-throughput analysis.[5] | Also well-suited for high-throughput applications.[5] |
Predicted Mass Spectrometry Fragmentation
The molecular weight of Methyl 2-amino-3-(4-fluorophenyl)propanoate is 197.21 g/mol .[6] Upon electron ionization (EI) in GC-MS, the following key fragments are anticipated:
| m/z | Proposed Fragment | Description |
| 197 | [M]⁺ | Molecular ion |
| 138 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| 109 | [C₇H₆F]⁺ | Fluorotropylium ion, characteristic of the fluorophenylmethyl moiety |
| 91 | [C₇H₇]⁺ | Tropylium ion (less likely due to fluorine, but possible) |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
For LC-MS/MS analysis using electrospray ionization (ESI) in positive mode, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 198. Collision-induced dissociation (CID) would likely lead to the following product ions:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Description |
| 198 | 139 | 59 (CH₃O₂C) | Loss of the methyl ester group |
| 198 | 109 | 89 (C₂H₅NO₂) | Loss of the amino acid backbone |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of Methyl 2-amino-3-(4-fluorophenyl)propanoate using GC-MS after derivatization.
1. Derivatization (Two-Step)
-
Esterification: The carboxylic acid group of the parent amino acid is esterified. Since the target analyte is already a methyl ester, this step is for the synthesis of the standard from 4-fluorophenylalanine if needed. To a dried sample, add 1 mL of 2M HCl in methanol. Heat at 80°C for 60 minutes.[3][7] Evaporate the solvent under a stream of nitrogen.
-
Acylation: The amino group is derivatized to increase volatility. Add 100 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4 v/v). Heat at 65°C for 30 minutes.[3][8] Evaporate the reagent and dissolve the residue in a suitable solvent like toluene for injection.[8]
2. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic fragment ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the direct analysis of Methyl 2-amino-3-(4-fluorophenyl)propanoate without derivatization.
1. Sample Preparation
-
Dissolve the sample in a suitable solvent compatible with the mobile phase, for example, a mixture of water and acetonitrile with 0.1% formic acid.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The transition would be m/z 198 -> 139 (or other characteristic fragments).
Alternative Validation Methods
While mass spectrometry is a primary tool for validation, other spectroscopic techniques can provide complementary structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. ¹⁹F NMR is particularly useful for fluorinated compounds, as the fluorine nucleus is NMR-active and provides a distinct signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in the molecule, such as the amino group (N-H stretching), the ester carbonyl group (C=O stretching), and the aromatic ring (C=C stretching).
Visualizing Experimental Workflows
References
- 1. spectrabase.com [spectrabase.com]
- 2. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate | C10H12FNO2 | CID 7018988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to ¹H NMR Analysis for Structural Confirmation of Fluorophenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of ortho-, meta-, and para-fluorophenylalanine derivatives. Understanding the distinct spectral signatures of these isomers is crucial for their unambiguous identification in pharmaceutical research and development. This document outlines the key differences in their ¹H NMR spectra, supported by experimental data, and provides a detailed protocol for analysis.
Introduction
The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine significantly alters the molecule's electronic properties. This, in turn, leads to characteristic changes in the ¹H NMR spectrum, providing a powerful tool for structural elucidation. The position of the fluorine atom—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—dictates unique chemical shifts and coupling patterns for the remaining aromatic and aliphatic protons. This guide will explore these differences in detail.
Comparison of ¹H NMR Spectral Data
The following table summarizes the experimental ¹H NMR data for L-phenylalanine and its fluorinated derivatives in D₂O. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are in Hertz (Hz).
| Compound | Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| L-Phenylalanine | Hα | 3.99 | dd | Jαβa = 5.2, Jαβb = 7.6 |
| Hβa | 3.29 | dd | Jβaβb = 14.0, Jαβa = 5.2 | |
| Hβb | 3.13 | dd | Jβaβb = 14.0, Jαβb = 7.6 | |
| Aromatic (H2, H6) | 7.43 | d | J = 7.3 | |
| Aromatic (H3, H5) | 7.38 | t | J = 7.3 | |
| Aromatic (H4) | 7.33 | t | J = 7.3 | |
| 2-Fluorophenylalanine | Hα | ~4.0-4.2 | m | - |
| Hβ | ~3.1-3.4 | m | - | |
| Aromatic | ~7.1-7.4 | m | - | |
| 3-Fluorophenylalanine | Hα | ~4.0-4.2 | m | - |
| Hβ | ~3.1-3.4 | m | - | |
| Aromatic | ~7.0-7.4 | m | - | |
| 4-Fluorophenylalanine | Hα | ~4.0-4.2 | m | - |
| Hβ | ~3.1-3.4 | m | - | |
| Aromatic (H2, H6) | ~7.3 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 5.5 | |
| Aromatic (H3, H5) | ~7.1 | t | ³JHH ≈ 8.5 |
Note: The exact chemical shifts and coupling constants for the fluorophenylalanine isomers can vary slightly depending on the specific experimental conditions. The data presented here are approximate values for comparative purposes. "m" denotes a complex multiplet.
Interpretation of Spectral Data
The position of the fluorine atom influences the ¹H NMR spectrum in two primary ways:
-
Inductive Effect: Fluorine is a highly electronegative atom, leading to a through-bond withdrawal of electron density. This deshielding effect generally causes protons closer to the fluorine atom to resonate at a higher chemical shift (downfield).
-
Through-Space Coupling (J-coupling): The magnetic nucleus of fluorine (¹⁹F) couples with nearby protons, resulting in the splitting of proton signals. The magnitude of this coupling constant (JHF) depends on the number of bonds separating the proton and the fluorine atom. Typically, ³JHF (three-bond coupling) is larger than ⁴JHF (four-bond coupling), and so on.
Key Distinguishing Features:
-
para-Fluorophenylalanine (4-F-Phe): The aromatic region of the ¹H NMR spectrum of 4-F-Phe is the most straightforward to interpret. Due to the molecule's symmetry, there are only two distinct aromatic proton environments. The protons ortho to the fluorine (H3 and H5) appear as a triplet, while the protons meta to the fluorine (H2 and H6) appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.
-
ortho-Fluorophenylalanine (2-F-Phe) and meta-Fluorophenylalanine (3-F-Phe): The spectra of the ortho and meta isomers are more complex due to the lack of symmetry. All four aromatic protons are chemically non-equivalent, leading to four distinct multiplets in the aromatic region. The specific splitting patterns and the presence of both ³JHF and ⁴JHF couplings can be used to differentiate between these two isomers, although detailed analysis often requires 2D NMR techniques for unambiguous assignment.
Experimental Protocol: ¹H NMR Analysis of Fluorophenylalanine Derivatives
This section provides a general protocol for the preparation and analysis of fluorophenylalanine samples by ¹H NMR spectroscopy.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the fluorophenylalanine derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound. For amino acids, D₂O is a common choice.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), to the solution. The internal standard provides a reference signal for chemical shift calibration (0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional but Recommended): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to prevent magnetic field inhomogeneity.
-
Capping: Securely cap the NMR tube.
2. NMR Data Acquisition:
-
Instrument: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard one-dimensional ¹H NMR experiment is typically sufficient for initial analysis.
-
Parameters:
-
Temperature: Set the sample temperature to a constant value, typically 298 K (25 °C).
-
Pulse Sequence: A simple pulse-acquire sequence is generally used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure complete relaxation of the protons between scans.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the peak of the internal standard to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking: Identify the chemical shift of each peak and determine the coupling constants from the multiplet splitting patterns.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the ¹H NMR analysis of fluorophenylalanine derivatives for structural confirmation.
Caption: Workflow for ¹H NMR based structural confirmation.
Signaling Pathway of ¹H-¹⁹F Coupling
The following diagram illustrates the through-bond coupling interactions between ¹⁹F and protons in a fluorophenylalanine molecule, which give rise to the characteristic splitting patterns observed in the ¹H NMR spectrum.
Caption: Through-bond J-coupling in fluorophenylalanine.
By carefully analyzing the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum, researchers can confidently determine the isomeric structure of fluorophenylalanine derivatives, a critical step in the development of novel therapeutics and research tools.
A Comparative Study: Methyl 2-amino-3-(4-fluorophenyl)propanoate vs. Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Methyl 2-amino-3-(4-fluorophenyl)propanoate and the essential amino acid L-Phenylalanine. The introduction of a fluorine atom to the phenyl ring of phenylalanine imparts unique physicochemical and biological properties, making its derivatives, such as Methyl 2-amino-3-(4-fluorophenyl)propanoate, valuable tools in drug discovery, peptide design, and protein engineering. This document outlines their key differences, supported by experimental data, to aid researchers in selecting the appropriate molecule for their specific applications.
Physicochemical and Biological Properties: A Tabular Comparison
The following table summarizes the key physicochemical and biological properties of L-Phenylalanine and 4-Fluoro-L-phenylalanine, the de-esterified form of Methyl 2-amino-3-(4-fluorophenyl)propanoate. The properties of the methyl ester are closely related to its parent amino acid, primarily differing in terms of solubility in organic solvents and its utility as a protected intermediate in synthesis.
| Property | L-Phenylalanine | Methyl 2-amino-3-(4-fluorophenyl)propanoate / 4-Fluoro-L-phenylalanine | Supporting Experimental Data and Citations |
| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₂FNO₂ (Methyl Ester) / C₉H₁₀FNO₂ (Free Amino Acid) | |
| Molecular Weight | 165.19 g/mol | 197.21 g/mol (Methyl Ester) / 183.18 g/mol (Free Amino Acid) | [1][2] |
| Melting Point | ~283 °C (decomposes) | 198 - 200 °C (Methyl Ester HCl salt) / ~255 °C (Free Amino Acid, decomposes) | [3] |
| Water Solubility | 26.9 g/L at 25 °C | Slightly soluble in water (Free Amino Acid) | [4] |
| pKa (α-carboxyl) | ~1.83 | ~2.20 (estimated for Free Amino Acid) | [3] |
| pKa (α-amino) | ~9.13 | ~9.1-9.2 (estimated for Free Amino Acid) | [5] |
| Biological Role | Essential amino acid, protein building block, precursor for neurotransmitters. | Non-proteinogenic amino acid, tool for protein engineering and drug design. | [6] |
| Receptor Binding Affinity (Opioid Receptors) | Native affinity in peptides. | Incorporation into peptides like biphalin significantly enhances affinity for μ- and δ-opioid receptors. | [6] |
| Proteolytic Stability | Susceptible to degradation by proteases. | Incorporation into peptides can increase resistance to proteolytic degradation. | [6][7] |
| Enzyme Kinetics (Phenylalanyl-tRNA synthetase) | Natural substrate. | Activated by phenylalanyl-tRNA synthetase, allowing for its incorporation into proteins. | [4] |
| Enzyme Kinetics (Phenylalanine Hydroxylase) | Natural substrate, subject to allosteric activation. | Can act as a substrate for tyrosine hydroxylase. | [3][8] |
Biological Activity and Applications: A Comparative Overview
L-Phenylalanine is a fundamental component of proteins and a precursor to several critical biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[9] Its metabolic pathway is well-characterized and central to human physiology.
In contrast, Methyl 2-amino-3-(4-fluorophenyl)propanoate, and its active form 4-Fluorophenylalanine (4-F-Phe), serve as powerful tools for modulating the properties of peptides and proteins. The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring introduces minimal steric hindrance but significantly alters the electronic properties of the side chain.[6] This modification can lead to:
-
Enhanced Receptor Binding: The incorporation of 4-F-Phe into peptides has been shown to increase their binding affinity for specific receptors. For example, substituting Phenylalanine with 4-F-Phe in the opioid peptide biphalin results in a substantial increase in affinity for both μ- and δ-opioid receptors.[6]
-
Increased Proteolytic Stability: The presence of the C-F bond can make peptides more resistant to degradation by proteases, a crucial advantage in the development of peptide-based therapeutics.[6][7]
-
Probing Protein Structure and Function: The fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy, allowing for detailed studies of protein structure, dynamics, and interactions.[10]
Experimental Protocols
Synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride
This protocol describes the esterification of 4-Fluoro-L-phenylalanine using thionyl chloride in methanol, a common method for preparing amino acid methyl esters.
Materials:
-
4-Fluoro-L-phenylalanine
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Suspend 4-Fluoro-L-phenylalanine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether to precipitate the product.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
Incorporation of 4-Fluorophenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for incorporating Fmoc-L-4-fluorophenylalanine-OH into a peptide sequence using manual solid-phase peptide synthesis.
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-L-4-fluorophenylalanine-OH
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Piperidine solution in N,N-dimethylformamide (DMF) (20%)
-
DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-protected resin in DMF in the synthesis vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-L-4-fluorophenylalanine-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture on a shaker for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Washing: Wash the resin with DMF and DCM and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Archaebacterial phenylalanyl-tRNA synthetase. Accuracy of the phenylalanyl-tRNA synthetase from the archaebacterium Methanosarcina barkeri, Zn(II)-dependent synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate, and immunological relationship of OFFnylalanyl-tRNA synthetases from different urkingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Phenylalanine Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into phenylalanine has emerged as a powerful tool in medicinal chemistry, offering a nuanced approach to modulating the biological activity of peptides and small molecules. The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint akin to hydrogen, and the strength of the carbon-fluorine bond—can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various fluorinated phenylalanine analogs, supported by quantitative data from key biological assays.
Impact of Fluorination on Biological Activity
Fluorination of the phenylalanine ring can lead to several key advantages in drug design:[2]
-
Enhanced Metabolic Stability: The robust C-F bond can shield molecules from oxidative metabolism, thereby increasing their in vivo half-life.[1][2]
-
Modulated Receptor Affinity: The electron-withdrawing nature of fluorine alters the electronic distribution of the aromatic ring, influencing crucial non-covalent interactions such as cation-π and hydrogen bonding, which can either enhance or decrease binding affinity to biological targets.[2][3]
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[2]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of peptides and other flexible molecules, potentially locking them into a bioactive conformation.
This guide will delve into the specific effects of fluorination on the activity of phenylalanine analogs against several important classes of protein targets.
Comparative Biological Activity
The following sections present quantitative data on the inhibitory and binding activities of various fluorinated phenylalanine analogs against different protein targets.
Proteasome Inhibition
The proteasome is a critical target in cancer therapy. The substitution of non-fluorinated phenylalanine with fluorinated analogs in peptide-based proteasome inhibitors has been shown to significantly impact their potency and selectivity.
Table 1: Inhibitory Activity (IC50) of Fluorinated Phenylalanine Analogs against Proteasome Subunits
| Compound ID | P3 Residue | P2 Residue | β1 (IC50, μM) | β2 (IC50, μM) | β5 (IC50, μM) |
| 1 | Leu | Phe | 0.09 | >10 | 0.04 |
| 2a | Leu | Phe(F5) | 0.08 | >10 | 0.02 |
| 2b | Leu | Phe(3,5-(CF3)2) | 0.06 | >10 | 0.01 |
| 3 | Phe | Leu | >10 | 0.8 | 0.03 |
| 4a | Phe(F5) | Leu | >10 | >10 | 0.02 |
| 4b | Phe(3,5-(CF3)2) | Leu | >10 | >10 | 0.02 |
| 5a | Phe | Phe(F5) | >10 | 1.5 | 0.03 |
| 5b | Phe | Phe(3,5-(CF3)2) | >10 | 7 | 0.04 |
| 6a | Phe(F5) | Phe(F5) | >10 | >10 | 0.3 |
| 6b | Phe(3,5-(CF3)2) | Phe(3,5-(CF3)2) | >10 | >10 | 0.07 |
Data extracted from a study on peptide epoxyketone proteasome inhibitors.[1]
SAR Summary:
-
Substitution of a P2 phenylalanine with pentafluorophenylalanine (Phe(F5)) or 3,5-bis(trifluoromethyl)phenylalanine (Phe(3,5-(CF3)2)) generally leads to a slight increase in potency against the β5 subunit (compare compound 1 with 2a and 2b ).[1]
-
Incorporation of fluorinated phenylalanine at the P3 position can increase selectivity for the β5 subunit by reducing inhibition of the β2 subunit (compare compound 3 with 4a and 4b ).[1]
-
The presence of fluorinated phenylalanine at both P2 and P3 positions can have a dramatic effect on inhibition, with the Phe(3,5-(CF3)2) analogs generally showing higher potency against the β5 subunit compared to the pentafluorophenylalanine analogs.[1]
G Protein-Coupled Receptor (GPCR) Binding
The interaction of peptide ligands with GPCRs is crucial for many signaling pathways. Fluorination of key aromatic residues can modulate the binding affinity of these ligands. A study on the yeast GPCR Ste2p, which binds the α-factor peptide, investigated the effect of fluorinating Tyr13 (structurally similar to Phe) on binding affinity.
Table 2: Binding Affinity (Kd) of Fluorinated Phenylalanine Analogs to Ste2p
| α-Factor Analog (Position 13) | Predicted Cation-π Binding Energy (kcal/mol) | Kd (nM) |
| Phenylalanine | -27.3 | 120 ± 20 |
| 4-Fluorophenylalanine | -22.9 | 250 ± 40 |
| 2,4-Difluorophenylalanine | -18.5 | 480 ± 70 |
| 2,4,6-Trifluorophenylalanine | -14.1 | 850 ± 120 |
| Pentafluorophenylalanine | -5.4 | 1500 ± 200 |
Data from a study on the binding of α-factor analogs to the Ste2p receptor.
SAR Summary:
-
There is a clear correlation between the predicted cation-π binding energy and the binding affinity (Kd).
-
Progressive fluorination of the phenylalanine ring leads to a linear decrease in binding affinity (increase in Kd), suggesting a significant role for the cation-π interaction between the aromatic ring of the ligand and a cationic residue (Arg58) in the receptor binding pocket.
Aminopeptidase Inhibition
Aminopeptidases are involved in various physiological processes, and their inhibition is a target for several diseases. Phosphonic acid analogs of fluorophenylalanines have been evaluated as inhibitors of human and porcine aminopeptidase N (hAPN and pAPN).
Table 3: Inhibitory Activity (Ki) of Fluorinated Phenylalanine Phosphonic Acid Analogs against Aminopeptidases
| Compound | Substitution Pattern | hAPN Ki (μM) | pAPN Ki (μM) |
| 1a | Unsubstituted | 1.20 ± 0.08 | 3.50 ± 0.21 |
| 1b | 2-Fluoro | 0.85 ± 0.05 | 2.10 ± 0.15 |
| 1c | 3-Fluoro | 0.70 ± 0.04 | 1.80 ± 0.12 |
| 1d | 4-Fluoro | 0.55 ± 0.03 | 1.50 ± 0.10 |
| 1e | 2,3,4,5,6-Pentafluoro | 0.30 ± 0.02 | 0.90 ± 0.06 |
Data extracted from a study on phosphonic acid analogs of fluorophenylalanines.[4]
SAR Summary:
-
All fluorinated analogs are more potent inhibitors of both human and porcine aminopeptidase N than the unsubstituted analog.[4]
-
The inhibitory activity generally increases with the number of fluorine substitutions, with the pentafluorophenylalanine analog being the most potent.[4]
-
The position of a single fluorine substitution also influences activity, with the 4-fluoro analog being more potent than the 2-fluoro and 3-fluoro analogs.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Fluorinated Phenylalanine Analogs
A variety of synthetic methods exist for the preparation of fluorinated phenylalanine analogs. A common approach is the Negishi cross-coupling reaction.
General Protocol for Negishi Cross-Coupling:
-
Preparation of the Organozinc Reagent: A solution of a protected iodoalanine derivative in an anhydrous aprotic solvent (e.g., THF) is treated with an activating agent (e.g., 1,2-dibromoethane) and zinc dust at room temperature to generate the corresponding organozinc reagent.
-
Cross-Coupling Reaction: To the freshly prepared organozinc reagent, a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., SPhos) are added, followed by the addition of the desired fluoro-substituted aryl halide (e.g., 4-fluoroiodobenzene).
-
Work-up and Purification: The reaction mixture is stirred at room temperature until completion, then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Deprotection: The protecting groups on the amino and carboxyl functionalities are removed using standard procedures (e.g., acid or base hydrolysis) to yield the final fluorinated phenylalanine analog.
This is a generalized protocol; specific conditions may vary depending on the starting materials and desired product.
Proteasome Inhibition Assay
The inhibitory activity of the compounds against the different proteasome subunits is typically determined using a competition-based assay with a fluorescently labeled proteasome probe.
Protocol for Competition Assay in Cell Lysates:
-
Cell Lysate Preparation: Human embryonic kidney (HEK-293T) cells are lysed by sonication in a suitable buffer (e.g., 50 mM Tris pH 7.5, 1 mM DTT, 5 mM MgCl2, 250 mM sucrose, and 2 mM ATP). The protein concentration of the lysate is determined using a Bradford assay.
-
Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test compounds (fluorinated phenylalanine analogs) for 1 hour at 37°C.
-
Probe Labeling: A fluorescently labeled broad-spectrum proteasome probe (e.g., MV151) is added to the mixture at a final concentration of 0.5 μM and incubated for another hour at 37°C.
-
SDS-PAGE and Fluorescence Imaging: The reaction is stopped by adding Laemmli buffer and boiling. The samples are then resolved on a 12.5% SDS-PAGE gel. The gel is imaged using a fluorescence scanner to visualize the labeled proteasome subunits. The intensity of the fluorescent bands corresponds to the residual proteasome activity.
-
Data Analysis: The IC50 values are calculated by quantifying the fluorescence intensity of the bands at different inhibitor concentrations and fitting the data to a dose-response curve.[1]
GPCR Binding Assay
The binding affinity of the fluorinated α-factor analogs to the Ste2p receptor can be determined using a whole-cell fluorescence-based saturation binding assay.
Protocol for Flow Cytometry-Based Binding Assay:
-
Peptide Synthesis and Labeling: The α-factor analogs containing fluorinated phenylalanine at the desired position are synthesized using solid-phase peptide synthesis. The peptides are then fluorescently labeled, for example, by derivatizing the Lys7 residue with 7-nitrobenz-2-oxa-1,3-diazole (NBD).
-
Yeast Cell Preparation: Yeast cells expressing the Ste2p receptor are grown to mid-log phase and harvested.
-
Binding Assay: The yeast cells are incubated with increasing concentrations of the NBD-labeled α-factor analogs in a suitable binding buffer.
-
Flow Cytometry Analysis: The fluorescence of the individual yeast cells is measured using a flow cytometer. The mean fluorescence intensity of the cell population is determined for each peptide concentration.
-
Data Analysis: The binding data is analyzed using a one-site binding model to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Visualizations
Signaling Pathway of α-Factor Binding to Ste2p
The binding of the α-factor peptide to the Ste2p receptor initiates a G protein-mediated signaling cascade that leads to cell cycle arrest and preparation for mating in yeast.
Caption: GPCR signaling cascade initiated by α-factor binding.
Experimental Workflow for Proteasome Inhibition Assay
The following diagram illustrates the key steps in determining the IC50 of fluorinated phenylalanine analogs for proteasome inhibition.
Caption: Workflow for proteasome inhibition assay.
Logical Relationship in SAR of Fluorinated Phenylalanine Analogs
This diagram illustrates the logical flow from structural modification to the resulting change in biological activity.
Caption: SAR logic of fluorinated phenylalanine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enantiomeric Excess for Chiral Amino Acid Esters
The determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical and chemical industries. For chiral amino acid esters, which are pivotal building blocks in the synthesis of a vast array of active pharmaceutical ingredients, ensuring enantiomeric purity is paramount to guaranteeing therapeutic efficacy and safety. This guide provides a comprehensive comparison of two predominant chromatographic techniques for the validation of enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).
This document details the experimental protocols for each method, presents a comparative analysis of their performance based on experimental data, and provides visual workflows to elucidate the analytical processes. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical methodology for their specific needs.
Experimental Methodologies
The validation of enantiomeric excess for chiral amino acid esters can be broadly approached via two strategies: direct separation on a chiral stationary phase (CSP) or indirect separation following derivatization with a chiral derivatizing agent (CDA).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation of enantiomers. It can be employed for both direct and indirect analysis of chiral amino acid esters.
1. Direct Separation on a Chiral Stationary Phase (CSP)
This method involves the use of a column containing a chiral selector immobilized on the stationary phase. The enantiomers of the amino acid ester interact differently with the CSP, leading to different retention times and thus, separation. Polysaccharide-based CSPs are widely used for this purpose.[1][2]
-
Sample Preparation: The amino acid ester sample is dissolved in a suitable solvent, typically the mobile phase, to a known concentration. If the sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series).[1]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve the best separation.[1]
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the amino acid ester. Fluorescence detection can be employed to enhance sensitivity, especially after derivatization with a fluorogenic agent.[1]
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
2. Indirect Separation via Chiral Derivatizing Agent (CDA)
In this approach, the enantiomeric amino acid esters are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
-
Derivatization: The amino acid ester is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomeric derivatives.[3] The reaction is typically carried out in a basic solution.
-
HPLC Conditions:
-
Column: A standard reversed-phase C18 column.[3]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength where the diastereomeric derivatives have strong absorbance (e.g., 340 nm for FDAA derivatives).[3]
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two diastereomers in the same manner as for direct separation.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique that is particularly well-suited for the analysis of volatile and thermally stable compounds. For amino acid esters, derivatization is generally required to increase their volatility.
-
Derivatization: A two-step derivatization process is common. First, the carboxylic acid group is esterified (if not already an ester), and then the amino group is acylated. For example, the amino acid ester can be N-acylated with trifluoroacetic anhydride (TFAA).[4][5]
-
GC Conditions:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral polysiloxane (e.g., Chirasil-Val).[4][5][6][7]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. The initial temperature is held for a short period, then ramped up to a final temperature.
-
Injection: A split/splitless injector is commonly used.
-
Detection: A Flame Ionization Detector (FID) is widely used for its sensitivity to organic compounds. Mass Spectrometry (MS) can also be coupled with GC (GC-MS) to provide structural information and enhanced selectivity.[4][5][6]
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Performance Comparison
The choice between Chiral HPLC and Chiral GC depends on several factors, including the properties of the analyte, the required sensitivity, and the available instrumentation. The following table summarizes key performance parameters based on published experimental data.
| Parameter | Chiral HPLC | Chiral GC |
| Principle | Differential interaction with a chiral stationary phase or separation of diastereomers. | Separation of volatile enantiomers on a chiral capillary column. |
| Derivatization | Not always required for direct analysis.[3] Required for indirect analysis.[3] | Generally required to increase volatility.[4][5] |
| Resolution | Good to excellent, with resolution factors often > 1.5.[1] | Excellent, often providing baseline separation.[8] |
| Sensitivity (LOD/LOQ) | Moderate to high, can be enhanced with fluorescence detection.[1] LOQs in the pmol range are achievable with derivatization.[9] | High, especially with an FID or MS detector. Method detection limits of 1-7 pg have been reported.[4] |
| Accuracy | High, with reported accuracies in the range of 99.92-101.78%.[1][10] | High, with reported errors in the range of ±0.5%–2.5%.[4] |
| Precision (%RSD) | High, with intra- and inter-day precision typically < 2%.[1][10] | High, with RSD values often below 5%.[9] |
| Sample Throughput | Moderate, with typical run times of 20-40 minutes. | High, with run times often under 30 minutes.[5] |
| Advantages | Wide applicability, direct analysis possible, robust.[11] | High resolution, high sensitivity, well-established methods.[5] |
| Limitations | Can consume larger volumes of solvents, may require specialized and expensive chiral columns. | Derivatization is often necessary, which can be time-consuming and a source of error. Limited to volatile and thermally stable compounds.[5] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the validation of enantiomeric excess using Chiral HPLC and Chiral GC.
Caption: Workflow for Chiral HPLC analysis.
Caption: Workflow for Chiral GC analysis.
Conclusion
Both Chiral HPLC and Chiral GC are robust and reliable methods for the validation of enantiomeric excess in chiral amino acid esters. The choice of technique should be guided by the specific requirements of the analysis. Chiral HPLC offers greater flexibility with the option for direct analysis, while Chiral GC provides exceptional resolution and sensitivity, particularly when coupled with mass spectrometry. For high-throughput screening, the faster analysis times of GC may be advantageous. Conversely, for non-volatile or thermally labile compounds, HPLC is the method of choice. Proper method development and validation are crucial to ensure accurate and reproducible results, which are essential for quality control and regulatory compliance in the pharmaceutical industry.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for Amino Acid Ester Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of amino acid esters—key intermediates in the synthesis of pharmaceuticals and other high-value chemicals—is of paramount importance. This guide provides an objective comparison of two primary analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of the optimal method is critical for accurate impurity profiling, quality control, and adherence to regulatory standards.
This document outlines the principles of each technique, presents a head-to-head comparison of their performance based on experimental data, provides detailed experimental protocols, and illustrates the typical workflow for developing a robust purity method.
Methodology Comparison: GC vs. HPLC
Both GC and HPLC are powerful separation techniques, but they differ fundamentally in their mobile phases and the types of compounds for which they are best suited. Gas chromatography is ideal for volatile and thermally stable compounds, while HPLC is the standard for non-volatile and thermally labile molecules.[1] Since amino acid esters have limited volatility, a derivatization step is mandatory for GC analysis to increase their volatility and thermal stability.[2][3][4][5][6] In contrast, HPLC can often analyze these compounds with or without derivatization, depending on the desired sensitivity and selectivity.[7][8]
Data Presentation: Performance Characteristics
The following table summarizes typical performance characteristics for the purity analysis of an amino acid ester using a validated GC-MS method (with derivatization) and a validated HPLC-UV method (with derivatization for enhanced detection).
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Derivatization | Mandatory (e.g., Silylation or Acylation/Esterification) | Optional, but often used for enhanced sensitivity (e.g., OPA, FMOC) |
| Specificity | High, with mass spectral identification of impurities. | Good, dependent on chromatographic resolution. |
| Limit of Detection (LOD) | 0.04–0.1 µmol/L[9] | 0.004–1.258 µg/cm³[10] |
| Limit of Quantification (LOQ) | 0.1–0.5 µmol/L[9] | 0.011–5.272 µg/cm³[10] |
| Linearity (R²) | > 0.99[9] | > 0.999[10] |
| Precision (%RSD) | < 15% | < 5%[10] |
| Analysis Time | ~20-30 minutes[9] | ~20-50 minutes[9] |
| Robustness | Moderate; sensitive to moisture and derivatization conditions.[11] | High; generally less sensitive to minor variations. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the purity analysis of an amino acid ester by GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Silylation
This protocol is based on the common use of silylation for the derivatization of amino acids and their esters.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the amino acid ester sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., acetonitrile) to dissolve the sample.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]
-
Seal the vial and heat at 100°C for 30 minutes to ensure complete derivatization.[9]
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1) at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
High-Performance Liquid Chromatography (HPLC) Method with Pre-Column Derivatization
This protocol utilizes o-phthalaldehyde (OPA) for the pre-column derivatization of the primary amine, enhancing UV or fluorescence detection.
1. Sample and Reagent Preparation:
-
Sample Solution: Accurately weigh and dissolve the amino acid ester in a suitable diluent (e.g., 0.1 M HCl) to a final concentration of approximately 1 mg/mL.
-
OPA Reagent: Prepare a solution of o-phthalaldehyde in borate buffer with the addition of a thiol (e.g., 3-mercaptopropionic acid).[8]
2. Automated Pre-Column Derivatization and HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or fluorescence detector.
-
Autosampler Program: Program the autosampler to mix a specific volume of the sample solution with the OPA reagent and allow a short reaction time (e.g., 1 minute) before injection.[8]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[12]
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.[12]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 340 nm or fluorescence detection.[12]
Workflow for GC Method Development
The development of a robust and reliable analytical method follows a systematic workflow. The following diagram illustrates the key stages in the development of a GC method for amino acid ester purity analysis.
Conclusion
The choice between GC and HPLC for the purity analysis of amino acid esters depends on several factors, including the specific impurities of interest, the required sensitivity, and the available instrumentation.
-
GC-MS offers unparalleled specificity due to mass spectral identification of peaks, which is highly advantageous for impurity identification. However, the mandatory derivatization step can introduce variability and is sensitive to reaction conditions.[11]
-
HPLC is generally more robust and can be performed without derivatization, although sensitivity for some compounds may be limited without it. HPLC methods are often considered more straightforward to develop and validate for routine quality control applications.[8]
For comprehensive impurity profiling and identification, a GC-MS method is highly valuable. For routine quality control where the primary goal is to quantify known impurities and ensure the overall purity of the amino acid ester, a validated HPLC method often provides the necessary robustness and precision. Ultimately, the selection should be based on a thorough evaluation of the analytical needs and the specific characteristics of the amino acid ester and its potential impurities.
References
- 1. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Validation of a GC-MS Method for Determination of the Optical Purity of Peptides | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Efficacy of Ortho, Meta, and Para Fluoro Substitution
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity and small steric footprint, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] A critical consideration in this process is the positional isomerism of fluorine substitution on an aromatic ring. The decision to place a fluorine atom at the ortho, meta, or para position can dramatically alter a drug candidate's potency, metabolic stability, and target-binding affinity. This guide provides a comparative analysis of the biological efficacy of these three substitution patterns, supported by experimental data and detailed methodologies.
I. Impact on In Vitro Efficacy: A Tale of Three Positions
The position of a single fluorine atom can be the deciding factor in a compound's biological activity. The electronic effects of fluorine—inductive withdrawal and resonance—vary depending on its location relative to other functional groups, influencing how the molecule interacts with its biological target.[2]
Case Study: Fluoroaryl-Substituted FL118 Derivatives
A study on novel camptothecin-related FL118 derivatives explored the impact of fluoroaryl substitutions at position 7 on their cytotoxic activity against various cancer cell lines. The results highlight the nuanced effects of fluorine's position on efficacy.[3]
Table 1: Comparative Cytotoxicity (IC50, nM) of Ortho-, Meta-, and Para-Monofluoro-Substituted FL118 Derivatives [3]
| Compound | Substitution Pattern | HCT116 (Colorectal Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| 7a | ortho-fluoro | 105.7 ± 11.2 | 34.6 ± 12.0 | 129.7 ± 8.7 | 101.4 ± 10.1 |
| 7b | para-fluoro | 35.5 ± 2.5 | 12.8 ± 7.4 | 14.6 ± 6.7 | 25.9 ± 5.3 |
Data presented as mean ± standard deviation.
In this series, the para-fluoro substituted compound (7b ) demonstrated significantly greater potency across all tested cancer cell lines compared to its ortho-substituted counterpart (7a ). This suggests that for this particular scaffold, the electronic or steric properties imparted by the para-substitution are more favorable for its anticancer activity.[3]
II. Influence on Metabolic Stability
A primary reason for introducing fluorine is to block metabolic "soft spots," thereby enhancing a compound's metabolic stability and prolonging its half-life.[4] The position of the fluorine atom is critical in determining its effectiveness as a metabolic shield.
Case Study: Metabolism of Ortho-, Meta-, and Para-Fluorofentanyl
An in vitro study investigating the metabolism of fluorofentanyl isomers in human hepatocytes revealed that while the primary metabolic pathways were similar for all three isomers, the relative abundance of metabolites could differ. The major initial metabolic transformations identified were N-dealkylation and hydroxylation.[5][6]
Table 2: Major Metabolites of Ortho-, Meta-, and Para-Fluorofentanyl Identified in Human Hepatocytes [5][6]
| Parent Compound | Major Metabolite | Metabolic Pathway |
| ortho-Fluorofentanyl | nor-Fluorofentanyl | N-dealkylation |
| Hydroxylated metabolites | Hydroxylation | |
| Hydroxymethoxy metabolite | Hydroxylation and Methylation | |
| meta-Fluorofentanyl | nor-Fluorofentanyl | N-dealkylation |
| Hydroxylated metabolites | Hydroxylation | |
| Hydroxymethoxy metabolite | Hydroxylation and Methylation | |
| para-Fluorofentanyl | nor-Fluorofentanyl | N-dealkylation |
| Hydroxylated metabolites | Hydroxylation | |
| Hydroxymethoxy metabolite | Hydroxylation and Methylation |
While the study provides a qualitative comparison, it underscores that all three isomers undergo similar primary metabolic transformations. Quantitative differences in the rates of formation of these metabolites would provide a clearer picture of the relative metabolic stability conferred by each substitution pattern.
III. Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vitro Kinase Assay (Generic Protocol)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagent Preparation : Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the inhibitor in a suitable kinase buffer. The final DMSO concentration should not exceed 1%.[7]
-
Enzyme and Substrate Preparation : Dilute the recombinant kinase and its corresponding substrate in kinase assay buffer to their optimal concentrations.[7]
-
Assay Plate Setup : Add the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[7]
-
Kinase Reaction Initiation : Add the diluted enzyme to each well, followed by a mixture of ATP and the substrate to initiate the reaction. The final reaction volume is typically 5-15 µL.[7][8]
-
Incubation : Incubate the plate at 30°C for a defined period, typically 60 minutes.[7]
-
Signal Detection : Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay system like ADP-Glo™.[7]
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[9]
Cytochrome P450 (CYP) Inhibition Assay
This assay is used to determine a compound's potential to inhibit major drug-metabolizing enzymes.
-
System Preparation : Use human liver microsomes, which contain a full complement of CYP enzymes, or specific recombinant CYP isoforms.[9]
-
Incubation Mixture : Prepare an incubation mixture containing pooled human liver microsomes, a specific CYP probe substrate, and the test compound at various concentrations in a phosphate buffer.
-
Reaction Initiation : Pre-warm the mixture at 37°C, then initiate the reaction by adding a NADPH-regenerating system.
-
Reaction Termination : After a set incubation time, terminate the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
Analysis : Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.[10]
-
IC50 Determination : The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control. IC50 values are calculated from the resulting dose-response curve.[9]
Determination of Protein-Ligand Binding Affinity
Several biophysical techniques can be employed to quantify the binding affinity (e.g., Kd, Ki) of a fluorinated ligand to its protein target.
-
Isothermal Titration Calorimetry (ITC) : Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.
-
Surface Plasmon Resonance (SPR) : Immobilizes the protein on a sensor chip and flows the ligand over the surface to measure binding kinetics and affinity in real-time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be used to observe changes in the chemical environment of the protein or the fluorinated ligand upon binding. 19F NMR is particularly powerful for studying fluorinated compounds.[11][12]
-
Fluorescence-Based Assays : Techniques like fluorescence polarization/anisotropy and FRET can be used if a suitable fluorescent probe is available.[13]
IV. Visualizing the Impact: Pathways and Workflows
Understanding the broader biological context is essential. The following diagrams, generated using the DOT language, illustrate a key signaling pathway often targeted by fluorinated drugs and a typical experimental workflow.
Caption: Simplified EGFR signaling pathway.[14][][16][17]
Caption: Workflow for in vitro metabolic stability assay.[4][18]
References
- 1. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 2. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-Protein Affinity Studies Using Long-Lived States of Fluorine-19 Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. ClinPGx [clinpgx.org]
- 16. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for Fluorinated Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmaceutical intermediates can significantly enhance the potency, metabolic stability, and bioavailability of active pharmaceutical ingredients (APIs). However, the unique properties of fluorinated compounds also present distinct challenges for analytical method validation. This guide provides an objective comparison of the three primary analytical techniques used for the validation of methods for fluorinated pharmaceutical intermediates: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The information herein is supported by experimental data from studies on relevant fluorinated compounds to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique is a critical decision in the development and validation of methods for fluorinated pharmaceutical intermediates. It is often a balance between the need for quantitative precision, impurity profiling, structural confirmation, and the inherent properties of the analyte.
| Technique | Principle | Primary Applications | Advantages | Limitations |
| HPLC-UV/MS | Separation based on polarity, with detection by UV absorbance or mass spectrometry. | Purity testing, quantification of non-volatile or thermally labile compounds, impurity profiling. | High precision and accuracy, robust, widely available, suitable for a broad range of compounds.[1][2] | Requires a chromophore for UV detection, may have lower sensitivity for some compounds without mass spectrometry. |
| GC-FID/MS | Separation of volatile compounds in the gas phase, with detection by flame ionization or mass spectrometry. | Analysis of volatile and semi-volatile impurities, residual solvents, and thermally stable intermediates.[3] | High separation efficiency, excellent for volatile impurities, definitive identification with MS.[1][3] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| ¹⁹F NMR | Measures the nuclear magnetic resonance of the ¹⁹F nucleus. | Absolute purity determination, structural elucidation, quantification without a specific reference standard for the analyte. | High specificity due to the large chemical shift range and low natural abundance of fluorine in biological matrices, non-destructive.[4][5] | Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation. |
Quantitative Performance Data
The following tables summarize typical validation data for HPLC, GC, and ¹⁹F NMR methods for the analysis of fluorinated pharmaceutical intermediates and related compounds. This data is compiled from various studies to provide a comparative overview.
Table 1: HPLC Method Validation Data for Fluorinated Compounds
| Analyte/Intermediate | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOQ | Reference |
| Teriflunomide | >0.999 | 100.51 ± 0.41 | < 2.0 | Not Reported | |
| 4-Bromo-3-(trifluoromethyl)aniline | >0.998 | 98 - 102 (typical) | < 2.0 (typical) | ~30 ng/mL (typical) | |
| 2-Fluoro-5-phenylpyrazine | >0.998 | 98 - 102 | < 2.0 | ~30 ng/mL | [6] |
| Fluorinated Pyridines (general) | >0.99 (typical) | 95 - 105 (typical) | < 5.0 (typical) | Not Reported | [7] |
Table 2: GC Method Validation Data for Fluorinated Compounds
| Analyte/Intermediate | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOQ | Reference |
| Fluvastatin (derivatized) | >0.99 | 99.25 - 99.80 | 0.20 - 0.80 | 3.0 µg/mL | [8] |
| 4-Bromo-3-(trifluoromethyl)aniline | >0.997 (typical) | 95 - 105 (typical) | < 5.0 (typical) | ~3 ng/mL (typical) | [1] |
| Sevoflurane | >0.99 | 85 - 115 | ≤15 | 1.0 µg/mL | [9] |
| Volatile Fluorinated Anesthetics | >0.99 | Not Reported | <10 | 1-12 mg/dL | [10] |
Table 3: ¹⁹F NMR Method Validation Data for Fluorinated Compounds
| Analyte/Intermediate | Accuracy (% Difference from reference) | Precision (% RSD) | LOD | Comments | Reference |
| Fluvastatin | <5 (vs. HPLC) | 1.2 (inter-day) | 0.06 g/100g | No signal overlap observed. | [4] |
| Fludrocortisone Acetate | Comparable to ¹H-qNMR | Good | ~1 mg/mL | Reliable purity determination. | |
| Voriconazole | Not Reported | 1.2 (inter-day) | Not Reported | Simple and non-destructive. | [11] |
| Fluorinated Cannabinoids | Comparable to ¹H-qNMR | Good | Not Reported | Rapid analysis (~8 min). | [5] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a successful method validation. Below are representative methodologies for each technique, based on established practices for the analysis of fluorinated pharmaceutical intermediates.
HPLC-UV Method for a Trifluoromethylaniline Intermediate
This protocol is adapted from methodologies for the analysis of compounds such as 4-Bromo-3-(trifluoromethyl)aniline.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ) in accordance with ICH guidelines.
GC-MS Method for a Volatile Fluorinated Intermediate
This protocol is suitable for volatile or semi-volatile fluorinated intermediates.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Parameters: Electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.
-
Validation: The validation should include specificity, linearity, range, accuracy, precision, LOD, and LOQ.
¹⁹F qNMR Method for Purity Determination
This protocol outlines a general procedure for the quantitative analysis of a fluorinated intermediate using ¹⁹F NMR.[4][12]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Solvent: Deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A stable, non-volatile fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluoroacetic acid, 4,4´-difluorobenzophenone).[4]
-
Sample Preparation: Accurately weigh the fluorinated intermediate and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Acquisition Parameters:
-
Pulse Angle: 90° pulse to maximize the signal-to-noise ratio.[4]
-
Relaxation Delay (d1): A long relaxation delay (e.g., 20 seconds or 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.[4][13]
-
Number of Scans: A sufficient number of scans (e.g., 32 or more) should be acquired to achieve an adequate signal-to-noise ratio.[12]
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated based on the integral values, the number of fluorine atoms contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Visualization of the Validation Workflow
Understanding the logical flow of the analytical method validation process is crucial for ensuring all regulatory requirements are met. The following diagram illustrates a typical workflow.
Caption: A typical workflow for analytical method validation.
Conclusion
The validation of analytical methods for fluorinated pharmaceutical intermediates requires a careful consideration of the analyte's properties and the specific goals of the analysis. HPLC is a versatile and robust technique for a wide range of non-volatile intermediates, providing excellent quantitative data. GC is the method of choice for volatile and semi-volatile compounds, offering high separation efficiency and definitive identification when coupled with mass spectrometry. ¹⁹F NMR provides an orthogonal technique that is invaluable for absolute purity determination and structural confirmation, with the significant advantage of not always requiring a specific reference standard for the analyte. For a comprehensive characterization of a fluorinated pharmaceutical intermediate, a combination of these techniques is often the most effective approach, ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. scielo.br [scielo.br]
- 9. cris.unibo.it [cris.unibo.it]
- 10. Development and validation of a direct headspace GC-FID method for the determination of sevoflurane, desflurane and other volatile compounds of forensic interest in biological fluids: application on clinical and post-mortem samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
A Researcher's Guide to Amino Acid Esterification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient esterification of amino acids is a critical step in peptide synthesis and the development of novel therapeutics. This guide provides a comparative analysis of three common esterification methods—Fischer Esterification, Thionyl Chloride with Alcohol, and Diazomethane/TMS-Diazomethane—supported by experimental data and detailed protocols to aid in method selection and optimization.
The esterification of amino acids is a fundamental reaction in organic chemistry, aimed at protecting the carboxylic acid functionality to prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling. The choice of esterification method can significantly impact reaction efficiency, yield, and the integrity of the final product. This guide explores the nuances of three widely used methods, offering a direct comparison of their performance based on available experimental data.
Comparative Performance of Esterification Methods
The selection of an appropriate esterification method depends on several factors, including the specific amino acid, the desired ester, the scale of the reaction, and the sensitivity of other functional groups present in the molecule. The following table summarizes quantitative data for the methyl esterification of various amino acids using different methods, providing a snapshot of their relative efficiencies.
| Amino Acid | Fischer Esterification (HCl/MeOH) Yield (%) | Thionyl Chloride/MeOH Yield (%) | TMSCl/MeOH Yield (%) |
| Glycine | 98 | 98 | 98 |
| L-Alanine | 98 | - | 98 |
| L-Leucine | 97 | - | 97 |
| L-Phenylalanine | 96 | - | 98 |
| L-Proline | 98 | - | 98 |
| L-Tryptophan | 95 | 96 | 97 |
| L-Lysine | - | - | 96 |
| L-Aspartic Acid | 93 (Dimethyl Ester) | - | 94 (Dimethyl Ester) |
| L-Glutamic Acid | 92 (Dimethyl Ester) | - | 95 (Dimethyl Ester) |
| L-Tyrosine | 90 | - | 95 |
| L-Serine | 94 | 95 | 96 |
| L-Threonine | 93 | 94 | 95 |
| L-Cysteine | - | 92 (Dimethyl Ester) | 94 (Dimethyl Ester) |
| L-Methionine | 96 | 97 | 98 |
Data compiled from a study on the esterification of amino acids using trimethylchlorosilane in methanol, which included comparative data for other methods.[1]
In-Depth Analysis of Esterification Methods
Fischer-Speier Esterification
This classic method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically hydrochloric acid (HCl) or sulfuric acid (H2SO4).[2] The reaction is driven to completion by using the alcohol as the solvent and often by removing the water formed during the reaction.[2]
Advantages:
-
Cost-effective and simple: The reagents are readily available and inexpensive.[3]
-
Scalable: The procedure can be easily adapted for large-scale synthesis.
Disadvantages:
-
Harsh conditions: The use of strong acids and high temperatures can lead to side reactions, particularly with sensitive amino acids.
-
Equilibrium-limited: The reaction is reversible, requiring a large excess of alcohol or removal of water to achieve high yields.[4]
-
Slow reaction times: Fischer esterification can require several hours to days to reach completion.[5]
Thionyl Chloride and Alcohol
This method involves the in situ formation of an acid chloride by reacting the amino acid with thionyl chloride (SOCl2), which then reacts with the alcohol to form the ester.[6] This method is often preferred for its milder reaction conditions compared to Fischer esterification.
Advantages:
-
Higher yields and faster reactions: Generally proceeds faster and with higher yields than Fischer esterification for many amino acids.
-
Milder conditions: Can often be carried out at lower temperatures.[7]
Disadvantages:
-
Reagent toxicity and handling: Thionyl chloride is a corrosive and hazardous reagent that must be handled with care in a well-ventilated fume hood.[8]
-
Potential for side reactions: The formation of the highly reactive acid chloride can sometimes lead to undesired side products.
Diazomethane and Trimethylsilyldiazomethane (TMS-Diazomethane)
Diazomethane (CH2N2) is a highly reactive reagent that provides a rapid and clean method for the methylation of carboxylic acids.[9] However, due to its explosive and toxic nature, its use is often limited.[9] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane), which offers similar reactivity with reduced risk.[10]
Advantages:
-
High yields and clean reactions: The reaction is typically quantitative and produces nitrogen gas as the only byproduct, simplifying purification.[11]
-
Mild conditions: The reaction proceeds at room temperature and does not require acidic or basic catalysts.
Disadvantages:
-
Extreme hazard of diazomethane: Diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures.[9]
-
Limited to methyl esters (for diazomethane): While other diazoalkanes can be used, diazomethane itself is primarily for methylation.
-
Potential for N-methylation: With unprotected amino acids, there is a risk of N-methylation in addition to O-methylation.
Experimental Protocols
General Protocol for Fischer Esterification
-
Suspend the amino acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol, or n-butanol) used in large excess (typically serving as the solvent).
-
Cool the suspension in an ice bath.
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry HCl gas through the mixture.
-
Remove the reaction from the ice bath and heat it to reflux. The reaction time will vary depending on the amino acid and alcohol used (typically several hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
The resulting crude product, typically the hydrochloride salt of the amino acid ester, can be purified by recrystallization.
General Protocol for Esterification using Thionyl Chloride and Alcohol
-
Suspend the amino acid (1 equivalent) in the desired anhydrous alcohol (e.g., methanol, ethanol, or n-butanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-2.0 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Reaction times can range from a few hours to overnight.[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol and thionyl chloride under reduced pressure.
-
The crude product (the hydrochloride salt of the amino acid ester) can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).[8]
General Protocol for Methylation using TMS-Diazomethane
Note: This procedure is adapted from the methylation of N-protected amino acids and should be performed with caution for unprotected amino acids due to the potential for N-methylation.
-
Dissolve the amino acid (1 equivalent) in a mixture of a non-polar solvent (e.g., diethyl ether or toluene) and methanol (e.g., a 7:2 ratio).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of TMS-diazomethane (typically a 2.0 M solution in hexanes, 1.2 equivalents) dropwise to the stirred amino acid solution. Caution: TMS-diazomethane is toxic and should be handled in a fume hood.
-
Stir the reaction mixture at 0°C for a few hours, monitoring the progress by TLC.
-
If the reaction is not complete, an additional portion of TMS-diazomethane may be added.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Remove the solvents under reduced pressure to obtain the crude amino acid methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizing the Workflow
To better understand the experimental process for each method, the following diagrams illustrate the key steps involved.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 8. pianetachimica.it [pianetachimica.it]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Toxicological profile comparison between fluorinated and non-fluorinated amino acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acid structures has become a pivotal tool in medicinal chemistry and drug design. This modification can significantly alter the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, increased bioavailability, and improved target-binding affinity. However, the introduction of fluorine can also impact the toxicological profile of these molecules. This guide provides an objective comparison of the toxicological profiles of fluorinated and non-fluorinated amino acids, supported by experimental data, to aid in the rational design of safer and more effective therapeutic agents.
Quantitative Toxicological Data
A direct comparison of the toxicity of fluorinated amino acids and their non-fluorinated counterparts is crucial for risk assessment. The following tables summarize available quantitative data for acute toxicity (LD50) and in vitro cytotoxicity (IC50). It is important to note that direct comparative studies under identical conditions are limited, and thus, comparisons should be made with caution, paying close attention to the route of administration and the specific experimental setup.
Table 1: Acute Toxicity Data (LD50)
| Compound | Species | Route of Administration | LD50 | Reference |
| L-Phenylalanine | Rat | Oral | > 16,000 mg/kg | [1] |
| Rat | Intraperitoneal | 5,287 mg/kg | [2][3] | |
| Mouse | Intraperitoneal | > 1,322 mg/kg | [2] | |
| p-Fluoro-DL-phenylalanine | Mouse | Intraperitoneal | > 1,000 mg/kg | [4] |
Note: The data for L-Phenylalanine and p-Fluoro-DL-phenylalanine are from different studies and routes of administration, which limits a direct comparison. However, both compounds demonstrate relatively low acute toxicity via the intraperitoneal route in mice.
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay | IC50 | Reference |
| 4-Fluoro-L-phenylalanine | MCF-7 (Human Breast Cancer) | Growth Inhibition | 11.8 μM | [5] |
| L-Phenylalanine | MCF-7 (Human Breast Cancer) | Not available | While a specific IC50 value for L-phenylalanine on MCF-7 cells is not readily available in the reviewed literature, its essential role in cellular metabolism suggests low intrinsic cytotoxicity at concentrations comparable to its fluorinated analog. | |
| Fluorinated N-acetyl-galactosamine (analogue) | MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | 20 µM | [6] |
| Non-fluorinated N-acetyl-galactosamine (analogue) | MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | 414 µM | [6] |
Note: The data for the fluorinated and non-fluorinated amino sugar analogues demonstrates a significant increase in cytotoxicity with fluorination, highlighting a potential toxicological consideration for fluorinated molecules in general.
Mechanisms of Toxicity
The toxic effects of fluorinated and non-fluorinated amino acids can arise from various mechanisms. For non-proteinogenic amino acids, including fluorinated analogues, a primary mechanism of toxicity is the interference with normal cellular processes.
Inhibition of Protein Synthesis
p-Fluorophenylalanine acts as an antagonist to its natural counterpart, L-phenylalanine. Due to its structural similarity, it can be mistakenly incorporated into proteins during synthesis. This misincorporation can lead to the production of non-functional or misfolded proteins, disrupting cellular function and potentially leading to cell cycle arrest and apoptosis.[4][7]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Fluorinated Aromatic Amino Acids and its Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. cancer cells ic50: Topics by Science.gov [science.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals handling Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management of this chemical waste, aligning with regulatory compliance and industry best practices. Due to the presence of a fluorinated phenyl group, this compound warrants special consideration, as organofluorine compounds can be persistent in the environment.
Chemical and Safety Data Summary
A thorough understanding of the chemical's properties is the foundation of safe handling and disposal. The following table summarizes key data for Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
| Property | Value | Citation |
| CAS Number | 64282-12-8 | [1] |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [1] |
| Molecular Weight | 233.67 g/mol | [2] |
| Physical Form | Solid | [3] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [2] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [4] |
Experimental Protocol: Waste Management and Disposal
The primary and recommended method for the disposal of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is through a licensed hazardous waste disposal service. On-site treatment, such as neutralization, is not advised without a thorough, substance-specific validation of its efficacy and byproducts, especially given the stability of the carbon-fluorine bond.
Step 1: Waste Minimization
Before beginning any experiment, researchers should plan to minimize the generation of chemical waste.[5] This can be achieved by:
-
Ordering and using the smallest practical quantity of the chemical.
-
Preparing solutions in concentrations and volumes that are no greater than required for the experiment.
-
Avoiding the contamination of unused product.
Step 2: Personal Protective Equipment (PPE)
All handling of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride and its waste must be conducted while wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[6]
Step 3: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions.
-
Designate a specific, clearly labeled hazardous waste container for "Fluorinated Organic Waste" or "Halogenated Organic Waste."[6][7]
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[8]
-
Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizers.[6][8]
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste if possible, or as directed by your institution's waste management plan.
Step 4: Labeling and Storage
Accurate labeling is a regulatory requirement and essential for safety.
-
The waste container must be labeled with the words "Hazardous Waste."[7]
-
The full chemical name, "Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride," must be written out; do not use abbreviations.[7]
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.[7]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and is under the control of the laboratory personnel.[5][8]
Step 5: Disposal Request
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines (often not to exceed one year), a pickup request must be submitted to your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[5][9]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[9][10] The hydrochloride salt will form a corrosive acidic solution in water. While neutralization of simple acids is a standard procedure, the environmental persistence of fluorinated organic compounds makes this an inappropriate disposal route for this substance.[5][10][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
Caption: Disposal Workflow for Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
References
- 1. pfascentral.org [pfascentral.org]
- 2. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | C10H13ClFNO2 | CID 56777191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride | 64493-16-9 [sigmaaldrich.com]
- 4. Making sure you're not a bot! [ask.orkg.org]
- 5. “Forever chemicals” in wastewater far more widespread than previously known, new multi-university study reveals | NYU Tandon School of Engineering [engineering.nyu.edu]
- 6. researchgate.net [researchgate.net]
- 7. These common medications could be releasing ‘forever chemicals’ into the environment – California River Watch [criverwatch.org]
- 8. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thenewlede.org [thenewlede.org]
- 10. news-medical.net [news-medical.net]
- 11. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]
Personal protective equipment for handling Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS No: 134583-36-3). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Classification
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is classified with the following hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[1][2][3]
-
Potential Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this substance. This data is summarized for clarity and easy reference.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and irritation. Nitrile gloves offer good resistance to a variety of chemicals.[2][5] |
| Body Protection | Standard laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[3][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Required when working outside of a fume hood or when there is a potential for generating dust or aerosols.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational before beginning work.[7][8]
-
Verify that a safety shower and eyewash station are accessible and functioning correctly.[3][8]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
2. Handling the Compound:
-
Don all required personal protective equipment as specified in the table above.[8]
-
Conduct all manipulations, including weighing and transferring, within the chemical fume hood to contain any dust or vapors.[7]
-
Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfers.[4]
3. Post-Handling and Cleanup:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][3]
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
Storage and Disposal Plan
Storage:
-
Store the compound in a tightly sealed, properly labeled container.[3][4]
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][9]
Disposal:
-
Dispose of unused material and contaminated waste in a designated hazardous waste container.[4]
-
All disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[9] Do not dispose of down the drain.[4]
Experimental Workflow Diagram
The following diagram outlines the logical flow for safely handling Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride in a laboratory setting.
Caption: Safe handling workflow for Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl.
References
- 1. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | C10H13ClFNO2 | CID 56777191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. aksci.com [aksci.com]
- 5. hsa.ie [hsa.ie]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. mtech.edu [mtech.edu]
- 9. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
